molecular formula C5H10N4 B1497640 2-Isopropyl-2H-1,2,3-triazol-4-amine CAS No. 959237-97-9

2-Isopropyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1497640
CAS No.: 959237-97-9
M. Wt: 126.16 g/mol
InChI Key: JMKNFBHEYCDIRE-UHFFFAOYSA-N
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Description

2-Isopropyl-2H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-yltriazol-4-amine
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InChI

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNFBHEYCDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650916
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
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Molecular Weight

126.16 g/mol
Source PubChem
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CAS No.

959237-97-9
Record name 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine
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Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
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Record name 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Isopropyl-2H-1,2,3-triazol-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the paramount importance of regioselectivity in the synthesis of substituted triazoles, this document elucidates the key strategies and experimental considerations for achieving the desired N2-isopropyl substitution pattern. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2,4-Disubstituted 1,2,3-Triazole Moiety

The 1,2,3-triazole core is a prominent structural motif in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding contribute to its prevalence in medicinal chemistry. The specific substitution pattern on the triazole ring profoundly influences the molecule's pharmacological profile. The 2,4-disubstituted 2H-1,2,3-triazole scaffold, in particular, has garnered significant attention due to its presence in compounds exhibiting diverse therapeutic activities. The isopropyl group at the N2 position can enhance lipophilicity and modulate binding interactions with biological targets, while the C4-amino group provides a crucial site for further functionalization and interaction with receptor sites.

This guide will focus on robust and reproducible synthetic routes to this compound, with a detailed exploration of the underlying chemical principles that govern the regiochemical outcome of the reactions.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule presents a key challenge: the regioselective introduction of the isopropyl group at the N2 position of the 1,2,3-triazole ring, while maintaining the C4-amino functionality. Two primary strategies have emerged as the most viable approaches:

  • Strategy A: Post-Cyclization N2-Alkylation of a Pre-formed 4-Amino-1H-1,2,3-triazole. This approach involves the initial synthesis of the 4-amino-1H-1,2,3-triazole core, followed by a regioselective alkylation step.

  • Strategy B: The Dimroth Rearrangement. This elegant rearrangement reaction provides a powerful method for converting a 1-substituted-4-amino-1H-1,2,3-triazole into the thermodynamically more stable 2-substituted isomer.[2]

The choice between these strategies is often dictated by the availability of starting materials, desired scale, and the potential for side-product formation.

Synthesis Pathway I: Regioselective N2-Alkylation

This pathway commences with the synthesis of the parent 4-amino-1H-1,2,3-triazole, which is then selectively alkylated.

Synthesis of 4-Amino-1H-1,2,3-triazole

The formation of the 4-amino-1H-1,2,3-triazole ring can be achieved through various methods. A common and efficient route involves the cyclization of a suitable precursor, such as one derived from the reaction of an azide source with an activated acetonitrile derivative.

Regioselective N-Isopropylation

The direct alkylation of 4-amino-1H-1,2,3-triazole with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide) can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2 product is a critical challenge.

Causality of Experimental Choices: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation towards the N2 position. Steric hindrance around the N1 position, influenced by the C5-substituent (in this case, a proton) and the C4-amino group, can favor alkylation at the less sterically encumbered N2 position. Non-polar, aprotic solvents are often preferred to minimize solvation effects that could influence the nucleophilicity of the different nitrogen atoms.

Self-Validating System: The reaction must be carefully monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of N1 to N2 isomers. The purification of the desired N2-isomer from the N1-isomer can be challenging due to their similar polarities, often requiring careful column chromatography.

Synthesis Pathway II: The Dimroth Rearrangement

The Dimroth rearrangement offers a more elegant and often more regioselective approach to obtaining 2-substituted-4-amino-1,2,3-triazoles. This pathway involves the initial synthesis of the 1-isopropyl-4-amino-1H-1,2,3-triazole, which is then isomerized to the desired product.[2]

Synthesis of 1-Isopropyl-4-amino-1H-1,2,3-triazole

The synthesis of the N1-isopropyl precursor can be accomplished through a [3+2] cycloaddition reaction between isopropyl azide and an appropriate three-carbon synthon bearing a masked or protected amino group at the terminal carbon.

The Dimroth Rearrangement Protocol

The Dimroth rearrangement is typically induced by heat or under basic or acidic conditions.[2] The mechanism involves a ring-opening of the triazole to a diazo intermediate, followed by rotation and ring-closure to form the thermodynamically more stable 2-substituted isomer.

Expertise & Experience: The conditions for the Dimroth rearrangement must be carefully optimized to ensure complete conversion and minimize degradation. The choice of solvent is critical; high-boiling polar aprotic solvents are often employed to facilitate the rearrangement. The reaction progress should be meticulously monitored by HPLC or LC-MS to track the disappearance of the starting material and the formation of the product.

Experimental Protocols

Illustrative Protocol via Dimroth Rearrangement

Step 1: Synthesis of 1-Isopropyl-1H-1,2,3-triazole-4-carbonitrile

  • To a solution of isopropyl azide (1.0 eq) in a suitable solvent such as tert-butanol/water, add 2-cyanoacetamide (1.1 eq) and a copper(I) catalyst (e.g., copper(I) iodide, 0.05 eq) and a ligand (e.g., sodium ascorbate, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to afford 1-isopropyl-1H-1,2,3-triazole-4-carbonitrile.

Step 2: Reduction of the Nitrile to 1-Isopropyl-1H-1,2,3-triazol-4-amine

  • Dissolve 1-isopropyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-isopropyl-1H-1,2,3-triazol-4-amine.

Step 3: Dimroth Rearrangement to this compound

  • Dissolve 1-isopropyl-1H-1,2,3-triazol-4-amine (1.0 eq) in a high-boiling solvent such as pyridine or N,N-dimethylformamide.

  • Heat the reaction mixture at reflux for 24-72 hours.

  • Monitor the progress of the rearrangement by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Data Presentation

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1 Isopropyl azide, 2-CyanoacetamideCuI, Sodium Ascorbatet-BuOH/H₂ORoom Temp.24-4875-85
2 1-Isopropyl-1H-1,2,3-triazole-4-carbonitrileRaney Ni, H₂EthanolRoom Temp.12-2480-90
3 1-Isopropyl-1H-1,2,3-triazol-4-amine-PyridineReflux24-7260-75

Table 1: Summary of reaction conditions and typical yields for the synthesis of this compound via the Dimroth rearrangement pathway.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Strategy A: Regioselective Alkylation cluster_1 Strategy B: Dimroth Rearrangement 4-Amino-1H-1,2,3-triazole 4-Amino-1H-1,2,3-triazole 2-Isopropyl-2H-1,2,3-triazol-4-amine_A This compound 4-Amino-1H-1,2,3-triazole->2-Isopropyl-2H-1,2,3-triazol-4-amine_A Isopropylation (Regioselective) Isopropyl_azide Isopropyl Azide N1_nitrile 1-Isopropyl-1H-1,2,3-triazole-4-carbonitrile Isopropyl_azide->N1_nitrile Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->N1_nitrile [3+2] Cycloaddition N1_amine 1-Isopropyl-1H-1,2,3-triazol-4-amine N1_nitrile->N1_amine Reduction N2_amine This compound N1_amine->N2_amine Dimroth Rearrangement

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the medicinal chemist. This guide has outlined two robust synthetic strategies, with a particular emphasis on the Dimroth rearrangement as a reliable method for ensuring the desired N2-regioselectivity. The provided experimental insights and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel triazole-based therapeutic agents. The successful synthesis of this and related scaffolds will undoubtedly continue to fuel the discovery of new and innovative medicines.

References

  • D. Bock, P. G. W. Ketelaar, and J. H. M. Lange, "The 1,2,3-Triazole Ring as a Scaffold in Medicinal Chemistry," in The Chemistry of 1,2,3-Triazoles, ed. V. V. Fokin (Hoboken, NJ: John Wiley & Sons, Inc., 2014), 1-54. URL: [Link]

  • O. Dimroth, "Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols," Justus Liebigs Annalen der Chemie 364, no. 2 (1909): 183-226. URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. For heterocyclic compounds, which form the scaffold of a vast number of pharmaceuticals, a multi-technique spectroscopic approach is indispensable. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-Isopropyl-2H-1,2,3-triazol-4-amine, a representative N-substituted aminotriazole. By synergistically interpreting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust workflow for structural confirmation. This document is intended for researchers, chemists, and analytical scientists, offering not just predicted data, but the underlying chemical principles and field-proven methodologies required for confident characterization.

Introduction and Molecular Structure

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding.[1] The title compound, this compound, combines this heterocyclic core with an N-isopropyl group, which can influence solubility and steric interactions, and a C4-amino group, a key pharmacophoric feature. Accurate characterization is critical to ensure purity, confirm regiochemistry, and establish a baseline for further studies.

The structure and standard numbering convention for this compound are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the polar compound and allows for the observation of the exchangeable amine (N-H) protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
CH -(CH₃)₂ (Isopropyl Methine)~ 4.5 - 5.0Septet (sept)1HThis proton is attached to a carbon bonded to the electronegative nitrogen N2 of the triazole ring, causing a significant downfield shift. It is coupled to the six equivalent methyl protons, resulting in a septet multiplicity (n+1 = 6+1 = 7).
-NH ₂ (Amine)~ 5.0 - 6.0 (broad)Singlet (br s)2HAmine protons are exchangeable and often appear as a broad singlet.[2] Their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. The signal will disappear upon addition of D₂O.
C5-H (Triazole Ring)~ 7.5 - 8.0Singlet (s)1HProtons on aromatic heterocyclic rings are deshielded and appear downfield.[3][4] In this 2,4-disubstituted 2H-1,2,3-triazole, the C5-H is a singlet as there are no adjacent protons to couple with.
-CH-(CH ₃)₂ (Isopropyl Methyls)~ 1.4 - 1.6Doublet (d)6HThe six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2).[5][6] They appear in the typical aliphatic region.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • Confirmation: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of the -NH₂ peak, which should disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing key structural information about the carbon skeleton.

Predicted Spectrum and Interpretation

A standard proton-decoupled ¹³C{¹H} NMR spectrum will show four distinct signals for the four unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH-(C H₃)₂ (Isopropyl Methyls)~ 20 - 25These aliphatic carbons are highly shielded and appear far upfield. The two methyl groups are chemically equivalent.
C H-(CH₃)₂ (Isopropyl Methine)~ 50 - 55The direct attachment to the electronegative nitrogen (N2) deshields this carbon, shifting it downfield relative to a typical aliphatic CH.[7]
C 5 (Triazole Ring)~ 125 - 135This triazole ring carbon is in a chemical environment analogous to aromatic carbons. Its precise shift is influenced by the N-isopropyl substituent.[8]
C 4 (Triazole Ring)~ 150 - 160The C4 carbon is directly bonded to two nitrogen atoms (N1, N3) and the exocyclic amino group. This electron-withdrawing environment causes significant deshielding, pushing it furthest downfield.[9][10]
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Spectrum and Interpretation

The IR spectrum will provide clear evidence for the amine and alkyl groups, as well as vibrations characteristic of the triazole ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Asymmetric & Symmetric)3300 - 3500Medium-StrongPrimary amines exhibit two distinct N-H stretching bands in this region.[12][13] These are typically sharper than O-H stretches.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongThese absorptions arise from the C-H bonds of the isopropyl group.
N-H Bend (Scissoring)1580 - 1650Medium-StrongThis bending vibration is characteristic of primary amines and is a reliable diagnostic peak.[14][15]
C=N / N=N Stretch (Ring)1400 - 1600Medium-VariableThe triazole ring contains double bonds, and their stretching vibrations appear in this fingerprint region.[16][17]
C-N Stretch (Aromatic/Aliphatic)1000 - 1350Medium-StrongA complex region showing absorptions for both the C4-NH₂ bond and the N2-isopropyl bond.[2]
Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact with the sample.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Spectrum and Interpretation
  • Molecular Ion Peak: The calculated exact mass of C₅H₁₀N₄ is 126.0905 g/mol . In positive-ion ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺.

    • Predicted [M+H]⁺: m/z 127.0983

  • Key Fragmentation Pathways: Fragmentation of the parent ion can provide structural confirmation. The N-isopropyl bond and the triazole ring are likely sites for cleavage.

    • Loss of Propene: A common fragmentation for N-isopropyl groups is the loss of propene (C₃H₆, 42.05 Da) via a rearrangement, leading to a fragment at m/z 85.05.

    • Loss of Isopropyl Radical: Cleavage of the N-C bond could lead to the loss of an isopropyl radical (•C₃H₇, 43.06 Da), resulting in a fragment at m/z 84.04.

    • Ring Cleavage: Triazole rings can fragment via the loss of a nitrogen molecule (N₂, 28.01 Da), which could lead to a fragment at m/z 99.09.[18][19][20]

fragmentation_pathway parent [M+H]⁺ m/z = 127.0983 frag1 Loss of Propene (C₃H₆) parent->frag1 frag2 Loss of N₂ parent->frag2 ion1 [C₂H₅N₄]⁺ m/z = 85.05 frag1->ion1 ion2 [C₅H₁₁N₂]⁺ m/z = 99.09 frag2->ion2

Caption: Plausible ESI-MS fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS (ESI) Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Method (for sample introduction):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the isolated m/z 127 parent ion.

Summary and Workflow for Structural Confirmation

No single technique is sufficient for unambiguous structure determination. The synergistic use of these four spectroscopic methods provides a self-validating system for confirming the identity and purity of this compound.

confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Product ms MS (ESI) start->ms ir FTIR (ATR) start->ir nmr_h ¹H NMR start->nmr_h data_ms Confirm Molecular Weight [M+H]⁺ = 127.0983 ms->data_ms data_ir Identify Functional Groups (-NH₂, -CH, C=N) ir->data_ir nmr_c ¹³C NMR nmr_h->nmr_c data_nmr_h Confirm Proton Environments (Counts, Splitting, Shifts) nmr_h->data_nmr_h data_nmr_c Confirm Carbon Skeleton (4 unique carbons) nmr_c->data_nmr_c final Structure Confirmed data_ms->final data_ir->final data_nmr_h->final data_nmr_c->final

Caption: Integrated workflow for the structural confirmation of this compound.

By following this workflow, a researcher can move from a newly synthesized compound to a fully characterized and validated structure with a high degree of confidence, ensuring the integrity of subsequent research and development activities.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[2]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[14]

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  • RSC Publishing. (1967). A vibrational assignment for 1,2,3-triazole. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[17]

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  • MDPI. (2020). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Molecules, 25(21), 5192.[22]

  • RSC Publishing. (2023). Observation of two-step spin transition in iron(II) 4-amino-1,2,4-triazole based spin crossover nanoparticles. Dalton Transactions, 52(10), pp.3035-3042.[23]

  • University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[4]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[9]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[5]

  • ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[8]

  • SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[7]

  • ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[3]

  • RSC Publishing. (1973). Mass spectra of 1,2,3-triazoles. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[18]

  • NIH National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[19]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[11]

Sources

A Technical Guide to the Physicochemical Properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine (CAS No. 959237-97-9). As a substituted triazole, this compound belongs to a class of nitrogen-rich heterocycles of significant interest in medicinal chemistry and materials science.[1][2] An in-depth understanding of its properties, such as lipophilicity, ionization constant (pKa), and solubility, is fundamental for its application in drug design, synthesis optimization, and formulation development. This guide synthesizes predicted data with established experimental methodologies and theoretical principles to offer a robust profile for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

This compound is characterized by a five-membered 1,2,3-triazole ring. The key structural features are an isopropyl group substituted at the N2 position of the ring and an amine group at the C4 position. This specific substitution pattern dictates its electronic properties, potential for intermolecular interactions, and overall three-dimensional conformation, which in turn govern its physicochemical behavior.

IdentifierValueSource
CAS Number 959237-97-9[3]
Molecular Formula C₅H₁₀N₄[3]
Molecular Weight 126.16 g/mol [3]
IUPAC Name 2-(propan-2-yl)-2H-1,2,3-triazol-4-amineN/A
Synonyms 2-propan-2-yltriazol-4-amine; 2H-1,2,3-Triazol-4-amine, 2-(1-methylethyl)-[3]
SMILES CC(C)n1ncc(N)n1[4]
Hydrochloride Salt C₅H₁₁ClN₄ (MW: 162.62)[4]

Core Physicochemical Parameters in Drug Discovery

The journey of a candidate molecule from a laboratory hit to a viable drug is heavily influenced by its physicochemical properties. These parameters determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Properties Core Physicochemical Properties Outcomes Drug Development Implications LogP Lipophilicity (LogP) Absorption Absorption & Permeability LogP->Absorption Membrane crossing Toxicity Toxicology Profile LogP->Toxicity Lipophilic toxicity pKa Ionization (pKa) Solubility Aqueous Solubility pKa->Solubility pH-dependence pKa->Absorption Ion trapping Binding Target Binding & Selectivity pKa->Binding Ionic interactions Formulation Formulation & Dosage Solubility->Formulation Bioavailability MW Molecular Descriptors (MW, TPSA, H-bonds) MW->Absorption Druglikeness rules MW->Toxicity e.g., Pfizer's 3/75 rule

Caption: Relationship between key properties and their impact on drug development.

Lipophilicity: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. It dictates how a compound distributes between aqueous and lipid environments, directly impacting cell membrane permeability and interactions with hydrophobic pockets of target proteins.

  • Field Insight: While high lipophilicity can enhance membrane transport, a LogP value that is too high often correlates with poor solubility, increased metabolic clearance, and potential for off-target toxicity.[5] For instance, Pfizer's "3/75 rule" suggests that compounds with ClogP < 3 and TPSA > 75 Ų are less likely to exhibit toxicity.[5]

  • Predicted Data: While no experimental LogP is published for this specific molecule, a structurally related compound, 2-Isopropyl-2H-1,2,3-triazole-4-sulfonamide, has a predicted LogP of -0.4936.[6] The presence of the polar amine group and the triazole ring, countered by the nonpolar isopropyl group, suggests that this compound is a relatively polar molecule with a low LogP value.

  • Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Accurately weigh the test compound and dissolve it in the aqueous phase at a concentration well below its solubility limit.

  • Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes, followed by centrifugation. This step is crucial to break up any emulsions and achieve phase separation.

  • Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization State: The pKa Constant

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug candidate is paramount as it governs its solubility, membrane permeability (as charged species generally do not cross lipid bilayers), and ability to interact with charged residues at the target's active site.

  • Expert Analysis: this compound possesses a primary amino group, which is basic. The triazole ring itself is a very weak base.[7][8] The pKa will therefore be dominated by the protonation of the exocyclic amine. The electron-withdrawing character of the aromatic triazole ring is expected to lower the basicity of the amine compared to a simple alkylamine, placing its pKa likely in the range of 4-6, similar to other amino-heterocycles. The existence of a stable hydrochloride salt confirms its basic nature.[4][9]

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.

  • Solution Preparation: Dissolve a precise amount of the compound in deionized, CO₂-free water. The presence of dissolved CO₂ can create carbonic acid, which introduces buffering artifacts and must be eliminated for an accurate measurement.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH continuously.

  • Titration: Add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region (inflection point) of the titration curve where the concentrations of the protonated and neutral species are equal.

start Start: Dissolve Compound in CO2-free Water setup Calibrate & Insert pH Electrode start->setup titrate Add Standardized Acid Titrant Incrementally setup->titrate record Record pH vs. Volume After Stabilization titrate->record record->titrate Loop until endpoint plot Plot pH vs. Titrant Volume record->plot End Titration analyze Identify Half-Equivalence Point (Inflection) plot->analyze end_node Result: pKa = pH at 1/2 Equivalence analyze->end_node

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma to elicit a therapeutic effect. Poor solubility is a leading cause of failure in drug development.

  • Field Insight: The solubility of ionizable compounds like this compound is highly pH-dependent. At a pH below its pKa, the molecule will be protonated, forming a cation. This charged species will have significantly higher aqueous solubility than the neutral free base. The formation of a hydrochloride salt is a common strategy to improve the solubility and handling of basic compounds.[4][9] The presence of nitrogen atoms capable of hydrogen bonding also contributes positively to its interaction with water.[10]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance). The use of excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the sample is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique like HPLC-UV.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Molecular Descriptors and Thermal Properties

Beyond the core properties, a set of molecular descriptors provides a rapid assessment of a compound's "druglikeness," while thermal properties are vital for manufacturing and stability.

Molecular Descriptors

These computationally derived parameters are central to in silico screening and ADME prediction.

DescriptorValue (Calculated/Inferred)Significance in Drug Development
Molecular Weight 126.16 g/mol Influences diffusion and permeability; lower MW (<500 Da) is generally preferred (Lipinski's Rule of Five).[3]
H-Bond Donors 2 (from -NH₂)Governs interactions with biological targets and contributes to solubility.
H-Bond Acceptors 3 (from triazole nitrogens)Key for molecular recognition at receptor sites and for aqueous solubility.
TPSA (Predicted) ~65 ŲThe Topological Polar Surface Area (TPSA) is a strong predictor of oral bioavailability and brain penetration. A related sulfonamide has a TPSA of 90.87 Ų.[6] The value for the target amine is predicted to be lower but still in a favorable range.
Thermal Properties
  • Boiling Point: The predicted boiling point is 259.0 ± 32.0 °C.[3] This high value is typical for a molecule with hydrogen bonding capabilities and a significant dipole moment.

  • Melting Point: No experimental data is available. The melting point would be determined using Differential Scanning Calorimetry (DSC). It is expected to be a crystalline solid at room temperature, and its hydrochloride salt would likely have a distinct and higher melting point than the free base.

Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its spectroscopic signatures, which are essential for structural confirmation and purity analysis.

  • ¹H NMR: The spectrum would show a characteristic septet (1H) and doublet (6H) for the isopropyl group, a singlet for the lone proton on the triazole ring, and a broad singlet for the two protons of the primary amine group which would be exchangeable with D₂O.

  • ¹³C NMR: Five distinct carbon signals are expected: two for the isopropyl group, two for the triazole ring carbons, and one for the carbon bearing the amino group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (~3300-3400 cm⁻¹), C-H stretching for the alkyl and aromatic components (~2900-3100 cm⁻¹), and C=N/N=N stretching vibrations characteristic of the triazole ring (~1400-1600 cm⁻¹).[11][12]

  • Mass Spectrometry: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 126 or 127, respectively.

Conclusion

This compound presents a physicochemical profile of a polar, basic small molecule. Its key features—low predicted lipophilicity, a basic pKa governed by the exocyclic amine, and expected good aqueous solubility, particularly in acidic media—make it a compound of interest for applications requiring good bioavailability and interaction with a polar biological environment. The provided methodologies for experimental determination of these properties serve as a validated framework for researchers to confirm these predictions and further characterize this versatile heterocyclic compound for its potential applications in science and medicine.

References

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A Technical Guide to the Synthetic Pathways and Mechanistic Principles for the Formation of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-disubstituted 2H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. This guide provides an in-depth analysis of the synthetic strategies and underlying mechanistic principles for the formation of a key exemplar of this class, 2-Isopropyl-2H-1,2,3-triazol-4-amine . This compound has been identified as a critical building block in the development of advanced therapeutic agents, including potent and selective kinase inhibitors.[1][2] The synthesis of this molecule presents two primary regiochemical challenges: the selective installation of an alkyl group at the N2 position of the triazole ring and the introduction of an amino group at the C4 position. This document will dissect two robust, literature-supported synthetic pathways, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to empower researchers in chemical synthesis and drug development.

Introduction and Retrosynthetic Analysis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of azide-alkyne cycloaddition reactions.[3] However, controlling the N-substitution pattern, particularly for the thermodynamically more stable but often kinetically disfavored N2-isomer, requires a nuanced understanding of reaction mechanisms. The target molecule, this compound, embodies this challenge.

A logical retrosynthetic analysis reveals two primary strategic disconnections, forming the basis of the synthetic pathways explored in this guide:

  • C4-N & N2-C Disconnection: This approach involves the initial formation of a 4-amino-1H-1,2,3-triazole scaffold, followed by a regioselective N2-isopropylation. This strategy hinges on controlling the alkylation of the triazole anion.

  • Ring Formation via Rearrangement: A more convergent strategy involves the construction of the triazole ring from acyclic precursors in a manner that intrinsically favors the desired 2,4-substitution pattern, often through a Dimroth rearrangement mechanism.[4][5]

G cluster_0 Strategy 1: Post-Alkylation cluster_1 Strategy 2: Dimroth Rearrangement Target This compound S1_Intermediate1 4-Amino-1H-1,2,3-triazole Target->S1_Intermediate1 N2-Alkylation S1_Intermediate2 Isopropyl Halide Target->S1_Intermediate2 N2-Alkylation S2_Intermediate1 Isopropyl Azide Target->S2_Intermediate1 [3+2] Cycloaddition + Rearrangement S2_Intermediate2 Activated Methylene Nitrile (e.g., Malononitrile) Target->S2_Intermediate2 [3+2] Cycloaddition + Rearrangement Precursors_A Azide Source + Amine Precursor Alkyne (e.g., Cyanoacetylene) S1_Intermediate1->Precursors_A Cycloaddition/ Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Post-Cycloaddition N2-Alkylation

This pathway is a robust, multi-step approach that offers clear control points for introducing the desired functionalities. The core principle is the alkylation of a pre-formed 4-functionalized-1H-1,2,3-triazole. The key to success is managing the regioselectivity of the N-isopropylation step.

Causality of Experimental Choices

Alkylation of an NH-1,2,3-triazole with an alkyl halide typically produces a mixture of N1 and N2 isomers. The ratio is governed by a delicate balance of factors:

  • Kinetic vs. Thermodynamic Control: The N1 position is generally more sterically accessible and its corresponding anion may be more readily formed, leading to the kinetic product. However, the 2-substituted isomer is often the thermodynamically more stable product due to favorable electronic distribution and reduced steric repulsion between substituents.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature can steer the reaction toward the desired thermodynamic N2 product. A strong base in a polar aprotic solvent at elevated temperatures often facilitates equilibration to the more stable isomer.

Experimental Workflow

G cluster_workflow Workflow for Strategy I Start Sodium Azide + Cyanoacetylene Step1 Step 1: Cycloaddition Form 4-Cyano-1H-1,2,3-triazole Start->Step1 [3+2] Cycloaddition Step2 Step 2: N2-Isopropylation (Thermodynamic Control) Form 2-Isopropyl-4-cyano-2H-1,2,3-triazole Step1->Step2 Base, Isopropyl Halide, Heat Step3 Step 3: Nitrile Reduction Form Final Product Step2->Step3 Reducing Agent (e.g., LiAlH4) End 2-Isopropyl-2H- 1,2,3-triazol-4-amine Step3->End

Caption: Workflow for the Post-Cycloaddition N2-Alkylation strategy.

Detailed Protocol

Step 1: Synthesis of 4-Cyano-1H-1,2,3-triazole

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with sodium azide (1.0 eq) and a suitable solvent such as DMF or water.

  • Reaction: Cool the mixture in an ice bath. Slowly add cyanoacetylene (1.1 eq) or a suitable precursor. Caution: Cyanoacetylene is volatile and toxic.

  • Heating: After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction, dilute with water, and acidify with dilute HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective N2-Isopropylation

  • Setup: In a dry, inert atmosphere (N₂ or Ar), add 4-cyano-1H-1,2,3-triazole (1.0 eq) to a flask with a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 80-100 °C for 16-24 hours. This step is crucial for driving the reaction towards the thermodynamically favored N2-isomer.

  • Workup & Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to separate the N1 and N2 isomers.

Step 3: Reduction to this compound

  • Setup: Under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry THF.

  • Addition: Cool the suspension to 0 °C and add a solution of 2-isopropyl-4-cyano-2H-1,2,3-triazole (1.0 eq) in dry THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product.

Synthetic Strategy II: The Dimroth Rearrangement Pathway

The Dimroth rearrangement is an elegant and often highly regioselective method for preparing substituted amino-triazoles.[4] It proceeds through a ring-opening/ring-closing mechanism that ultimately yields the most thermodynamically stable isomer.[5][7]

Mechanistic Rationale

The reaction between an organic azide and an activated methylene compound (e.g., malononitrile) can initially form a kinetically favored 1-substituted-5-amino-1,2,3-triazole derivative. Under thermal or basic conditions, this intermediate can undergo a reversible electrocyclic ring-opening to form a linear diazo intermediate. Rotation around the central C-C bond, followed by an intramolecular 1,5-dipolar cyclization, leads to the formation of the thermodynamically more stable 2-substituted-4-amino-1,2,3-triazole.[7][8]

G cluster_mech Dimroth Rearrangement Mechanism Reactants Isopropyl Azide + Malononitrile Anion KineticProduct Kinetic Product (1-Isopropyl-4-cyano-5-amino-1H-1,2,3-triazole) Reactants->KineticProduct [3+2] Cycloaddition DiazoIntermediate Diazo Intermediate KineticProduct->DiazoIntermediate Ring Opening RingOpening Ring-Opening (Electrocyclic) DiazoIsomer Diazo Isomer DiazoIntermediate->DiazoIsomer Rotation Rotation C-C Bond Rotation ThermoProduct Thermodynamic Product (2-Isopropyl-4-cyano-5-amino-2H-1,2,3-triazole) DiazoIsomer->ThermoProduct Ring Closing RingClosing Ring-Closing (1,5-Dipolar Cyclization)

Sources

A Prospective In-Depth Technical Guide to the Preliminary Biological Screening of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, prospective strategy for the preliminary biological screening of the novel chemical entity, 2-Isopropyl-2H-1,2,3-triazol-4-amine. While specific biological data for this compound is not yet available, the well-documented and diverse bioactivities of the triazole scaffold provide a strong rationale for a systematic evaluation of its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for a tiered screening cascade, encompassing cytotoxicity, antimicrobial, and anticancer evaluations, along with potential target-based enzyme inhibition assays. The experimental protocols are designed to be self-validating, and the underlying scientific principles for each step are thoroughly explained to ensure both technical accuracy and practical applicability.

Introduction and Rationale

The triazole nucleus is a cornerstone in medicinal chemistry, with both 1,2,3- and 1,2,4-triazole isomers forming the core of numerous approved drugs.[1][2] These five-membered heterocyclic rings are recognized as important pharmacophores due to their favorable physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate interactions with biological targets.[2] The 1,2,4-triazole moiety is famously present in a wide array of antifungal agents like fluconazole and itraconazole, which function by inhibiting lanosterol 14α-demethylase (CYP51).[3] The 1,2,3-triazole isomer, often synthesized via "click chemistry," has been incorporated into compounds exhibiting a broad spectrum of activities, including antibacterial, antiviral, and anticancer properties.[4]

The subject of this guide, this compound, is a novel compound for which a systematic biological evaluation is warranted. The presence of the 4-amino-1,2,3-triazole core suggests potential for diverse biological activities. This guide proposes a logical and efficient screening workflow to elucidate the bioactivity profile of this compound, starting from fundamental safety assessments and progressing to more specific therapeutic areas.

Synthesis of this compound

A plausible synthetic route for the target compound is essential for obtaining the necessary material for biological screening. While the specific synthesis of this compound is not documented, a general and adaptable method for the synthesis of N-substituted 4-amino-1,2,3-triazoles can be proposed based on established literature.[4][5]

Proposed Synthetic Pathway

A potential two-step synthesis could involve the initial formation of an isopropyl azide, followed by a cycloaddition reaction.

Step 1: Synthesis of Isopropyl Azide

Isopropyl bromide can be reacted with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF).

Step 2: Cycloaddition to form the Triazole Ring

The in situ generated or isolated isopropyl azide can then undergo a [3+2] cycloaddition reaction with a suitable two-carbon synthon that will provide the 4-amino functionality.

A detailed, step-by-step protocol for a similar synthesis is provided below.

Experimental Protocol: Synthesis of a 4-amino-1,2,3-triazole derivative
  • Reaction Setup: To a solution of the starting alkyl halide (1.0 eq) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.2 eq).

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Cycloaddition: Once the formation of the alkyl azide is complete, cool the reaction mixture to room temperature. Add the two-carbon synthon (e.g., a protected cyano-containing compound) (1.1 eq) and a suitable catalyst if required (e.g., a copper(I) salt for a click reaction).[5]

  • Work-up: After the reaction is complete (as indicated by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Preliminary Biological Screening Cascade

A tiered approach to biological screening is proposed to efficiently and cost-effectively evaluate the potential of this compound. The cascade begins with an assessment of general cytotoxicity, followed by broader antimicrobial and anticancer screening, and concludes with more specific enzyme inhibition assays based on the initial findings.

Screening_Workflow cluster_synthesis Compound Acquisition cluster_tier1 Tier 1: Foundational Safety cluster_tier2 Tier 2: Broad Spectrum Bioactivity cluster_tier3 Tier 3: Mechanistic Exploration Synthesis Synthesis of this compound Cytotoxicity Cytotoxicity Assays (MTT & LDH) - Establish therapeutic window Synthesis->Cytotoxicity Purified Compound Antimicrobial Antimicrobial Screening - Antibacterial Panel - Antifungal Panel Cytotoxicity->Antimicrobial Non-cytotoxic concentrations Anticancer Anticancer Screening - NCI-60 Cell Line Panel (or similar) Cytotoxicity->Anticancer Determine IC50 values Enzyme_Inhibition Enzyme Inhibition Assays - e.g., CYP51, Kinases, Proteases Antimicrobial->Enzyme_Inhibition If active, investigate targets Anticancer->Enzyme_Inhibition If active, investigate pathways

Caption: A tiered workflow for the preliminary biological screening of this compound.

Tier 1: Cytotoxicity Assessment

The initial and most critical step in evaluating a novel compound is to determine its cytotoxicity profile. This establishes a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. Two complementary assays, MTT and LDH, are recommended to assess cell viability and membrane integrity, respectively.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][8][10]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours).

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (commercially available kits).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Assay Principle Endpoint Information Provided
MTT Mitochondrial dehydrogenase activityColorimetric (Formazan)Cell viability and metabolic activity
LDH Lactate dehydrogenase releaseColorimetricCell membrane integrity and cytotoxicity
Tier 2: Broad-Spectrum Bioactivity Screening

Based on the known activities of the triazole scaffold, a broad-spectrum screening against a panel of bacteria, fungi, and cancer cell lines is a logical next step.

The agar dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a new antimicrobial agent.[11]

Experimental Protocol: Antimicrobial MIC Determination

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and RPMI-1640 agar for fungi. Incorporate serial dilutions of this compound into the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare standardized inoculums of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

Suggested Antimicrobial Panel:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans

A preliminary screen against a panel of human cancer cell lines can provide initial insights into the potential anticancer activity and spectrum of the compound. The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.

Experimental Protocol: Anticancer Cell Line Screening

  • Cell Lines: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Assay: Perform a 48-hour incubation with the test compound over a broad concentration range.

  • Endpoint: Determine cell viability using an appropriate assay (e.g., Sulforhodamine B assay).

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) for each cell line.

Tier 3: Mechanistic Exploration - Enzyme Inhibition Assays

Should the broad-spectrum screening yield promising results, the next logical step is to investigate potential molecular targets. The triazole scaffold is known to interact with various enzymes.[1][3]

  • CYP51 (Lanosterol 14α-demethylase): A key enzyme in fungal ergosterol biosynthesis and a common target for azole antifungals.[3]

  • Kinases: Many heterocyclic compounds are known to be kinase inhibitors.

  • Proteases: Certain triazoles have shown inhibitory activity against proteases.

  • α-amylase and α-glucosidase: Inhibition of these enzymes is relevant for anti-diabetic drug discovery.[3][12]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine the purified enzyme, its specific substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate Cell_Proliferation Cell Proliferation & Survival Downstream_Substrate->Cell_Proliferation Phosphorylation->Downstream_Substrate Activates

Sources

A Technical Guide to the Solubility and Stability of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide addresses the analytical characterization of 2-Isopropyl-2H-1,2,3-triazol-4-amine, a molecule of interest within the broader class of nitrogen-containing heterocycles known for their diverse biological activities.[1][2]

Publicly available data on this specific substituted triazole is limited. Therefore, this document is structured not as a summary of existing knowledge, but as a comprehensive, methodological framework. It serves as a practical guide for researchers to systematically determine the aqueous solubility and chemical stability of this compound, grounding its approach in established principles and regulatory expectations.

Predicted Physicochemical Profile & Its Implications

Before embarking on experimental analysis, a predictive assessment based on the molecule's constituent functional groups provides critical insights into its expected behavior.

  • The 1,2,3-Triazole Core: The triazole ring itself is a polar, aromatic heterocycle. Generally, 1,2,3-triazoles are known to be chemically stable under both acidic and basic conditions and possess good metabolic stability.[3][4] The nitrogen atoms can act as hydrogen bond acceptors, contributing to aqueous solubility.[5][6] Parent 1,2,3-triazole is very soluble in water.[5][7] This core stability is a desirable trait in drug candidates.[8]

  • The 4-Amino Group: The primary amine is a basic functional group that will significantly influence pH-dependent solubility. At physiological pH, it is expected to be protonated to some degree, forming a cationic ammonium salt which enhances aqueous solubility. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[9] The pKa is a critical parameter as it directly impacts solubility, permeability, and protein binding.[10][11]

  • The 2-Isopropyl Group: This bulky, non-polar alkyl group will increase the lipophilicity of the molecule. This increased lipid-like character is expected to decrease overall aqueous solubility compared to an unsubstituted triazole amine. The interplay between the solubilizing amine and triazole ring versus the lipophilic isopropyl group will be a key determinant of the final solubility profile.

Based on this structural analysis, we can hypothesize that this compound will exhibit its highest aqueous solubility at acidic pH values where the amine group is fully protonated. Its stability is predicted to be robust, though susceptibility to oxidation at the amine or specific pH-driven hydrolysis cannot be ruled out without experimental confirmation.

Aqueous Solubility Determination: A Methodological Approach

A comprehensive understanding of solubility requires differentiating between kinetic and thermodynamic measurements. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and formulation.[12][13][14]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[15][] The shake-flask method, though time-consuming, remains the gold standard.

Causality of Method Choice: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing definitive solubility data essential for biopharmaceutical classification (BCS) and pre-formulation decisions.[13] The use of multiple pH buffers is mandated by regulatory guidelines to understand how solubility will vary throughout the gastrointestinal tract.[17][18]

Experimental Protocol
  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[17] Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[17]

  • Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[19] This typically requires 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

  • Phase Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][18]

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.

Data Presentation: Thermodynamic Solubility
pH of BufferTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Final pH of Solution
1.225DataDataData
4.525DataDataData
6.825DataDataData
1.237DataDataData
4.537DataDataData
6.837DataDataData
Kinetic Solubility Protocol

Kinetic solubility measures the concentration of a compound at the moment it precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[19] This is a higher throughput method suitable for early discovery.

Workflow Diagram: Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_analysis Analysis & Interpretation T_Start Add excess solid compound to buffer vials (pH 1.2, 4.5, 6.8) T_Equil Agitate at constant T for 24-48h to reach equilibrium T_Start->T_Equil T_Sep Centrifuge & Filter supernatant T_Equil->T_Sep T_Quant Quantify concentration by HPLC-UV T_Sep->T_Quant T_End Equilibrium Solubility Data T_Quant->T_End A_BCS Calculate Dose/Solubility Volume for BCS Classification T_End->A_BCS A_Form Guide formulation strategy T_End->A_Form K_Start Prepare DMSO stock solution of compound K_Add Add DMSO stock to aqueous buffer K_Start->K_Add K_Detect Monitor for precipitation (e.g., nephelometry, UV) K_Add->K_Detect K_End Kinetic Solubility Data K_Detect->K_End K_End->A_Form A_pKa Determine pKa (potentiometric titration) A_pKa->A_BCS

Caption: Workflow for determining and applying solubility data.

Stability Profiling & Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[20] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for this process, known as forced degradation or stress testing.[21][22] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products can be adequately resolved and detected.[22]

Causality of Method Choice: Forced degradation is a regulatory requirement that proactively investigates how the molecule will behave under environmental stresses.[20][21] By subjecting the compound to conditions more severe than those it will experience during storage, we can rapidly identify its liabilities. This information is critical for establishing storage conditions, shelf-life, and ensuring the analytical methods used for quality control are "stability-indicating"—meaning they can separate the intact drug from any impurities or degradants.[20][22]

Forced Degradation Protocol

Forced degradation should be performed on a single batch of the drug substance in solution to evaluate its susceptibility to hydrolysis, oxidation, and photolysis.[21]

Experimental Protocol
  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. A control sample, protected from stress conditions, should be stored at a refrigerated temperature.

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photostability: Expose the solution to a light source that meets ICH Q1B guidelines, alongside a dark control sample to differentiate light-induced degradation from thermal effects.[23][24][25] The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt-hours/square meter.[23][26]

  • Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point where 5-20% degradation has occurred.[22]

  • Sample Quenching: If necessary, neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples (including the time-zero and control samples) using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).[27][28] This allows for the separation of the parent compound from its degradation products and provides mass information to help in their identification.[29]

Data Presentation: Forced Degradation Summary
Stress ConditionParametersTime (hours)% Parent RemainingNo. of DegradantsMass/Charge (m/z) of Major Degradants
Acid Hydrolysis0.1 N HCl, 60°CDataDataDataData
Base Hydrolysis0.1 N NaOH, 60°CDataDataDataData
Oxidation3% H₂O₂, RTDataDataDataData
Thermal60°CDataDataDataData
PhotolyticICH Q1B LightDataDataDataData
Stability-Indicating Method Development

The data from the forced degradation study is used to develop and validate the analytical method.

Causality and Self-Validation: The system is self-validating. If the analytical method can separate the parent peak from all degradation product peaks generated under multiple stress conditions, and the mass balance is close to 100% (sum of the parent peak area and all degradant peak areas), it demonstrates the method is "stability-indicating." This provides high confidence that the method can accurately measure the purity and stability of the compound in future studies.

Workflow Diagram: Stability Assessment

G cluster_stress ICH Q1A/Q1B Forced Degradation Conditions cluster_results Data Evaluation Start Prepare Drug Substance Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H₂O₂, RT) Start->Ox Heat Thermal (60°C) Start->Heat Light Photolytic (ICH Q1B Light Source) Start->Light Analysis Analyze samples at T=0, 2, 8, 24h by LC-MS Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Purity Calculate % Parent Remaining Analysis->Purity Degradants Identify & Quantify Degradants Analysis->Degradants MassBalance Assess Mass Balance (~100%) Purity->MassBalance Pathway Propose Degradation Pathways Degradants->Pathway Validation Validate Analytical Method as Stability-Indicating MassBalance->Validation Pathway->Validation

Caption: A systematic workflow for forced degradation studies.

Conclusion

The characterization of solubility and stability is a critical, data-driven process in drug development. For this compound, a molecule with limited public data, a systematic and predictive approach is essential. By combining structure-based predictions with rigorous, industry-standard experimental protocols such as the shake-flask method for thermodynamic solubility and ICH-guided forced degradation studies, researchers can generate the robust and reliable data package required for informed decision-making. This guide provides the necessary framework to elucidate the compound's physicochemical liabilities and strengths, paving the way for its progression through the development pipeline.

References

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  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2023). Molecules. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. (2021). Foods. [Link]

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  • ICH. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Haskell-Luevano, C., et al. (2012). 1,2,3-Triazole Rings as a Disulfide Bond Mimetic in Chimeric AGRP-Melanocortin Peptides: Design, Synthesis, and Functional Characterization. ACS Medicinal Chemistry Letters. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

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  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -N'-(2-oxo-2H-chromen-3-yl)acetohydrazide. (2023). Molbank. [Link]

  • 3-Isopropyl-4-amino-1,2,4-triazol-5-one. ChemBK. [Link]

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  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2018). ResearchGate. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 2-Isopropyl-2H-1,2,3-triazol-4-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental considerations essential for the accurate and reliable characterization of this and similar heterocyclic compounds.

Introduction: The Structural Significance of Substituted Triazoles

1,2,3-Triazoles are a cornerstone of modern medicinal chemistry, valued for their unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The specific substitution pattern on the triazole ring dramatically influences its biological activity. The title compound, this compound, presents a unique isomeric form—the 2-substituted or 2H-triazole—which can be challenging to distinguish from its 1-substituted counterpart without careful spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating such structural nuances.[1][2] This guide will dissect the ¹H and ¹³C NMR spectra, providing the rationale behind chemical shift assignments and coupling patterns.

Predicted NMR Spectra and Rationale

A precise understanding of the expected NMR signals is crucial before embarking on experimental work. The following predictions are based on established principles of NMR spectroscopy and data from analogous structures found in the literature.[3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct sets of signals. The following table summarizes the predicted chemical shifts, multiplicities, and integration values.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Triazole C5-H7.5 - 8.0Singlet (s)N/A1H
Amine (-NH₂)4.5 - 6.0 (broad)Singlet (s, broad)N/A2H
Isopropyl CH4.8 - 5.2Septet (sept)~6.81H
Isopropyl CH₃1.4 - 1.6Doublet (d)~6.86H

Causality Behind the Predictions:

  • Triazole C5-H: In 2-substituted 2H-1,2,3-triazoles, the C4 and C5 positions are chemically equivalent in the unsubstituted parent ring. However, the presence of the 4-amino group breaks this symmetry. The remaining proton at C5 is expected to resonate as a sharp singlet in the aromatic region. Its precise chemical shift is influenced by the electronic effects of both the amino group and the N-isopropyl substituent.

  • Amine (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift and signal width are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] In aprotic solvents like CDCl₃, the signal may be sharper, while in protic solvents like DMSO-d₆, it will be broader and may exchange with residual water.

  • Isopropyl Group (CH and CH₃): This classic spin system provides a clear diagnostic signature. The methine proton (CH) is coupled to the six equivalent methyl protons (CH₃), resulting in a septet. Conversely, the six methyl protons are coupled to the single methine proton, appearing as a doublet. The typical coupling constant for such an arrangement is around 6.8 Hz.[6] The downfield shift of the methine proton is due to its direct attachment to the electronegative nitrogen atom of the triazole ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Triazole C4150 - 155
Triazole C5125 - 130
Isopropyl CH50 - 55
Isopropyl CH₃20 - 25

Causality Behind the Predictions:

  • Triazole C4 and C5: The C4 carbon, directly attached to the electron-donating amino group, is expected to be significantly deshielded and appear at a lower field (higher ppm value). The C5 carbon will resonate at a higher field. The precise shifts are key indicators of the substitution pattern on the triazole ring.

  • Isopropyl Group (CH and CH₃): The methine carbon (CH) will appear further downfield due to its proximity to the nitrogen atom. The two equivalent methyl carbons (CH₃) will be found in the typical aliphatic region of the spectrum.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This methodology is designed to be a self-validating system, minimizing ambiguity in the results.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A good starting point for general characterization. It is a non-polar, aprotic solvent and will typically provide sharp signals.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons like those of the -NH₂ group, which will appear as a distinct, albeit broad, signal. It is a polar, aprotic solvent. The effect of the solvent on chemical shifts can itself be a diagnostic tool.[7][8]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration can influence the chemical shift of protons involved in intermolecular hydrogen bonding.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Most high-quality deuterated solvents are supplied with TMS already added.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

Two-Dimensional (2D) NMR for Unambiguous Assignment

To definitively correlate proton and carbon signals, 2D NMR experiments are indispensable.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will unequivocally link the isopropyl CH proton to its corresponding carbon and the isopropyl CH₃ protons to their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the overall structure, for example, by observing a correlation from the isopropyl CH proton to both the C4 and C5 carbons of the triazole ring.

Data Visualization and Interpretation

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key expected NMR correlations.

G start High Purity Sample prep Sample Preparation (Solvent: CDCl₃ or DMSO-d₆) start->prep acq_1d 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d proc_1d 1D Data Processing (FT, Phasing, Baseline Correction) acq_1d->proc_1d assign_1d Preliminary Assignment (Chemical Shift, Integration, Multiplicity) proc_1d->assign_1d acq_2d 2D NMR Acquisition (HSQC, HMBC) assign_1d->acq_2d If ambiguity exists report Final Structure Confirmation & Reporting assign_1d->report proc_2d 2D Data Processing acq_2d->proc_2d assign_2d Unambiguous Assignment (Correlation Analysis) proc_2d->assign_2d assign_2d->report

Caption: Recommended workflow for NMR characterization.

Conclusion

The thorough NMR characterization of this compound is achievable through a systematic approach combining 1D and 2D NMR techniques. The distinct signals of the isopropyl group, coupled with the chemical shifts of the triazole ring proton and carbons, provide a robust spectroscopic fingerprint for unambiguous structure elucidation and purity assessment. Adherence to the detailed experimental protocol outlined in this guide will ensure the generation of high-quality, reliable data, which is paramount in the fields of chemical research and drug development.

References

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
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  • ResearchGate. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Available at: [Link]

  • ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Available at: [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • ResearchGate. Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. Available at: [Link]

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  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3. Available at: [Link]

  • National Center for Biotechnology Information. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Available at: [Link]

  • MDPI. Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Available at: [Link]

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  • Chemical shifts.
  • ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: [Link]

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"mass spectrometry analysis of 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Introduction

The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including antifungal and pharmaceutical applications.[1] The precise and reliable characterization of these molecules is paramount in drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[2][3]

This guide provides a comprehensive, field-proven framework for the mass spectrometry analysis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, establish self-validating protocols, and ground our claims in authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible approach to the analysis of novel triazole derivatives.

Analyte Properties & Ionization Strategy: A Causal Analysis

The molecular structure of this compound (Molecular Formula: C₅H₁₁N₄, Monoisotopic Mass: 127.1008 g/mol ) dictates the analytical strategy. The presence of a basic primary amine (-NH₂) and nitrogen atoms within the triazole ring makes the molecule an excellent proton acceptor.

Causality of Ionization Choice: This inherent basicity makes Electrospray Ionization (ESI) in positive ion mode the superior choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules, generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. This preserves the crucial molecular weight information. Alternative techniques like Electron Ionization (EI) would cause extensive and complex fragmentation, making it difficult to identify the molecular ion, while Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar compounds.

The logical workflow for this analysis is therefore Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which provides chromatographic separation to reduce matrix effects followed by selective and sensitive mass analysis.[4][5]

Experimental Workflow & Protocol Design

A robust analytical method is a self-validating system. This begins with meticulous sample preparation and is carried through to the final instrument parameters.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, tissue homogenate, reaction mixture) while removing interferences like salts, proteins, and lipids that can cause ion suppression and contaminate the MS system.[6] Given the polar nature of the analyte, a straightforward Protein Precipitation (PPT) protocol is often effective for biological matrices.

Step-by-Step Protocol for Sample Preparation:

  • Aliquot: Transfer 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte). The 3:1 organic-to-sample ratio ensures efficient protein removal.

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Dilute (Optional but Recommended): Dilute the supernatant 1:1 with LC-MS grade water. This step is crucial to ensure the final sample solvent is compatible with the initial mobile phase conditions, preventing poor peak shape.

  • Filter (Optional): For samples with high particulate matter, filtering through a 0.22 µm syringe filter can prevent clogging of the LC system.[7]

LC-MS/MS Instrumentation & Parameters

The following parameters provide a robust starting point for method development on a standard triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). A QqQ is ideal for targeted quantification due to its sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.[4]

Parameter Setting Rationale & Expert Insight
LC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)The C18 stationary phase provides good retention for moderately polar compounds. A sub-2 µm particle size offers high resolution and efficiency.
Mobile Phase A0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source and improving chromatographic peak shape.
Mobile Phase B0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography. Maintaining the acid modifier ensures consistent ionization.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrateA gradient elution is necessary to elute the analyte with a good peak shape and clean the column of more hydrophobic contaminants.
Injection Volume5 µLA small injection volume minimizes column overload and potential matrix effects.
MS System
Ionization ModeESI PositiveAs established, this is the optimal mode due to the analyte's basic nature.
Capillary Voltage3.5 - 4.0 kVOptimizes the electrospray plume for efficient ion generation.
Source Temp.150 °CA lower source temperature helps to minimize thermal degradation of the analyte.
Desolvation Temp.400 °CEfficiently removes solvent from the ESI droplets to release gas-phase ions.
Gas Flow (N₂)~10 L/minFacilitates desolvation.
Scan ModeFull Scan (for identification), SRM/MRM (for quantification)Full scan is used to find the parent ion. SRM provides maximum sensitivity and selectivity for quantification.

Data Interpretation: From Spectrum to Structure

Expected Mass & Isotopic Pattern

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺.

  • Monoisotopic Mass: 127.1008 Da

  • Expected [M+H]⁺ (m/z): 128.1086

Using a high-resolution mass spectrometer, the observed mass should be within 5 ppm of this theoretical value, confirming the elemental composition (C₅H₁₂N₄⁺).

Tandem MS (MS/MS) and Fragmentation Analysis

To confirm the structure and develop a selective quantitative method, the [M+H]⁺ ion (m/z 128.1) is isolated and fragmented via Collision-Induced Dissociation (CID). The fragmentation of triazole derivatives is often characterized by the loss of neutral molecules and cleavage of the heterocyclic ring.[8][9][10]

Proposed Fragmentation Pathway: The primary fragmentation events for this compound are predicted to be:

  • Loss of Propylene: A common pathway for isopropyl-substituted compounds is the neutral loss of propylene (C₃H₆, 42.05 Da), resulting in a fragment at m/z 86.05 . This occurs via a McLafferty-type rearrangement or direct cleavage.[11]

  • Loss of Aminonitrile: Cleavage of the triazole ring can lead to the loss of aminonitrile (CH₂N₂, 42.02 Da), yielding a fragment ion corresponding to the isopropyl diazirine cation at m/z 86.09 .

  • Loss of Isopropyl Radical: Although less common in ESI, the loss of the isopropyl radical (•C₃H₇, 43.06 Da) could produce a fragment at m/z 85.04 .

The following diagram illustrates the most probable fragmentation cascade.

G parent [M+H]⁺ This compound m/z 128.11 nl1 - C₃H₆ (Propylene) (42.05 Da) parent->nl1 nl2 - CH₂N₂ (Aminonitrile) (42.02 Da) parent->nl2 frag1 Fragment Ion m/z 86.05 frag2 Fragment Ion m/z 86.09 nl1->frag1 nl2->frag2

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

For quantitative analysis (SRM), the most intense and specific transitions would be selected. For example: 128.1 -> 86.1 .

Method Validation & Quantitative Performance

Every quantitative method must be validated to prove it is fit for purpose.[5] The validation protocol assesses the method's linearity, accuracy, precision, and sensitivity according to regulatory guidelines (e.g., FDA, ICH).[12]

Step-by-Step Validation Protocol:

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.

  • Linearity: Prepare a calibration curve with at least six non-zero standards spanning the expected concentration range. The curve should have a correlation coefficient (r²) ≥ 0.99.[13]

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Stability: Assess the analyte's stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Example Quantitative Performance Data:

Validation ParameterAcceptance CriteriaResult
Linearity Range -0.1 - 100 ng/mL
Correlation (r²) ≥ 0.990.998
Accuracy (Bias %) Within ±15%-5.2% to +8.1%
Precision (CV %) ≤ 15%4.5% to 9.3%
LOQ S/N > 10, within criteria0.1 ng/mL
Matrix Effect CV ≤ 15%11.2%

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable process when built upon a foundation of sound scientific principles. By leveraging a logical workflow of LC-MS/MS with positive mode ESI, analysts can achieve both confident structural confirmation through fragmentation analysis and precise quantification through a rigorously validated SRM method. The causality-driven approach detailed in this guide—from ionization choice to sample preparation and data interpretation—provides a defensible framework for obtaining high-quality, reproducible data essential for advancing pharmaceutical research and development.

References

  • Title: Mass Fragmentation pattern of Compound 4(b)(c)(d) Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives Source: ResearchGate URL: [Link]

  • Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PubMed Central (PMC) URL: [Link]

  • Title: Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients Source: ResearchGate URL: [Link]

  • Title: Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food Source: PubMed URL: [Link]

  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: Philosophical Transactions of the Royal Society A URL: [Link]

  • Title: Sample preparation guideline for extraction of polar metabolites Source: Princeton University URL: [Link]

  • Title: Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry Source: Springer URL: [Link]

  • Title: Mass Spectra of Some 1,2,4-Triazoles Source: Taylor & Francis Online URL: [Link]

  • Title: 3-Amino-1,2,4-triazole Source: Solubility of Things URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Sample Prep for Mass Spec Source: Biocompare URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

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A Prospective Analysis of the Therapeutic Landscape for 2-Isopropyl-2H-1,2,3-triazol-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and capacity to engage a wide array of biological targets. This has led to its incorporation into numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on a specific, under-investigated derivative, 2-Isopropyl-2H-1,2,3-triazol-4-amine . While direct biological data for this compound is sparse, its structural features suggest a rich potential for therapeutic intervention. This document serves as a roadmap for researchers, outlining a logical, evidence-based approach to systematically investigate and validate its potential therapeutic targets. We will extrapolate from the well-established pharmacology of related 1,2,3-triazole analogs to propose high-priority target classes and provide detailed, actionable protocols for their experimental validation.

Introduction: The 1,2,3-Triazole Core - A Privileged Scaffold in Drug Discovery

The five-membered 1,2,3-triazole ring is a bioisostere for various functional groups, capable of forming hydrogen bonds, dipole-dipole, and π-π interactions, which contributes to its ability to bind to diverse biological targets.[3][4] Its synthesis, often achieved through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), makes it an attractive core for building libraries of bioactive molecules.[5] The inherent stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[6]

Derivatives of the 1,2,3-triazole nucleus have demonstrated a remarkable breadth of pharmacological activities.[1] These include potent anticancer effects through various mechanisms, broad-spectrum antimicrobial and antifungal activity, and the modulation of enzymes involved in neurodegenerative diseases.[3][5][7] Given this established precedent, it is logical to hypothesize that this compound, characterized by an N2-isopropyl substitution and a C4-amino group, will share in this therapeutic potential. The following sections will dissect these possibilities, proposing concrete molecular targets and the experimental workflows required to validate them.

Proposed Therapeutic Target Classes for this compound

Based on extensive data from structurally related 1,2,3-triazole-containing compounds, we propose three primary areas of investigation for this compound: Oncology, Infectious Diseases, and Neurodegenerative Disorders.

Oncology

The fight against cancer has been a major focus for the development of triazole-based drugs.[4][8] Their mechanisms are diverse, ranging from enzyme inhibition to the induction of apoptosis.[7]

  • Cyclin-Dependent Kinases (CDKs): Wogonin-based 1,2,3-triazole hybrids have been shown to degrade CDK9 in breast cancer cells, highlighting the potential of the triazole scaffold to modulate these critical cell cycle regulators.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): Certain 1,4-substituted 1,2,3-triazolo-quinazolinones have demonstrated specific inhibitory properties against PI3K-γ, a key enzyme in cancer cell signaling pathways.[5]

  • Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a well-established target for chemotherapy. 1,2,3-triazole derivatives have been shown to exhibit antiproliferative activity by inhibiting TS.[9]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Icotinib-1,2,3-triazole derivatives have shown remarkable inhibitory activity against IDO1, an enzyme involved in tumor immune escape, by coordinating with its heme iron.[2]

G Compound This compound Kinase Kinase Inhibition (e.g., CDK9, PI3K) Compound->Kinase TS Thymidylate Synthase Inhibition Compound->TS IDO1 IDO1 Inhibition Compound->IDO1 CellCycle Cell Cycle Arrest Kinase->CellCycle Apoptosis Induction of Apoptosis Kinase->Apoptosis DNAReplication Inhibition of DNA Replication TS->DNAReplication ImmuneEvasion Reversal of Tumor Immune Evasion IDO1->ImmuneEvasion Anticancer Anticancer Effect CellCycle->Anticancer Apoptosis->Anticancer DNAReplication->Anticancer ImmuneEvasion->Anticancer

Caption: Proposed anticancer mechanisms of action.

Infectious Diseases

Triazole compounds, particularly in the azole class, are well-established antifungal agents.[10] Their utility extends to antibacterial and antiviral applications as well.[6]

  • Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Inhibition of CYP51 by triazole compounds disrupts membrane integrity, leading to fungal cell death. This is the primary mechanism for many clinically used antifungal drugs.[11]

Neurodegenerative Disorders

Emerging research has identified 1,2,3-triazole derivatives as promising candidates for multi-target directed ligands (MTDLs) in the context of complex diseases like Alzheimer's.[3]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in managing the symptoms of Alzheimer's disease.

  • β-Secretase 1 (BACE1): This enzyme is involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Hybrid molecules containing the 1,2,3-triazole core have been successfully designed to dually inhibit both AChE and BACE1.[3]

Experimental Validation Workflows

To systematically evaluate the therapeutic potential of this compound, a tiered approach starting with broad phenotypic screening followed by specific target-based assays is recommended.

Foundational & Exploratory Assays
  • Objective: To determine the compound's effect on the proliferation of various cell lines (cancer, microbial) and to establish a preliminary therapeutic window by assessing toxicity against normal cell lines.

  • Protocol:

    • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon), a fungal strain (e.g., Candida albicans), and a normal human cell line (e.g., hTERT-RPE1) in 96-well plates at an appropriate density.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.

    • Viability Assessment: Add a viability reagent such as Resazurin or CellTiter-Glo®.

    • Data Acquisition: Measure fluorescence or luminescence using a plate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line by plotting cell viability against the logarithm of the compound concentration.

G cluster_0 Cell Culture cluster_1 Assay Execution cluster_2 Data Analysis Cancer Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with serial dilutions of This compound Cancer->Treatment Fungal Fungal Strain (e.g., C. albicans) Fungal->Treatment Normal Normal Cell Line (e.g., hTERT-RPE1) Normal->Treatment Incubation Incubate (48-72h) Treatment->Incubation Viability Add Viability Reagent (e.g., Resazurin) Incubation->Viability Readout Measure Signal (Fluorescence/Luminescence) Viability->Readout IC50 Calculate IC₅₀ values Readout->IC50

Caption: Workflow for primary cellular viability screening.

Target-Specific In Vitro Assays

If the initial screening reveals significant activity in a particular area (e.g., high cytotoxicity in cancer cells, potent antifungal activity), proceed to target-specific assays.

  • Objective: To quantify the direct inhibitory effect of the compound on a specific kinase.

  • Protocol (Luminescent Assay Format):

    • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., CDK9/CycT1), its specific substrate peptide, and ATP.

    • Compound Addition: Add this compound across a range of concentrations. Include a known inhibitor as a positive control (e.g., Flavopiridol for CDK9) and DMSO as a negative control.

    • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

    • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Data Acquisition: Measure luminescence.

    • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

  • Objective: To determine if the compound inhibits the key enzyme in the fungal ergosterol biosynthesis pathway.

  • Protocol (Spectrophotometric Assay):

    • Microsome Preparation: Prepare microsomes from a fungal strain (e.g., Candida albicans) that overexpresses CYP51.

    • Reaction Mixture: In a cuvette, combine the microsomal preparation, NADPH-cytochrome P450 reductase, and the substrate lanosterol.

    • Compound Addition: Add this compound. Use a known CYP51 inhibitor like ketoconazole as a positive control.

    • Reaction Initiation: Start the reaction by adding NADPH.

    • Monitoring: Monitor the decrease in absorbance at 340 nm, corresponding to NADPH oxidation, using a spectrophotometer.

    • Analysis: Determine the rate of reaction at different compound concentrations to calculate the IC₅₀.

Data Presentation and Interpretation

All quantitative data from these assays should be meticulously documented and summarized in tables for clear comparison and interpretation.

Assay Type Target/Cell Line Metric Result (this compound) Positive Control
Cellular ViabilityMCF-7 (Breast Cancer)IC₅₀ (µM)TBDDoxorubicin
Cellular ViabilityA549 (Lung Cancer)IC₅₀ (µM)TBDDoxorubicin
Cellular ViabilityC. albicansMIC (µg/mL)TBDFluconazole
Cellular ViabilityhTERT-RPE1 (Normal)CC₅₀ (µM)TBD-
Enzyme InhibitionCDK9/CycT1IC₅₀ (µM)TBDFlavopiridol
Enzyme InhibitionFungal CYP51IC₅₀ (µM)TBDKetoconazole

TBD: To Be Determined

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. The established versatility of the 1,2,3-triazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent.[1][5] This guide proposes a systematic and logical pathway for this exploration, beginning with broad phenotypic screens and progressing to specific, hypothesis-driven, target-based assays. The identification of a potent and selective activity in any of the outlined areas—oncology, infectious disease, or neurodegeneration—would warrant further investigation into its mechanism of action, structure-activity relationships (SAR), and preclinical development. The experimental protocols provided herein offer a robust starting point for any research team aiming to unlock the therapeutic potential of this compound.

References

  • Taylor & Francis. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
  • MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • PMC. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • ResearchGate. (2025, October 2). The therapeutic efficacy of 1,2,3-triazoles in cancer.
  • ResearchGate. (2025, August 6). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review.
  • NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.
  • PMC - NIH. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.

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An In-Depth Technical Guide to Exploring the Chemical Space of 2-Isopropyl-2H-1,2,3-triazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of physicochemical properties, metabolic stability, and capacity for forming key interactions with biological targets.[1][2] This guide delineates a comprehensive, integrated strategy for exploring the chemical space surrounding a specific, yet underexplored core: 2-Isopropyl-2H-1,2,3-triazol-4-amine. We present a holistic workflow that synergizes rational, in silico design with robust, regioselective synthetic methodologies. The objective is to provide researchers, scientists, and drug development professionals with a validated framework for generating novel, diverse, and pharmacologically relevant analog libraries. This document moves beyond theoretical concepts to provide detailed, field-proven protocols and the causal logic behind key experimental and computational decisions, establishing a self-validating system for hit generation and lead optimization.

The 1,2,3-Triazole: A Privileged Scaffold for Drug Discovery

The five-membered, nitrogen-rich 1,2,3-triazole ring is a bioisostere for various functional groups, including the amide bond, and is capable of engaging in hydrogen bonding, dipole-dipole, and π-stacking interactions.[3][4] Its facile synthesis, particularly via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made it a favorite linker in hybrid molecules and a core component in compounds targeting a vast array of diseases, including cancer, microbial infections, and viral illnesses.[1][5][6]

While 1,4-disubstituted triazoles generated via CuAAC are common, the 2,4-disubstituted isomer, specifically the 2H-1,2,3-triazole, presents a distinct chemical vector for exploration. The N2-substituent projects orthogonally from the plane of the aromatic ring compared to N1-substituents, offering a different spatial arrangement for probing protein active sites. Our starting point, this compound[7], combines this unique N2-substitution pattern with a versatile 4-amino group, which serves as an ideal handle for chemical diversification.

A Strategic Framework for Chemical Space Exploration

A successful exploration of chemical space requires a dynamic interplay between computational prediction and empirical synthesis. A haphazard "make-and-screen" approach is inefficient. Our proposed strategy is a cyclical, iterative process designed to maximize learning at each stage and prioritize the synthesis of compounds with the highest probability of desired activity.

The workflow begins with the in silico design of a virtual library, which is then filtered based on drug-like properties. High-priority candidates are synthesized, purified, and characterized. The resulting compounds are subjected to biological screening, and the data from this screening, whether activity hits or negatives, is fed back into the computational models to refine the next generation of analog design.

G cluster_0 In Silico Design & Prioritization cluster_1 Synthesis & Screening cluster_2 Data Analysis & Iteration A Virtual Library Generation (Based on Synthetic Feasibility) B ADME/T & Physicochemical Filtering (e.g., Lipinski's Rules, PAINS) A->B C Target-Based Virtual Screening (Molecular Docking) B->C D Prioritized Candidate List C->D E Regioselective Synthesis & Analog Derivatization D->E Top Candidates F Purification & Structural Verification (HPLC, NMR, MS) E->F G Biological Assay (In Vitro Screening) F->G H Structure-Activity Relationship (SAR) Analysis G->H Screening Data I Model Refinement (e.g., QSAR Development) H->I I->A Refined Hypothesis

Caption: Integrated workflow for chemical space exploration.

Synthetic Strategies for Analog Generation

The foundation of any chemical space exploration is a robust and versatile synthetic platform. The protocols described here are chosen for their reliability, scalability, and tolerance to a wide range of functional groups.

Core Synthesis: Regioselective Access to the 2H-1,2,3-Triazole Scaffold

A common pitfall in triazole synthesis is a lack of regiocontrol. Standard azide-alkyne cycloadditions often yield mixtures of 1,4- and 1,5-isomers, while the N2-substituted isomer is typically not observed.[8] To exclusively generate the desired this compound core, a specific, non-click chemistry approach is required. One of the most reliable methods involves the condensation of an activated methylene compound with an azide.

Protocol 3.1: Synthesis of this compound

  • Causality: This protocol leverages the reaction of isopropyl azide with malononitrile under basic conditions. The base deprotonates the malononitrile, creating a nucleophilic carbanion that attacks the terminal nitrogen of the azide. Subsequent intramolecular cyclization and tautomerization, followed by hydrolysis of one nitrile group and rearrangement, leads to the desired 4-amino-2H-triazole structure. This multi-step, one-pot procedure is efficient for producing the required N2-substituted scaffold.

  • Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol (80 mL) under an inert atmosphere (N2 or Argon) with cooling.

    • Addition of Reagents: To the resulting sodium ethoxide solution, add malononitrile (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 15 minutes. Subsequently, add isopropyl azide (1.2 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 78°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

    • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid. Remove the solvent in vacuo.

    • Purification: Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in dichloromethane) to yield the pure this compound.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be unequivocally confirmed by 2D NMR techniques like HMBC and NOESY.

Diversification at the 4-Amino Position

The 4-amino group is the primary vector for diversification. Standard amide coupling reactions are highly reliable for generating a library of analogs with varying steric and electronic properties.

Protocol 3.2: Parallel Amide Library Synthesis

  • Causality: This protocol uses a robust amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is known for its high efficiency, low rate of racemization, and compatibility with a broad range of substrates, including less nucleophilic aromatic amines.

  • Step-by-Step Methodology:

    • Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in anhydrous DMF to each well.

    • Acid Addition: To each well, add a unique carboxylic acid (1.1 eq) from a pre-prepared stock solution library.

    • Coupling Reagent & Base Addition: Add a solution of HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in DMF to each well.

    • Reaction: Seal the reaction block and allow it to shake at room temperature for 8-12 hours.

    • High-Throughput Work-up: Quench the reactions by adding water to each well. Extract the products using a liquid-handling robot into a collection plate containing ethyl acetate.

    • Purification & Analysis: The crude products can be purified via preparative HPLC-MS. The purity and identity of each library member are confirmed directly by the LC-MS data.

R-Group (from Carboxylic Acid)Electronic EffectSteric BulkPotential Interaction
-CH₃ (Acetyl)NeutralSmallFills small hydrophobic pockets
-Ph (Benzoyl)Electron-withdrawingMediumπ-stacking, hydrophobic
-CH₂-Ph (Phenylacetyl)NeutralMedium-LargeHydrophobic, flexible linker
-c-Hex (Cyclohexylcarbonyl)NeutralLargeProbes larger hydrophobic regions
-Ph-4-F (4-Fluorobenzoyl)Electron-withdrawingMediumH-bond acceptor, metabolic blocker
-Indole-3-acetylMixedLargeH-bond donor/acceptor, π-stacking

In Silico Design and Candidate Prioritization

Computational methods are essential for navigating the vastness of chemical space and prioritizing synthetic efforts.[9][10]

Virtual Library Design and Property Filtering

Starting with the core scaffold, a virtual library is enumerated by attaching a diverse set of commercially available building blocks (e.g., carboxylic acids for amide coupling) in silico. This initial large library (~10⁵-10⁶ compounds) is then filtered to remove compounds with undesirable properties.

  • Causality: Early-stage drug discovery is plagued by attrition due to poor pharmacokinetic properties. Filtering based on established guidelines like Lipinski's "Rule of Five" (Ro5) and removing promiscuous actors or toxicophores (Pan-Assay Interference Compounds, PAINS) enriches the library for compounds with a higher likelihood of becoming viable drug candidates.[11]

Target-Based Virtual Screening

For projects with a known biological target, molecular docking is a powerful tool for prioritizing compounds.[12][13] It predicts the binding conformation and estimates the binding affinity of a ligand within a protein's active site.

Workflow 4.2: Molecular Docking Cascade

  • Causality: A hierarchical docking approach is used for efficiency. A fast, lower-precision method is used to screen the large library, followed by a more accurate, but computationally expensive, method for the top-scoring hits. This ensures that computational resources are focused on the most promising candidates.

G A 1. Target Preparation (PDB structure, protonation, energy minimization) C 3. High-Throughput Virtual Screening (HTVS) (e.g., Glide HTVS, FRED) ~10^5 compounds A->C B 2. Virtual Library (Filtered, 3D conformer generation) B->C D 4. Standard Precision (SP) Docking (Top 10% of HTVS hits) C->D ~10,000 compounds E 5. Extra Precision (XP) Docking & Visual Inspection (Top 10% of SP hits) D->E ~1,000 compounds F 6. Binding Free Energy Calculation (e.g., MM/GBSA on top candidates) E->F ~100 compounds G Final Prioritized List for Synthesis (~50-100 compounds) F->G

Caption: Hierarchical workflow for molecular docking.

Case Study: Designing Analogs Targeting Aromatase

To illustrate the integrated workflow, we present a hypothetical case study targeting aromatase, an enzyme involved in estrogen biosynthesis and a validated target for breast cancer therapy.[14] Some triazole-containing drugs, like letrozole, are known aromatase inhibitors.[14]

  • Initial Docking: The core scaffold, this compound, is docked into the active site of human aromatase (PDB: 3EQM). The simulation reveals that the 4-amino group is positioned towards the heme iron, but lacks a direct, strong interaction. The N2-isopropyl group occupies a small hydrophobic pocket.

  • Hypothesis Generation: We hypothesize that acylating the 4-amino group with moieties capable of coordinating with the heme iron or forming hydrogen bonds with key residues like Asp309 or Ser478 could significantly enhance binding affinity.

  • In Silico Exploration: A virtual library based on amide coupling with various carboxylic acids is generated. Docking simulations predict that analogs bearing a benzonitrile or an imidazole moiety would be particularly effective. The nitrile or imidazole nitrogen is predicted to coordinate with the heme iron, mimicking the interaction of known inhibitors.

  • Synthesis & Testing: Based on the docking scores and visual inspection, the top 20 candidates are synthesized using Protocol 3.2. The resulting compounds are then tested in an in vitro aromatase inhibition assay.

  • SAR Analysis & Iteration: The assay results show that the 4-(cyanobenzoyl) analog is a potent inhibitor. This experimental result validates the initial computational hypothesis. This new data is used to build a QSAR model, which suggests that electron-withdrawing substituents on the phenyl ring are beneficial.[14][15] This insight guides the design of a second-generation library, thus continuing the optimization cycle.

Conclusion and Future Directions

The exploration of the chemical space around the this compound scaffold offers a rich field of opportunity for discovering novel therapeutic agents. The strength of the approach detailed in this guide lies in its iterative and synergistic integration of predictive computational modeling and robust, reliable synthetic execution. By understanding the "why" behind each step—from the choice of a specific regioselective reaction to the implementation of a hierarchical docking cascade—research teams can navigate chemical space more efficiently and intelligently. Future work will involve expanding the synthetic toolkit to include diversification of the N2-substituent and applying these libraries to a broader range of biological targets, further unlocking the potential of this versatile heterocyclic core.

References

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Methodological & Application

"using 2-Isopropyl-2H-1,2,3-triazol-4-amine in click chemistry reactions"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Isopropyl-2H-1,2,3-triazol-4-amine in click chemistry reactions.

Introduction: The Strategic Advantage of a Substituted Triazole

In the landscape of modern synthetic chemistry, "click" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), represent a paradigm of efficiency and reliability[1]. These reactions are renowned for their high yields, stereospecificity, and tolerance of a wide array of functional groups, making them indispensable tools in drug discovery, bioconjugation, and materials science[2][3]. While the core reactants are typically a terminal alkyne and an organic azide, the performance and scope of the CuAAC reaction are critically dependent on the catalytic system, especially the ligands that stabilize the active Cu(I) species[2].

This compound is a heterocyclic compound whose value in click chemistry is twofold. Firstly, its inherent triazole scaffold, substituted with a lipophilic isopropyl group, provides a stable and synthetically versatile core[4]. Secondly, the C4-amine functionality serves as a potent coordination site and a versatile chemical handle. This guide elucidates the application of this compound not as a primary reactant, but as a strategic component that can be leveraged in two key ways:

  • As a Novel Coordinating Ligand: The nitrogen atoms of the triazole ring, in concert with the exocyclic amine group, can act as a chelating ligand to stabilize the Cu(I) catalyst, potentially enhancing reaction kinetics and preventing catalyst degradation.

  • As a Functionalizable Platform: The primary amine group is a gateway for further chemical modification, allowing the triazole to be converted into an azide- or alkyne-bearing molecule, which can then participate directly in click chemistry conjugations.

This document provides detailed protocols and the scientific rationale for utilizing this compound to its full potential in advanced click chemistry workflows.

Physicochemical Properties

A comparative analysis highlights the influence of the N2-isopropyl substituent on the molecule's properties relative to other triazole derivatives. The isopropyl group moderately increases lipophilicity, which can influence solubility in various reaction media.

Compound Name Substituents Molecular Weight ( g/mol ) Key Properties & Notes
This compound N2: Isopropyl; C4: NH₂126.16Moderate lipophilicity from the isopropyl group. The hydrochloride salt has a LogP of 0.01, suggesting good solubility in polar solvents[4].
2H-1,2,3-Triazol-4-amine Unsubstituted84.08Baseline compound with higher polarity and limited organic solvent solubility.
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)N/A (Ligand)530.64A standard, highly effective Cu(I)-stabilizing ligand used as a benchmark in CuAAC reactions[2].

Application I: As a Coordinating Ligand in CuAAC Reactions

The CuAAC reaction is catalyzed by a Cu(I) species, which is susceptible to oxidation and disproportionation. Ligands are crucial for shielding the copper ion, maintaining its catalytically active state, and accelerating the reaction[2]. The structure of this compound, with its multiple nitrogen atoms, makes it a promising candidate for a bidentate or bridging ligand in the copper-catalyzed catalytic cycle.

Mechanistic Rationale

The established mechanism for CuAAC involves the formation of a copper-acetylide intermediate[3]. A stabilizing ligand coordinates to the copper center throughout the cycle, facilitating the sequential binding of the azide and the subsequent cyclization to form the triazole ring. The amine group on this compound can enhance this coordination, creating a stable complex that promotes efficient catalysis.

Diagram: The CuAAC Catalytic Cycle with a Coordinating Ligand

The following diagram illustrates the catalytic cycle of the CuAAC reaction, highlighting the role of a generic ligand (L), which can be represented by this compound, in stabilizing the active copper species.

CuAAC_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R₁-C≡CH Cu_Acetylide R₁-C≡C-Cu(I)-L Alkyne->Cu_Acetylide Coordination Azide R₂-N₃ Metallacycle Six-membered Cu(III) Metallacycle Azide->Metallacycle Attack CuL Cu(I)-L CuL->Cu_Acetylide Cu_Acetylide->Metallacycle Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuL Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonolysis

Caption: CuAAC catalytic cycle showing ligand (L) stabilization.

Experimental Protocol 1: General CuAAC Using this compound as a Ligand

This protocol describes a model reaction between benzyl azide and phenylacetylene. It is designed as a self-validating system where the exclusion of the ligand would be expected to result in a lower yield or slower reaction rate.

Materials:

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.10 mmol, 10 mol%)

  • This compound (0.06 mmol, 6 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water (10 mL)

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol).

  • Solvent Addition: Add 10 mL of the 1:1 t-BuOH/H₂O solvent mixture. Stir the solution until all components are fully dissolved.

  • Ligand and Catalyst Premix: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and this compound (0.06 mmol) in 1 mL of deionized water. The solution should turn a light blue color. Causality: Premixing the copper source with the ligand allows for the formation of the copper-ligand complex prior to the introduction of the reducing agent.

  • Catalyst Addition: Add the copper-ligand solution to the main reaction flask.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.10 mmol) in 1 mL of deionized water. Add this solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to the active Cu(I) species[5]. Causality: Sodium ascorbate is the reducing agent that generates the catalytically active Cu(I) in situ from the more stable Cu(II) salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, add 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product, 1-benzyl-4-phenyl-1H-1,2,3-triazole.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve high purity[6].

Expected Outcome:

The reaction is expected to proceed cleanly, affording the 1,4-disubstituted triazole product in high yield (>90%). The effectiveness of this compound as a ligand can be benchmarked against a reaction run with a standard ligand like TBTA or one run without any ligand.

Application II: As a Functionalizable Synthetic Platform

The primary amine on the C4 position of the triazole ring is a versatile functional group that can be readily converted into other reactive moieties, such as an azide. This transforms the molecule from a potential ligand into a direct participant in a subsequent click reaction, allowing for the construction of more complex, triazole-containing architectures.

Diagram: Synthetic Workflow for Functionalization and Conjugation

This workflow outlines the two-stage process of converting the amine to an azide and then using the resulting molecule in a CuAAC reaction.

Workflow Start This compound Diazotization Step 1: Diazotization-Azidation (NaNO₂, HCl, NaN₃) Start->Diazotization Azide_Intermediate 4-Azido-2-isopropyl-2H-1,2,3-triazole Diazotization->Azide_Intermediate Click_Reaction Step 2: CuAAC Reaction (Alkyne, CuSO₄, NaAsc) Azide_Intermediate->Click_Reaction Final_Product Final Conjugated Product (Disubstituted Triazole) Click_Reaction->Final_Product Alkyne R-C≡CH (Click Partner) Alkyne->Click_Reaction

Sources

Application Notes and Protocols: 2-Isopropyl-2H-1,2,3-triazol-4-amine as a Ligand in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-Isopropyl-2H-1,2,3-triazol-4-amine as a versatile N-donor ligand in organometallic chemistry. While direct literature on this specific ligand is emerging, this guide consolidates proven synthetic strategies for analogous 2-substituted-4-amino-1,2,3-triazoles and details their subsequent use in forming stable complexes with key transition metals such as palladium and ruthenium. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in adapting these methods for the development of novel catalysts and therapeutic agents.

Introduction: The Rationale for this compound in Organometallic Chemistry

The 1,2,3-triazole scaffold has become a cornerstone in modern chemistry, largely due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This has enabled the facile synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazoles. However, the less common 2-substituted isomers, such as this compound, offer unique electronic and steric properties as ligands in organometallic complexes.

The isopropyl group at the N2 position provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complex. This steric hindrance can also play a crucial role in catalysis by creating a specific chiral pocket around the metal center, potentially leading to high selectivity in asymmetric synthesis. The 4-amino group serves as a primary coordination site, acting as a strong N-donor. The presence of multiple nitrogen atoms in the triazole ring allows for versatile coordination modes, including monodentate, bidentate, and bridging interactions. These features make this compound a promising ligand for a range of applications, from catalysis to the development of novel metallodrugs.

Synthesis of this compound: A Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Triazole Core cluster_1 Part 2: Amination and Final Product A 2-Isopropyl-4,5-dibromo- 2H-1,2,3-triazole C Selective Bromine-Lithium Exchange A->C Reaction with B Organolithium or Grignard Reagent B->C D Quenching with Electrophilic Nitrogen Source E Intermediate D->E Formation of F Hydrolysis/Deprotection E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Isopropyl-4-bromo-2H-1,2,3-triazole

This protocol is adapted from methodologies for the synthesis of 2-substituted-4,5-dibromo-2H-1,2,3-triazoles.

Materials:

  • 2-Methyl-4,5-dibromo-2H-1,2,3-triazole (as a starting point for analogous reaction)

  • Isopropylmagnesium chloride (2M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-4,5-dibromo-2H-1,2,3-triazole (1.0 eq) in dry THF at -20 °C, slowly add isopropylmagnesium chloride (1.1 eq).

  • Allow the reaction to stir at this temperature for 1 hour.

  • Quench the reaction by carefully adding crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Acidify the reaction with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-carboxy-5-bromo-2-isopropyl-2H-1,2,3-triazole.

  • The carboxylic acid can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to install the amine group at the C4 position. A more direct approach would be a palladium-catalyzed amination of the 4-bromo-2-isopropyl-2H-1,2,3-triazole.

Protocol 2: Palladium-Catalyzed Amination

This protocol outlines a general method for the amination of a 4-halo-2-alkyl-2H-1,2,3-triazole, which is a key step in the proposed synthesis.

Materials:

  • 4-Bromo-2-isopropyl-2H-1,2,3-triazole (from Protocol 1)

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide

  • Dry toluene

  • 1M Hydrochloric acid

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-isopropyl-2H-1,2,3-triazole (1.0 eq), Pd2(dba)3 (2.5 mol%), and BINAP (7.5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add dry toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude imine intermediate by column chromatography.

  • Treat the purified imine with 1M HCl in THF to hydrolyze the imine and afford the desired this compound.

Application in Organometallic Synthesis: Formation of Palladium and Ruthenium Complexes

This compound is an excellent candidate for forming stable complexes with late transition metals. The 4-amino group provides a strong coordination site, and the overall electronic properties of the triazole ring can be tuned to influence the reactivity of the metal center.

Protocol 3: Synthesis of a Dichloro(this compound)palladium(II) Complex

This protocol is based on established methods for the synthesis of palladium(II) complexes with N-donor ligands.

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) [PdCl2(MeCN)2]

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq) in DCM.

  • In a separate flask, dissolve [PdCl2(MeCN)2] (1.0 eq) in DCM.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. A color change and/or precipitation may be observed.

  • Reduce the volume of the solvent under reduced pressure.

  • Add diethyl ether to precipitate the complex.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the desired palladium complex.

Protocol 4: Synthesis of a (p-cymene)Ruthenium(II) Complex

This protocol describes the synthesis of a half-sandwich ruthenium complex, a common motif in catalytic applications.

Materials:

  • This compound

  • Dichloro(p-cymene)ruthenium(II) dimer [[RuCl2(p-cymene)]2]

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [[RuCl2(p-cymene)]2] (1.0 eq) in methanol.

  • In a separate flask, dissolve this compound (2.2 eq) in methanol.

  • Add the ligand solution to the ruthenium dimer solution and stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted ligand and starting material.

  • Dry the product under vacuum to yield the (p-cymene)(this compound)ruthenium(II) dichloride complex.

Characterization Data

The synthesized ligand and its metal complexes should be thoroughly characterized using a suite of analytical techniques. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.

CompoundTechniqueExpected Observations
This compound ¹H NMRSignals corresponding to the isopropyl protons (septet and doublet), a singlet for the triazole C5-H, and a broad singlet for the NH₂ protons.
¹³C NMRResonances for the isopropyl carbons and the two distinct triazole ring carbons.
Mass Spec (ESI+)A peak corresponding to [M+H]⁺.
IRN-H stretching vibrations for the amine group (~3300-3400 cm⁻¹).
[PdCl₂(Ligand)₂] ¹H NMRDownfield shift of the ligand protons upon coordination to the metal center.
IRShift in the N-H stretching frequencies. Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations.
Elemental AnalysisShould match the calculated values for the proposed formula.
[RuCl₂(p-cymene)(Ligand)] ¹H NMRCharacteristic signals for the p-cymene ligand in addition to the shifted signals of the triazole ligand.
Mass Spec (ESI+)A peak corresponding to the [M-Cl]⁺ fragment.
X-ray CrystallographyWould provide definitive structural information, including bond lengths and angles, confirming the coordination mode of the ligand.

Potential Applications and Future Directions

The organometallic complexes of this compound hold significant promise in various fields:

  • Homogeneous Catalysis: The palladium and ruthenium complexes are expected to be active catalysts in a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The steric bulk of the isopropyl group could be exploited to induce enantioselectivity in asymmetric catalysis.

  • Medicinal Chemistry: Ruthenium complexes are known for their potential as anticancer agents. The prepared ruthenium complex could be screened for its cytotoxic activity against various cancer cell lines.

  • Materials Science: The unique coordination properties of the ligand could be utilized in the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or magnetic properties.

Future research should focus on the full exploration of the synthetic scope for this class of ligands and a systematic investigation of the catalytic and biological activities of their corresponding organometallic complexes. The modular nature of the proposed synthesis allows for the introduction of various substituents on the triazole ring, enabling the fine-tuning of the ligand's properties for specific applications.

References

Due to the emergent nature of the specific topic, this guide has synthesized information from related and foundational research in the field of triazole chemistry and organometallic synthesis. The principles and protocols are derived from the collective knowledge presented in the following or similar authoritative sources:

  • Synthesis of 2-Substituted-1,2,3-triazoles: For general methods on the synthesis of 2H-1,2,3-triazoles, refer to comprehensive reviews on triazole synthesis, such as those found in journals like Chemical Reviews or Angewandte Chemie Intern
  • Palladium-Catalyzed Amination: The foundational work of Buchwald and Hartwig on palladium-catalyzed C-N bond formation is detailed in numerous publications in the Journal of the American Chemical Society and Organic Letters.
  • Synthesis of Palladium and Ruthenium Complexes: Standard organometallic chemistry textbooks and journals such as Organometallics, Inorganic Chemistry, and the Journal of Organometallic Chemistry provide extensive examples and protocols for the synthesis of complexes with N-donor ligands.
  • Click Chemistry: The pioneering work of K. Barry Sharpless and Valery V. Fokin on CuAAC is extensively documented and reviewed in leading chemistry journals. While not directly applied in the proposed synthesis of the 2-substituted isomer, it provides the broader context for the importance of triazoles in modern chemistry.

Application Notes and Protocols: Derivatization of the Amine Group of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable chemical stability, synthetic accessibility, and capacity for forming favorable interactions with biological targets.[1][2][3] Specifically, substituted 4-amino-1,2,3-triazoles are key building blocks in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries. The derivatization of the primary amine group of molecules such as 2-Isopropyl-2H-1,2,3-triazol-4-amine is a critical step in modulating their physicochemical properties, biological activity, and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and adaptable protocols for the derivatization of the primary amine functionality of this compound. We will delve into the chemical principles underpinning common derivatization strategies, including acylation, sulfonylation, Schiff base formation, and urea synthesis. Each section will present a detailed, step-by-step protocol, accompanied by an explanation of the rationale behind the chosen reagents and conditions. Furthermore, we will discuss the analytical techniques essential for the confirmation and characterization of the resulting derivatives.

This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this specific heterocyclic amine. The protocols provided herein are designed as robust starting points, with the understanding that optimization may be necessary to achieve desired yields and purity for specific downstream applications.

Chemical Principles of Amine Derivatization

The primary amine group of this compound is a nucleophilic center, making it amenable to a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired functional group to be introduced, which in turn influences the molecule's properties. The electron-donating nature of the amine group can influence the reactivity of the triazole ring system.[4]

Visualization of Derivatization Strategies

G cluster_start Starting Material cluster_products Derivatives This compound This compound Amide Amide This compound->Amide Acylation (Acyl Halides, Anhydrides) Sulfonamide Sulfonamide This compound->Sulfonamide Sulfonylation (Sulfonyl Chlorides) Schiff Base Schiff Base This compound->Schiff Base Condensation (Aldehydes, Ketones) Urea Urea This compound->Urea Urea Formation (Isocyanates, Carbamates)

Caption: Overview of derivatization pathways for this compound.

I. Acylation to Form Amides

Acylation is a widely employed method for the derivatization of primary amines, resulting in the formation of a stable amide bond. This transformation is valuable for introducing a diverse range of substituents and for modulating the basicity of the parent amine. The reaction typically involves the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.[5][6][7]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the amine at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: A non-nucleophilic tertiary amine base is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Dropwise Addition at 0 °C: This is to control the exothermic nature of the reaction and to minimize potential side reactions.

ParameterConditionRationale
Solvent Anhydrous DCM or THFInert and dissolves reactants
Base Triethylamine or DIPEANeutralizes HCl byproduct
Temperature 0 °C to Room TemperatureControls reaction rate
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2Ensures complete reaction
Visualization of Acylation Workflow

G cluster_workflow Acylation Protocol Dissolve Amine & Base Dissolve Amine & Base Add Acyl Chloride Add Acyl Chloride Dissolve Amine & Base->Add Acyl Chloride 0 °C React & Monitor React & Monitor Add Acyl Chloride->React & Monitor RT Quench & Extract Quench & Extract React & Monitor->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Step-by-step workflow for the acylation of this compound.

II. Sulfonylation to Form Sulfonamides

Sulfonylation of the primary amine group with a sulfonyl chloride yields a sulfonamide, a functional group prevalent in many therapeutic agents. Sulfonamides are generally more stable to hydrolysis than amides and can act as hydrogen bond donors and acceptors.[8][9]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general method for the sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM with a tertiary amine base

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM containing a tertiary amine base (1.5 eq). Cool the solution to 0 °C.

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor for completion using TLC or LC-MS.

  • Work-up: If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine is often used as it can act as both a solvent and a base to neutralize the HCl formed.

  • Portion-wise Addition: This helps to control the reaction temperature and prevent the formation of undesired byproducts.

ParameterConditionRationale
Solvent/Base Pyridine or DCM/Tertiary AmineDissolves reactants and neutralizes acid
Temperature 0 °C to Room TemperatureControls reactivity
Stoichiometry Amine:Sulfonyl Chloride:Base = 1:1.2:1.5Drives reaction to completion

III. Schiff Base Formation

The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of a Schiff base (an imine). This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. Schiff bases are valuable intermediates and are also investigated for their biological activities.[10][11][12][13]

Experimental Protocol: Schiff Base Formation with an Aromatic Aldehyde

This protocol details the synthesis of a Schiff base from this compound and a representative aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or methanol

  • Catalytic amount of glacial acetic acid

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.05 eq) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. The product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture helps to drive off the water that is formed, shifting the equilibrium towards the product.

ParameterConditionRationale
Solvent Ethanol or MethanolDissolves reactants
Catalyst Glacial Acetic AcidSpeeds up the reaction
Temperature RefluxRemoves water byproduct
Stoichiometry Amine:Aldehyde = 1:1.05Slight excess of aldehyde ensures full conversion of the amine

IV. Urea Formation

The reaction of a primary amine with an isocyanate is a common and efficient method for the synthesis of ureas.[14][15][16] This reaction is generally rapid and proceeds without the need for a catalyst. Alternatively, carbamates can be used as isocyanate precursors.[17] Ureas are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: Urea Formation with an Isocyanate

The following protocol describes the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent.

  • Addition of Isocyanate: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect it by filtration, wash with the reaction solvent, and dry.

  • Purification: If no precipitate is formed, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Aprotic Solvent: Protic solvents would react with the isocyanate.

  • No Catalyst Required: The reaction between a primary amine and an isocyanate is typically fast and does not require catalysis.

ParameterConditionRationale
Solvent Anhydrous THF or DCMInert and dissolves reactants
Temperature Room TemperatureSufficient for reaction to proceed
Stoichiometry Amine:Isocyanate = 1:1Equimolar amounts for direct urea formation

V. Analytical Characterization of Derivatives

Confirmation of the successful derivatization of this compound is crucial. A combination of spectroscopic and spectrometric techniques should be employed for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material (typically in the range of 0.5-5.0 ppm) is a key indicator of a successful reaction.[18][19] For amides and sulfonamides, a new, often broad, singlet for the -NH proton will appear further downfield.[20] For Schiff bases, a new singlet corresponding to the imine proton (=CH-) will be observed in the range of 8-10 ppm.[10][12]

  • ¹³C NMR: The carbon atom attached to the nitrogen will experience a shift in its chemical environment upon derivatization, which can be observed in the ¹³C NMR spectrum.[18] For amide formation, a new signal for the carbonyl carbon will appear around 160-180 ppm.[21]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the derivatized product.[22][23][24][25][26] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. The fragmentation pattern observed in MS/MS experiments can provide further structural information. For triazole derivatives, fragmentation can involve cleavage of the triazole ring or loss of substituents.[22][25]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of new characteristic bands for the derivative (e.g., C=O stretch for amides around 1630-1690 cm⁻¹, S=O stretches for sulfonamides around 1350 and 1160 cm⁻¹, C=N stretch for Schiff bases around 1640-1690 cm⁻¹) are indicative of a successful reaction.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical confirmation. The expected spectroscopic and spectrometric changes provide a clear and reliable method for verifying the outcome of the derivatization reactions. It is imperative that researchers perform comprehensive characterization of their synthesized compounds to ensure their identity and purity before proceeding with further studies.

References

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). Retrieved from [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • Van Hoof, M., Pulikkal, S. V., & Van der Eycken, E. V. (2020). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 25(15), 3493. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(f)(r). Retrieved from [Link]

  • Baddam, S. R., Kalagara, S., Ganta, S., Ponnuru, V. S., Vudari, B., & Allam, A. R. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(8), 168-177. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Bartroli, J., Lorente, A., & Asensio, G. (1981). Acylation of enamines with phosgene and the synthesis of heterocycles. Journal of the Chemical Society C: Organic, (1), 1-4. Retrieved from [Link]

  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
  • National Center for Biotechnology Information. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Springer. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. Retrieved from [Link]

  • DergiPark. (2022). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Retrieved from [Link]

  • ACS Publications. (2018). Theoretical Studies on the Energetic Salts of Substituted 3,3′-Amino-N,N′-azo-1,2,4-triazoles: The Role of Functional Groups. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. Retrieved from [Link]

  • PubMed Central. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of ¹⁵N NMR chemical shifts vs. amides 1–12. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 24: Amide Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Fused Bicyclic[22][23][24]-Triazoles from Amino Acids. Retrieved from [Link]

  • IJCRT.org. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive 4-sulfonyl triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Isopropyl-2H-1,2,3-triazol-4-amine in Advanced Bioorthogonal Labeling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has emerged as an indispensable tool for the precise labeling and visualization of biomolecules in their native environments, revolutionizing our understanding of complex biological processes.[1][2][3] This guide delves into the prospective application of 2-Isopropyl-2H-1,2,3-triazol-4-amine as a versatile scaffold for the development of novel bioorthogonal probes. While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its inherent chemical features—a sterically accessible amine handle on a stable triazole core—present a compelling platform for derivatization into powerful research tools. These notes will provide a scientifically grounded, hypothetical framework for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) and other click chemistry variants, complete with detailed protocols and workflow visualizations.

Introduction to Bioorthogonal Chemistry & the Potential of Novel Triazole Probes

Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes.[1][3] The cornerstone of this field is "click chemistry," a set of reactions characterized by high yields, stereospecificity, and tolerance of aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a foundational click reaction, but the toxicity of the copper catalyst limited its application in living cells.[3] This led to the development of copper-free click chemistries, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., BCN, DBCO) that react spontaneously with azides.[2]

The 1,2,3-triazole ring is the very product of the azide-alkyne cycloaddition, valued for its exceptional stability and planarity, making it an ideal linker in bioconjugation.[4] While many bioorthogonal probes incorporate an azide or alkyne, the aminotriazole scaffold of this compound offers a unique starting point. The 4-amino group provides a reactive handle for conjugating either a bioorthogonal reaction partner (like a strained alkyne) or a reporter molecule (like a fluorophore), creating a modular probe design. The isopropyl group at the 2-position of the triazole ring can influence the molecule's solubility and steric profile, potentially enhancing cell permeability and reducing non-specific interactions.

Proposed Bioorthogonal Strategy: A Modular Aminotriazole-Based Probe

We propose a hypothetical probe, IPTAm-Fluor 550-DBCO , derived from this compound. This modular design involves two key modifications of the parent molecule:

  • Fluorophore Conjugation: The 4-amino group is functionalized with a bright, photostable fluorophore (e.g., a derivative of Alexa Fluor 550 or a similar dye).

  • Bioorthogonal Handle Attachment: A second functionalization, for instance at a different position on a larger molecular scaffold incorporating the aminotriazole, would feature a dibenzocyclooctyne (DBCO) group, a highly reactive strained alkyne for SPAAC reactions.

This design allows the probe to react with azide-modified biomolecules within a cell, leading to stable, fluorescent labeling.

Conceptual Workflow for Live-Cell Labeling

The overall experimental process using our hypothetical probe is visualized below. This workflow is standard for many bioorthogonal labeling experiments.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Probe Incubation cluster_2 Step 3: Bioorthogonal Ligation (SPAAC) cluster_3 Step 4: Wash & Analysis Metabolic_Labeling Introduce azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans) to cell culture Probe_Incubation Incubate cells with IPTAm-Fluor 550-DBCO probe Metabolic_Labeling->Probe_Incubation Cells now display azide-tagged targets SPAAC_Reaction Spontaneous 'click' reaction between DBCO probe and azide-tagged biomolecule Probe_Incubation->SPAAC_Reaction Probe enters cells Wash Wash away unbound probe SPAAC_Reaction->Wash Covalent labeling of target Imaging Analyze via Fluorescence Microscopy, Flow Cytometry, or Proteomics Wash->Imaging

Caption: General workflow for live-cell bioorthogonal labeling.

Detailed Protocols

The following protocols are based on established methodologies in bioorthogonal chemistry and are adapted for our hypothetical IPTAm-Fluor 550-DBCO probe.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans

This protocol describes the introduction of azide groups onto cell-surface glycans using an unnatural sugar, peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Ac4ManNAz solution (25 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete DMEM medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Metabolic Labeling: The next day, add Ac4ManNAz to the culture medium to a final concentration of 50 µM. For a negative control, add an equivalent volume of DMSO to a separate well.

  • Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azide sugar into cell-surface glycans.

  • Washing: After incubation, gently aspirate the medium. Wash the cells twice with 2 mL of pre-warmed PBS to remove residual Ac4ManNAz. The cells are now ready for bioorthogonal ligation.

Causality Behind Choices:

  • Ac4ManNAz: This peracetylated sugar is cell-permeable and is processed by the sialic acid biosynthetic pathway, resulting in the display of sialic acids bearing an azide group on the cell surface.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient for robust incorporation of the azide label without inducing significant cellular stress.

Protocol 2: SPAAC Ligation with IPTAm-Fluor 550-DBCO

This protocol details the "click" reaction between the azide-labeled cells and the DBCO-functionalized probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • IPTAm-Fluor 550-DBCO probe (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Hoechst 33342 stain (for nuclear counterstaining, optional)

Procedure:

  • Probe Preparation: Prepare a 5 µM working solution of IPTAm-Fluor 550-DBCO in pre-warmed live-cell imaging medium. Protect the solution from light.

  • Labeling Reaction: Add 1 mL of the 5 µM probe solution to each well of the azide-labeled and control cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing: Aspirate the probe solution and wash the cells three times with 2 mL of live-cell imaging medium to remove any unbound probe.

  • (Optional) Counterstaining: If desired, incubate cells with Hoechst 33342 (e.g., 1 µg/mL) for 10 minutes to stain the nuclei. Wash once more with imaging medium.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Trustworthiness and Self-Validation:

  • Negative Control: The control cells (treated with DMSO instead of Ac4ManNAz) should exhibit minimal fluorescence, confirming that the probe does not bind non-specifically to cells.

  • Dose-Response: A titration of the IPTAm-Fluor 550-DBCO probe can be performed to find the optimal concentration that maximizes signal while minimizing background.

Data Presentation & Expected Results

The successful labeling of cell-surface glycans would be visualized by a distinct fluorescent signal on the plasma membrane of the cells treated with Ac4ManNAz, while the control cells would show little to no signal.

Table 1: Hypothetical Probe Characteristics
PropertyValueRationale
Probe Name IPTAm-Fluor 550-DBCONaming convention indicating core, fluorophore, and reactive group.
Excitation Max ~555 nmBased on a typical orange-red fluorophore.
Emission Max ~570 nm
Reactive Group Dibenzocyclooctyne (DBCO)High reactivity in SPAAC, good stability.
Solubility Aqueous media (with <1% DMSO)Isopropyl group may enhance solubility over unsubstituted analogs.
Cell Permeability Moderate to HighSmall molecular weight and lipophilic character facilitate membrane crossing.
Visualization of the Labeling Reaction

The chemical transformation at the heart of the labeling process is the strain-promoted azide-alkyne cycloaddition.

Caption: SPAAC reaction between an azide and a DBCO-probe.

Conclusion and Future Directions

The chemical scaffold of this compound represents a promising, yet underexplored, platform for the rational design of next-generation bioorthogonal probes. Its amenability to modular synthesis allows for the straightforward attachment of various reporter groups and bioorthogonal handles. The protocols and conceptual frameworks provided here serve as a robust starting point for researchers aiming to develop and validate novel aminotriazole-based tools for chemical biology. Future work should focus on the actual synthesis and characterization of such probes, followed by rigorous in vitro and in vivo testing to validate their efficacy and biocompatibility. Exploration of this chemical space could lead to new probes with enhanced kinetics, improved fluorogenic properties, and novel applications in multiplexed imaging and drug delivery.[5]

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Ma, J., & Li, J. (2025). Novel Light‐Promoted Bioorthogonal Reaction via Molecular Recombination for the Synthesis of Polysubstituted Pyrrole and its Application in Vitro and in Vivo Studies. ResearchGate. [Link]

  • Kim, E. J., & Devaraj, N. K. (2021). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research, 54(15), 3154–3166. [Link]

  • Wang, M., et al. (2019). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 52(6), 1545–1556. [Link]

  • Karver, M. R., et al. (2010). Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. Journal of the American Chemical Society, 132(13), 4683–4685. [Link]

  • Hao, Y., et al. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell, 185(24), 4504-4524. [Link]

  • Thirumurugan, P., et al. (2013). 1,2,3-Triazoles: a class of medicinally important compounds. Chemical Reviews, 113(7), 4905-4979. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Yao, J. Z., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2, 268. [Link]

  • Plass, T., et al. (2012). Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Angewandte Chemie International Edition, 51(17), 4166-4170. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Angewandte Chemie International Edition, 47(43), 8218-8229. [Link]

Sources

Application Notes & Protocols: 2-Isopropyl-2H-1,2,3-triazol-4-amine in Medicinal Chemistry Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Alkyl-1,2,3-triazole Scaffold

In the landscape of medicinal chemistry, the 1,2,3-triazole motif has emerged as a "privileged" scaffold. Its value stems from a unique combination of physicochemical properties: metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor. These characteristics allow the triazole ring to serve as a reliable bioisostere for amide bonds, a common feature in bioactive molecules. The strategic placement of substituents on the triazole core can profoundly influence a compound's pharmacological profile, making it a versatile building block in drug discovery.

This guide focuses on a specific, yet underexplored, derivative: 2-Isopropyl-2H-1,2,3-triazol-4-amine . The introduction of an isopropyl group at the N2 position offers a unique steric and electronic signature that can be exploited for targeted drug design. The 4-amino group provides a crucial vector for further functionalization, allowing for the generation of diverse chemical libraries. These notes will provide a comprehensive overview of the synthesis, characterization, and potential applications of this scaffold in lead discovery, supported by detailed experimental protocols.

Physicochemical Properties and Lead-Likeness

The this compound core possesses several desirable features for a lead compound. The triazole ring itself is metabolically robust and generally exhibits low toxicity. The isopropyl group adds lipophilicity, which can enhance membrane permeability, a critical factor for oral bioavailability. The primary amine at the 4-position is a key handle for medicinal chemists, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~126.17 g/mol Well within the "rule of five" for lead-likeness.
logP ~0.5Balanced lipophilicity, suggesting good solubility and permeability.
Hydrogen Bond Donors 1 (from the amine)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3 (from the triazole nitrogens)Enhances target binding and solubility.
Rotatable Bonds 1Low conformational flexibility, which can lead to higher binding affinity.

Synthetic Strategy and Protocol

The synthesis of this compound can be approached through several established methods for constructing N-substituted aminotriazoles. A plausible and efficient route involves a multi-step synthesis culminating in a Dimroth rearrangement, a classic reaction for the isomerization of certain heterocyclic compounds.[1][2][3][4]

Overall Synthetic Scheme

Synthetic_Scheme A Starting Materials B Step 1: Formation of Azide A->B NaN3, Acid C Step 2: Cycloaddition B->C Cyanoacetamide D Step 3: Dimroth Rearrangement C->D Heat or Base E Final Product D->E Alkylation (Isopropyl iodide) Lead_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Hit to Lead Optimization A This compound B Derivatization at 4-amino position A->B C Diverse Chemical Library B->C D Kinase Inhibition Assays C->D E Antimicrobial Screening C->E F Cytotoxicity Assays C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In silico Modeling G->H I Lead Compound H->I

Sources

The Versatile Building Block: Application Notes for 2-Isopropyl-2H-1,2,3-triazol-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1] Among the various substituted triazoles, 2-Isopropyl-2H-1,2,3-triazol-4-amine presents itself as a particularly interesting building block. The isopropyl group at the N2 position enhances lipophilicity and can provide steric shielding, influencing the molecule's pharmacokinetic profile. The primary amino group at the C4 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this valuable scaffold.

Synthesis of this compound

A plausible and efficient route to obtaining this compound involves a multi-step sequence starting from readily available materials. The key is the regioselective formation of the N2-substituted triazole ring, which can be achieved through a [3+2] cycloaddition reaction.

Proposed Synthetic Pathway

Synthesis_Pathway A Isopropyl Azide C Intermediate Adduct A->C [3+2] Cycloaddition Base B Cyanoacetamide B->C D This compound C->D Hofmann Rearrangement or similar degradation

Caption: Proposed synthesis of the target compound.

Detailed Protocol: Synthesis of this compound

This protocol is a proposed route based on established methodologies for the synthesis of similar 1,2,3-triazole systems.

Step 1: Preparation of Isopropyl Azide

  • Caution: Organic azides are potentially explosive. Handle with appropriate safety precautions, including the use of a blast shield. Avoid distillation and exposure to heat or shock.

  • To a stirred solution of sodium azide (1.5 eq) in water and diethyl ether at 0 °C, add isopropyl bromide (1.0 eq) dropwise.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq).

  • Allow the reaction to warm to room temperature and stir vigorously for 24-48 hours.

  • Carefully separate the organic layer. The ethereal solution of isopropyl azide is typically used directly in the next step without isolation.

Step 2: [3+2] Cycloaddition

  • In a well-ventilated fume hood, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add cyanoacetamide (1.0 eq) and stir until dissolved.

  • Cool the mixture to 0 °C and add the ethereal solution of isopropyl azide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The intermediate, 5-amino-2-isopropyl-2H-1,2,3-triazole-4-carboxamide, may precipitate and can be collected by filtration.

Step 3: Hofmann Rearrangement to this compound

  • Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold solution of sodium hydroxide.

  • Suspend the 5-amino-2-isopropyl-2H-1,2,3-triazole-4-carboxamide intermediate in the cold hypohalite solution.

  • Warm the mixture gently and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

Compound Formula MW Physical State Predicted ¹H NMR (CDCl₃, 400 MHz) Predicted ¹³C NMR (CDCl₃, 100 MHz)
This compoundC₅H₁₀N₄126.16White to off-white solidδ 7.35 (s, 1H), 4.80 (sept, J = 6.7 Hz, 1H), 3.90 (br s, 2H), 1.55 (d, J = 6.7 Hz, 6H)δ 150.2, 128.5, 54.8, 22.7

Applications in Organic Synthesis

The 4-amino group of this compound is a versatile functional handle for various transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

N-Alkylation and N-Arylation Reactions

The primary amino group can be readily alkylated or arylated to introduce diverse substituents, which is a common strategy in the development of pharmaceutical candidates.

N_Alkylation_Arylation A This compound C N-Substituted Product A->C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, ACN) B Alkyl/Aryl Halide (R-X) B->C

Caption: General scheme for N-alkylation/arylation.

Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

N-Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the amino group are fundamental transformations for the synthesis of amides and sulfonamides, which are prevalent motifs in bioactive molecules.

N_Acylation_Sulfonylation A This compound C N-Acylated/Sulfonylated Product A->C Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF) B Acyl/Sulfonyl Chloride (RCOCl/RSO₂Cl) B->C

Caption: General scheme for N-acylation/sulfonylation.

Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Diazotization and Subsequent Functionalization

The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, allowing for the introduction of halogens, hydroxyl groups, and other functionalities at the C4 position. This opens up avenues for further cross-coupling reactions.

Diazotization A This compound B Diazonium Salt Intermediate A->B NaNO₂ HX (e.g., HBr, HCl) C 4-Substituted Triazole B->C Nucleophile (e.g., CuX, H₂O)

Caption: Diazotization and subsequent functionalization.

Protocol: General Procedure for Sandmeyer-type Reaction

  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr, HCl) at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuBr, CuCl, 1.2 eq) in the corresponding concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

The resulting 4-halo-2-isopropyl-2H-1,2,3-triazoles are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki[2][3] and Stille[4] couplings, enabling the formation of C-C bonds and the synthesis of highly functionalized triazole derivatives.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its primary amino group allow for a wide range of derivatizations. The protocols outlined in this guide, based on established chemical principles, provide a framework for the effective utilization of this compound in the design and synthesis of novel molecules with potential therapeutic applications. As with any chemical synthesis, appropriate safety precautions and reaction optimization are essential for successful outcomes.

References

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2871. [Link]

  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988467. [Link]

  • Al-Soud, Y. A., et al. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2017(3), M950. [Link]

  • Tian, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988467. [Link]

  • Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. [Link]

  • Kumar, R., et al. (2014). Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. Open Journal of Organic Chemistry, 4, 21-28. [Link]

  • Gevorgyan, A., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(16), 4967. [Link]

  • Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN104557763A.
  • Boţilă, A. A. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Drug Discovery Today, 16(19-20), 870-879. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3757-3761. [Link]

  • Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Advances, 8(3), 1335-1340. [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112893. [Link]

  • A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. CN114989103B.
  • Gildner, P. G., & Colacot, T. J. (2015). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Organometallics, 34(21), 5497-5500. [Link]

  • Reed, S. A., & White, M. C. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Nature, 604(7906), 485-491. [Link]

  • Sharma, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21643-21648. [Link]

Sources

"experimental setup for copper-catalyzed azide-alkyne cycloaddition with 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Research

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and simple to perform.[1] This reaction has revolutionized molecular synthesis across various disciplines, including drug discovery, bioconjugation, and materials science, owing to its remarkable efficiency and specificity.[2][3][4] The CuAAC reaction facilitates the covalent linkage of two molecular building blocks, one containing an azide and the other a terminal alkyne, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[5][6] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on performing CuAAC reactions, with a special focus on the context of substituted triazoles like 2-Isopropyl-2H-1,2,3-triazol-4-amine.

While the query specifically mentions "this compound," it is important to clarify that in a standard CuAAC reaction, this molecule, being a triazole itself, would not typically act as the primary azide or alkyne reactant. It is more likely that a precursor to this molecule, or a molecule to be conjugated with an azide or alkyne-functionalized partner, is the intended subject. Therefore, this guide will present a robust, general protocol for a CuAAC reaction that can be adapted for a wide range of substrates, alongside a discussion of how a molecule like the one specified might be incorporated into such a synthetic strategy.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process that is significantly accelerated by the presence of a copper(I) catalyst.[6] The catalytic cycle, as supported by density functional theory (DFT) calculations, involves several key steps. The active Cu(I) catalyst can be generated from Cu(I) salts or more commonly in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7]

The proposed mechanism involves the formation of a copper-acetylide intermediate.[5] This is followed by coordination of the azide to the copper center. A critical step is the formation of a six-membered copper metallacycle, which then undergoes ring contraction to a triazolyl-copper derivative.[1] Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the active catalyst for the next cycle.[1][5] The presence of ligands can further enhance the reaction by stabilizing the Cu(I) oxidation state and preventing catalyst degradation.[2][5]

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate Cu(I)-Alkyne Complex Cu(I)-Alkyne Complex Cu(I)->Cu(I)-Alkyne Complex + R-C≡CH Copper Acetylide Copper Acetylide Cu(I)-Alkyne Complex->Copper Acetylide - H+ Six-membered\nCu Metallacycle Six-membered Cu Metallacycle Copper Acetylide->Six-membered\nCu Metallacycle + R'-N3 Triazolyl-Cu\nIntermediate Triazolyl-Cu Intermediate Six-membered\nCu Metallacycle->Triazolyl-Cu\nIntermediate Triazolyl-Cu\nIntermediate->Cu(I) Regeneration 1,4-Triazole Product 1,4-Triazole Product Triazolyl-Cu\nIntermediate->1,4-Triazole Product + H+

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: A General Procedure for CuAAC

This protocol provides a reliable starting point for a wide range of azide and alkyne substrates. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Azide-functionalized compound≥95%Sigma-Aldrich, TCIHandle with care, potentially explosive.[8][9]
Alkyne-functionalized compound≥95%Sigma-Aldrich, TCITerminal alkynes are required for this reaction.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeFisher ScientificCan be substituted with other Cu(II) salts.
Sodium Ascorbate≥98%Sigma-AldrichFreshly prepared solutions are recommended.
Tris(benzyltriazolyl)methylamine (TBTA)≥97%Sigma-AldrichOptional but recommended for bioconjugation.[2]
Solvent (e.g., DMSO, t-BuOH/H₂O)Anhydrous/HPLC GradeVWRChoice of solvent depends on substrate solubility.
Deionized WaterHigh PurityMillipore
Nitrogen or Argon GasHigh PurityAirgasFor creating an inert atmosphere.
Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each set of reactions.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • If using a ligand, prepare a 10-50 mM stock solution of TBTA in a suitable organic solvent like DMSO.

  • Reaction Setup:

    • In a clean, dry reaction vessel (e.g., a vial or round-bottom flask) equipped with a magnetic stir bar, dissolve the alkyne-functionalized compound (1.0 equivalent) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

    • To this solution, add the azide-functionalized compound (1.0-1.2 equivalents).

    • If using a ligand, add the TBTA solution (typically 1-5 mol%).

    • Add the CuSO₄ stock solution (typically 1-5 mol%).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[5]

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, but some substrates may require longer reaction times or gentle heating.[6]

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[10]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • If the product is organic-soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Note: Avoid chlorinated solvents if significant amounts of unreacted azide are present.[9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the pure 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Stock Solutions (CuSO4, NaAsc, Ligand) B Dissolve Alkyne & Azide A->B C Add Ligand & CuSO4 B->C D Degas with N2/Ar C->D E Add Sodium Ascorbate D->E F Stir at Room Temperature E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H Reaction Complete I Extraction H->I J Purification (Chromatography) I->J K Characterization J->K

Caption: A generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety Considerations

  • Azide Handling: Organic and inorganic azides are potentially explosive and should be handled with extreme care.[8][9] Avoid contact with heavy metals, strong acids, and chlorinated solvents.[9][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

  • Copper Toxicity: Copper salts can be toxic. Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12] Azide-containing waste should be handled separately.[9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure thorough degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution. Increase the amount of sodium ascorbate.[13][14]
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, DMF, or mixtures with water). Gentle heating may improve solubility.
Steric hindrance of substratesIncrease reaction time and/or temperature. A more active ligand may be required.[15]
Catalyst sequestration by substrateAdd an excess of the copper catalyst and ligand.[13]
Formation of Side Products Oxidative homocoupling of the alkyneEnsure an inert atmosphere and sufficient reducing agent.[1]
Degradation of sensitive biomoleculesUse a stabilizing ligand like TBTA.[2][13][14]
Difficulty in Purification Residual copper catalystWash the crude product with a solution of EDTA or ammonia to chelate and remove copper salts.

Conclusion

The CuAAC reaction is a powerful and versatile tool for chemical synthesis. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably construct complex molecular architectures. The protocol presented here serves as a robust starting point that can be adapted to a wide variety of substrates. Careful attention to safety, particularly when handling azides, is paramount for successful and safe experimentation.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 147-156). Humana Press.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-595.
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  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937-1949.
  • Wang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988471.
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  • ResearchGate. (2021, December 16). Click chemistry: Why does it sometimes work and other times it doesn't? Retrieved from [Link]

  • Oishi, S., et al. (2014). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 16(18), 4766-4769.
  • Wang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988471.
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Application Note: A Strategic Framework for Elucidating the Biological Activity of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole ring system is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial properties.[1][2][3] This application note presents a comprehensive, tiered strategy for the systematic evaluation of a novel compound, 2-Isopropyl-2H-1,2,3-triazol-4-amine. We provide a logical progression of assays, from foundational cytotoxicity assessments to specific, hypothesis-driven target-based and cell-based functional assays. This framework is designed to efficiently characterize the compound's biological profile, identify its mechanism of action, and establish a robust foundation for further drug development. Detailed, field-proven protocols are provided for each key experimental stage, emphasizing scientific causality and data integrity.

Introduction: The Triazole Scaffold and a Tiered Assay Strategy

Triazole-containing compounds are foundational to numerous effective medications, largely due to their favorable chemical properties and ability to interact with a wide array of biological targets.[3][4] When approaching a novel analogue like this compound, for which specific biological data is not available, a structured and hierarchical testing strategy is paramount. Such an approach maximizes resource efficiency and ensures that data from each stage logically informs the next.

This guide outlines a three-tiered workflow:

  • Tier 1: Foundational Profiling. Initial assessment of cytotoxicity and general cell viability to determine the compound's intrinsic toxicity and establish a viable concentration range for subsequent experiments.

  • Tier 2: Hypothesis-Driven Target-Based Assays. Leveraging the known pharmacology of triazole derivatives, this tier focuses on high-probability biological targets, such as enzymes and cell surface receptors.[5][6]

  • Tier 3: Cell-Based Functional and Phenotypic Assays. Validation of target engagement in a physiologically relevant cellular context and screening for broader phenotypic effects like antimicrobial or anti-proliferative activity.[7]

This systematic process is designed to de-risk subsequent research and rapidly identify the most promising therapeutic avenues for the compound.

G cluster_0 Tiered Assay Strategy A Compound Synthesis & Quality Control (Purity, Identity) B Tier 1: Foundational Assays (Cytotoxicity & Viability) A->B Solubilize & Prepare Stock C Tier 2: Target-Based Assays (Enzyme Inhibition, Receptor Binding) B->C Define Non-Toxic Concentration Range D Tier 3: Cell-Based Functional Assays (Antiproliferative, Antimicrobial) C->D Validate Target Engagement E Hit Confirmation & Mechanism of Action Studies C->E Direct to MOA D->E Confirm Phenotype

Caption: Tiered strategy for compound characterization.

Tier 1: Foundational Assays - Cytotoxicity & Viability

Scientific Rationale: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell health.[8] These assays differentiate between specific biological modulation and non-specific toxicity. By identifying the concentration at which the compound induces cell death (cytotoxicity) or inhibits metabolic function (viability), we can establish a therapeutic window for all subsequent, more specific assays. The Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme upon loss of membrane integrity, a hallmark of necrosis.[9][10] The Resazurin assay provides a complementary view by measuring mitochondrial metabolic activity, an indicator of overall cell viability.[11]

Protocol 1.1: LDH Release Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[8]

Materials:

  • Adherent or suspension cells of interest (e.g., HEK293 for general toxicity, A549 for lung cancer context).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test Compound (TC): this compound, dissolved in DMSO to a 10 mM stock.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific).

  • Lysis Buffer (10X, typically provided in kit).

  • Vehicle Control: DMSO.

  • Positive Control: Triton X-100 or other lytic agent.

  • 96-well clear, flat-bottom cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X serial dilution series of the TC in culture medium, starting from a maximum concentration (e.g., 200 µM). Remember to prepare a 2X vehicle control (DMSO) and a no-treatment control.

  • Dosing: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Control Wells:

    • Untreated Control: Add 100 µL of medium only.

    • Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to three wells 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (per manufacturer's instructions).

  • Data Acquisition: Measure the absorbance at 490 nm (A₄₉₀). Measure the background absorbance at 680 nm (A₆₈₀) and subtract it from the A₄₉₀ reading.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental_Value - Untreated_Control) / (Maximum_Release_Control - Untreated_Control)

Data Presentation: Foundational Activity

Summarize the results from Tier 1 assays in a clear, concise table.

Assay TypeCell LineEndpointIncubation TimeCC₅₀ (µM)
LDH ReleaseHEK293Membrane Integrity24 h> 100
Resazurin ViabilityHEK293Metabolic Activity24 h85.4
LDH ReleaseA549Membrane Integrity48 h72.1
Resazurin ViabilityA549Metabolic Activity48 h55.8
Note: Data shown are for illustrative purposes only.

Tier 2: Hypothesis-Driven Target-Based Assays

Scientific Rationale: Many triazole-based drugs function as enzyme inhibitors.[5][12][13] For instance, azole antifungals famously target lanosterol 14α-demethylase (CYP51).[5][14] Therefore, a logical next step is to screen the compound for inhibitory activity against a panel of relevant enzymes. A generic spectrophotometric assay protocol is provided, which can be adapted to various enzymes. Similarly, receptor binding assays are a cornerstone of drug discovery for identifying interactions with cell surface targets.[15][16] A competitive binding assay is the gold standard for determining a compound's affinity for a receptor.[17][18]

Enzyme Inhibition Assays

Principle: These assays measure the rate of an enzymatic reaction by monitoring the conversion of a substrate into a product, which is often chromogenic or fluorogenic. An inhibitor will decrease the rate of this reaction. By varying substrate and inhibitor concentrations, one can determine the inhibitor's potency (IC₅₀) and its mechanism of action (e.g., competitive, non-competitive).[19][20][21]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES P Product (P) ES->P ES->P Reaction Slowed ESI Enzyme-Substrate-Inhibitor Complex (ESI) I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) I_noncomp->E I_noncomp->ES

Caption: Modes of reversible enzyme inhibition.

Protocol 2.1.1: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest (e.g., a protease, kinase, or metabolic enzyme like IDO1[22]).

  • Enzyme-specific assay buffer.

  • Chromogenic or fluorogenic substrate.

  • Test Compound (TC) and known reference inhibitor.

  • 96-well or 384-well clear (for colorimetric) or black (for fluorescent) assay plates.

  • Plate reader with appropriate filters/monochromators.

Procedure:

  • Reagent Preparation: Prepare all reagents in the appropriate assay buffer. Dilute the enzyme to a 2X working concentration. Prepare a 2X working concentration of the substrate.

  • Compound Plating: Serially dilute the TC and reference inhibitor in assay buffer to 4X final concentration. Add 25 µL of these dilutions to the assay plate. Add 25 µL of buffer with DMSO for control wells.

  • Enzyme Addition: Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader. Measure the absorbance or fluorescence every 60 seconds for 15-30 minutes. The rate of the reaction is the slope of the linear portion of the signal vs. time curve (V₀).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_DMSO_Control))

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

Tier 3: Cell-Based Functional and Phenotypic Assays

Scientific Rationale: While target-based assays are crucial for determining molecular interactions, cell-based assays confirm that a compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit a functional response.[7] Based on the broad activities of triazoles, assessing anti-proliferative effects in cancer cell lines and antimicrobial activity are highly relevant phenotypic screens.[24][25][26]

Protocol 3.1: Anti-fungal Susceptibility Testing (Broth Microdilution)

Principle: This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain, which is the lowest concentration that prevents visible growth. It is a standard method for assessing antifungal efficacy.[5][27]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium buffered with MOPS.

  • Test Compound (TC), positive control (e.g., Fluconazole), and vehicle (DMSO).

  • Sterile 96-well flat-bottom plates.

  • Spectrophotometer (plate reader) for measuring absorbance at 530 nm.

Procedure:

  • Inoculum Preparation: Grow the fungal strain and prepare a standardized inoculum suspension in RPMI medium according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the TC in RPMI medium across 10 columns, resulting in a final volume of 100 µL per well.

  • Controls:

    • Positive Control: Prepare a serial dilution of Fluconazole.

    • Negative (Growth) Control: 100 µL of RPMI with DMSO.

    • Sterility Control: 200 µL of uninoculated RPMI.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as determined by visual inspection or by reading the absorbance at 530 nm.

Data Presentation: Functional Activity
Assay TypeOrganism/Cell LineEndpointMIC or GI₅₀ (µM)
Antifungal SusceptibilityCandida albicansGrowth Inhibition16
Antifungal SusceptibilityAspergillus fumigatusGrowth Inhibition> 64
Anti-proliferativeA549 (Lung Cancer)Growth Inhibition28.5
Anti-proliferativeMCF-7 (Breast Cancer)Growth Inhibition41.2
Note: Data shown are for illustrative purposes only.

References

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Application Notes and Protocols for the Functionalization of 2-Isopropyl-2H-1,2,3-triazol-4-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Triazole Scaffold in Modern Bioconjugation

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and bioconjugation. Its remarkable stability under a wide range of physiological conditions, inherent polarity which can enhance water solubility, and its capacity to act as a hydrogen bond acceptor without being a donor, make it an almost ideal linker moiety.[1][2] The 1,2,3-triazole core is not merely a passive spacer; it actively participates in improving the pharmacokinetic and pharmacodynamic profiles of bioconjugates through favorable interactions with biological targets.[3][4] This guide focuses on a specific, highly versatile building block: 2-Isopropyl-2H-1,2,3-triazol-4-amine . The presence of a primary amino group on the stable triazole ring offers a reactive handle for a variety of chemical transformations, enabling the covalent attachment of this scaffold to biomolecules, imaging agents, and therapeutic payloads.

The functionalization of this primary amine is key to unlocking its potential. This document provides a detailed exploration of two primary, field-proven strategies for the modification of this compound:

  • Conversion to an Azide via Diazotization: This transforms the amine into a bioorthogonal reactive group, ready for participation in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[5][6]

  • Direct N-Acylation: This classic transformation allows for the stable attachment of a wide array of functionalities, including linkers, payloads, or other chemical reporters, through the formation of a robust amide bond.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Strategy 1: Conversion to 4-azido-2-isopropyl-2H-1,2,3-triazole for Click Chemistry

The transformation of the 4-amino group into a 4-azido group is a powerful strategy for preparing the triazole core for bioconjugation. The resulting azide is a key component for the CuAAC reaction, a cornerstone of "click chemistry" that allows for the efficient and specific formation of a new, stable 1,4-disubstituted 1,2,3-triazole ring, linking the original scaffold to an alkyne-modified biomolecule.[4][7] This process involves a two-step, one-pot reaction: diazotization of the primary amine followed by substitution with an azide salt.

Causality Behind Experimental Choices:
  • Diazotization at Low Temperature: The formation of the diazonium salt from the primary amine using a nitrite source (like sodium nitrite) in an acidic medium is a critical first step.[8][9] This reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which can be unstable and prone to decomposition at higher temperatures.

  • Acidic Conditions: A strong acid, such as hydrochloric acid, is essential to protonate the nitrous acid formed in situ, generating the highly reactive nitrosonium ion (NO+) which is the active electrophile that reacts with the primary amine.

  • In Situ Azide Substitution: Immediately following the formation of the diazonium salt, the introduction of an azide source (like sodium azide) allows for a nucleophilic substitution reaction, displacing the dinitrogen gas (N₂) and forming the desired 4-azido-triazole. This is done in the same pot to avoid isolation of the potentially unstable diazonium salt.

Experimental Workflow Diagram

Diazotization_Workflow cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Azide Substitution A This compound in HCl (aq) B Add NaNO2 (aq) (0-5 °C) A->B  Vigorous Stirring C In situ formation of 2-Isopropyl-2H-1,2,3-triazol-4-diazonium chloride B->C D Add NaN3 (aq) (0-5 °C) C->D  Immediate Addition E 4-azido-2-isopropyl-2H-1,2,3-triazole (Product) D->E F N2 gas evolution E->F

Caption: Workflow for the conversion of 4-amino-triazole to 4-azido-triazole.

Detailed Protocol: Synthesis of 4-azido-2-isopropyl-2H-1,2,3-triazole

This protocol is adapted from established methods for the diazotization of similar 4-amino-triazoles and may require optimization.[9][10]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice Bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a 2M solution of hydrochloric acid. Cool the flask to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise. Stir the reaction mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is typically observed by a slight color change.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water and cool it in an ice bath. Add this cold sodium azide solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. You may observe gas evolution (N₂). After this period, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-azido-2-isopropyl-2H-1,2,3-triazole.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation and Characterization:

  • TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • FT-IR Spectroscopy: The successful formation of the azide will be clearly indicated by a strong, sharp characteristic peak for the azide (N₃) stretch, typically appearing around 2100-2160 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure of the product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized 4-azido-2-isopropyl-2H-1,2,3-triazole.

ParameterRecommended ConditionRationale
Temperature 0-5 °CStabilizes the intermediate diazonium salt.[9]
Equivalents of NaNO₂ 1.1 eqEnsures complete conversion of the primary amine.
Equivalents of NaN₃ 1.2 eqDrives the substitution reaction to completion.
Reaction Time 4-6 hoursAllows for complete diazotization and substitution.
Purification Column ChromatographyRemoves unreacted starting materials and byproducts.

Strategy 2: N-Acylation for Amide Bond Formation

Direct acylation of the 4-amino group is a straightforward and robust method for attaching various functionalities to the triazole ring. This reaction forms a stable amide bond and is compatible with a wide range of acylating agents, including activated esters (like NHS esters), acid chlorides, and carboxylic acids activated in situ with coupling reagents.

Causality Behind Experimental Choices:
  • Use of a Non-Nucleophilic Base: A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to scavenge the acid (e.g., HCl from an acid chloride) generated during the reaction. A non-nucleophilic base is chosen to prevent it from competing with the amino-triazole in reacting with the acylating agent.

  • Aprotic Solvent: The reaction is best performed in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to prevent hydrolysis of the acylating agent.

  • Activated Carboxylic Acids: For bioconjugation, using pre-activated esters like N-hydroxysuccinimide (NHS) esters is highly advantageous. They are more stable than acid chlorides and react selectively with primary amines under mild conditions, making them ideal for modifying sensitive biomolecules.

Experimental Workflow Diagram

Acylation_Workflow A This compound + Acylating Agent (e.g., R-COCl) B Aprotic Solvent (e.g., DCM) + Base (e.g., TEA) A->B  Combine Reagents C Reaction at 0 °C to RT B->C  Stir D N-(2-isopropyl-2H-1,2,3-triazol-4-yl)amide (Product) C->D  Formation of Amide Bond E Aqueous Work-up & Purification D->E

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation using an Acid Chloride

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve 1.0 equivalent of this compound and 1.5 equivalents of triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours (monitor by TLC).

  • Quenching: Quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Self-Validation and Characterization:

  • TLC Analysis: A clear shift in the Rf value from the starting amine should be observed.

  • FT-IR Spectroscopy: The disappearance of the N-H stretching bands of the primary amine and the appearance of a strong carbonyl (C=O) stretch for the amide (typically 1630-1690 cm⁻¹) will confirm the reaction.

  • NMR Spectroscopy: The ¹H NMR spectrum will show a characteristic downfield shift of the proton on the amide nitrogen, and the overall spectrum will be consistent with the acylated product.

  • Mass Spectrometry: HRMS will confirm the exact mass of the final product.

ParameterRecommended ConditionRationale
Base 1.5 eq TriethylamineScavenges the HCl byproduct without acting as a nucleophile.
Solvent Anhydrous DCMAprotic and effectively dissolves reactants.
Temperature 0 °C to Room TempControls the initial reactivity of the acid chloride.
Reaction Time 2-16 hoursDependent on the reactivity of the specific acyl chloride used.
Purification Column ChromatographyEnsures high purity of the final amide product.

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block for creating sophisticated bioconjugates. The protocols detailed in this guide provide robust and reproducible methods for its functionalization, either by converting the amine to a "clickable" azide or by direct acylation to form a stable amide linkage. The choice of strategy will depend on the specific application and the nature of the biomolecule or payload to be conjugated. The azide-functionalized triazole is particularly powerful for applications requiring high specificity and bioorthogonality, as seen in the CuAAC reaction.[5][6] The N-acylation route offers a more traditional but highly effective method for a broad range of conjugation partners. Both pathways pave the way for the use of this versatile triazole in areas such as targeted drug delivery, diagnostic imaging, and the development of novel therapeutic agents.[11][12]

References

  • Alexandre, F. R., et al. (2018). Compounds based on 4-amino-1,2,3-triazole core as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1). This information is synthesized from a general discussion on 4-amino-1,2,3-triazole synthesis which includes diazotization. Available at: [Link]

  • Jiang, H., et al. (2014). Click Triazoles for Bioconjugation. Top Heterocycl Chem. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available at: [Link]

  • Jadhav, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • Deng, H., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]

  • Al-Majid, A. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Mohamed, S. K., et al. (2014). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library. Available at: [Link]

  • Jiang, Y. & Qin, G. (Eds.). (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Bahçeci, Ş., et al. (2002). Synthesis and Non-Aqueous Medium Titrations of Some New 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. PMC - NIH. Available at: [Link]

  • Wu, P. & Goddard, W. A. (2014). Click Triazoles for Bioconjugation. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • Kumar, R., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

  • McGrory, R., et al. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Introduction to the Synthesis

The synthesis of this compound presents a common challenge in heterocyclic chemistry: controlling regioselectivity. The alkylation of an NH-1,2,3-triazole precursor can lead to a mixture of N1 and N2 substituted isomers, which are often difficult to separate. This guide will focus on a reliable two-step approach that prioritizes the regioselective formation of the desired N2-isopropyl isomer.

The proposed synthetic strategy involves:

  • Step 1: Synthesis of 4-Amino-1H-1,2,3-triazole. This is a well-established precursor that can be synthesized from readily available starting materials.

  • Step 2: Regioselective N2-Isopropylation of 4-Amino-1H-1,2,3-triazole. This critical step will utilize conditions that favor the alkylation at the N2 position of the triazole ring.

Below, we will delve into the specifics of this synthetic route, address potential pitfalls, and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

The most frequent cause of low yield is the formation of a mixture of N1 and N2 isomers during the isopropylation step. The N1 isomer is often a significant byproduct, and its formation consumes the starting material, thereby reducing the yield of the desired N2 product. Separation of these isomers can also lead to material loss.

Q2: How can I confirm that I have synthesized the correct N2-isomer?

Definitive confirmation is best achieved through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation). The protons of the isopropyl group on the N2 nitrogen will show a correlation to both C4 and C5 of the triazole ring. In contrast, the N1-isopropyl protons will only show a strong correlation to C5. 1H and 13C NMR can also provide clues based on characteristic chemical shifts, which are detailed in the characterization section of this guide.

Q3: Are there any safety precautions I should be aware of?

Yes. Isopropyl azide, if you choose to prepare it, is a potentially explosive compound and should be handled with extreme care, behind a blast shield, and in small quantities. The use of sodium azide also requires caution as it is highly toxic. Always follow proper laboratory safety procedures when handling these reagents.

Q4: Can I use a one-pot method to synthesize this compound?

While some one-pot syntheses for substituted triazoles exist, achieving high regioselectivity for the 2-isopropyl-4-amino substitution pattern in a single step is challenging and not well-documented. A stepwise approach generally offers better control and higher purity of the final product.

Troubleshooting Guide

Issue 1: Low Yield in the N2-Isopropylation Step
Observation Probable Cause(s) Recommended Solution(s)
TLC/LC-MS analysis shows two major products with the same mass. Formation of N1 and N2 isomers.1. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity. Experiment with a temperature range of 0 °C to room temperature. 2. Choice of Base and Solvent: The combination of a weaker base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile) often favors N2 alkylation.[1] 3. Protecting Group Strategy: Consider protecting the 4-amino group with a bulky protecting group (e.g., Boc) before alkylation. The steric hindrance can further direct the isopropyl group to the less hindered N2 position.
Significant amount of starting material (4-Amino-1H-1,2,3-triazole) remains unreacted. 1. Incomplete reaction. 2. Deactivation of the alkylating agent.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be necessary. 2. Use a More Reactive Alkylating Agent: If using isopropyl bromide, consider switching to isopropyl iodide or isopropyl triflate, which are more reactive. 3. Stoichiometry: Ensure an appropriate excess of the alkylating agent (e.g., 1.2-1.5 equivalents) is used.
Product degradation is observed. Reaction temperature is too high or reaction time is too long.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.
Issue 2: Difficulty in Purifying the Final Product
Observation Probable Cause(s) Recommended Solution(s)
N1 and N2 isomers are difficult to separate by column chromatography. The isomers have very similar polarities.1. Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. A mixture of dichloromethane and methanol or ethyl acetate and hexanes are good starting points. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve separation. 2. Recrystallization: If the product is a solid, fractional recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water).
The product is an oil and difficult to handle. The free amine may be an oil at room temperature.Convert the amine to its hydrochloride salt by treating a solution of the purified product in a suitable solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same solvent. The hydrochloride salt is often a crystalline solid that is easier to handle and store.

Experimental Protocols

Step 1: Synthesis of 4-Amino-1H-1,2,3-triazole

This procedure is adapted from established methods for the synthesis of 4-amino-1,2,4-triazole, which can be modified for the 1,2,3-isomer.[2]

Materials:

  • Sodium azide (NaN₃)

  • Cyanoacetamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1 equivalent) in a mixture of ethanol and water.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2). Caution: Hydrazoic acid (HN₃) is toxic and potentially explosive. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide.

  • The product may precipitate upon cooling and neutralization. If not, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-Amino-1H-1,2,3-triazole, which can be further purified by recrystallization.

Step 2: Regioselective N2-Isopropylation of 4-Amino-1H-1,2,3-triazole

This protocol is based on literature procedures for regioselective N2-alkylation of substituted triazoles.[1]

Materials:

  • 4-Amino-1H-1,2,3-triazole

  • 2-Bromopropane (or other isopropylating agent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-Amino-1H-1,2,3-triazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N2 and N1 isomers.

Data Presentation

Table 1: Reaction Conditions for N2-Isopropylation and their Impact on Isomer Ratio

Entry Base Solvent Temperature (°C) N2:N1 Isomer Ratio (Approx.)
1K₂CO₃DMF253:1
2Cs₂CO₃DMF254:1
3NaHTHF251:2
4K₂CO₃Acetonitrile502.5:1

Note: The isomer ratios are illustrative and can vary based on the specific reaction setup and purity of reagents.

Visualization of the Synthetic Pathway and Isomer Formation

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Amino-1H-1,2,3-triazole cluster_step2 Step 2: N2-Isopropylation start1 Cyanoacetamide + NaN3 prod1 4-Amino-1H-1,2,3-triazole start1->prod1 Reflux in acidic ethanol/water start2 4-Amino-1H-1,2,3-triazole prod1->start2 Intermediate prod2 This compound (Desired Product) start2->prod2 N2-Alkylation side_prod 1-Isopropyl-1H-1,2,3-triazol-4-amine (Isomeric Side Product) start2->side_prod N1-Alkylation reagents2 2-Bromopropane, K2CO3, DMF Regioselectivity cluster_pathways Alkylation Pathways reactant 4-Amino-1H-1,2,3-triazole Anion path_n2 Attack at N2 (Favored) Less Steric Hindrance reactant->path_n2 path_n1 Attack at N1 (Disfavored) More Steric Hindrance reactant->path_n1 product_n2 This compound (Major Product) path_n2->product_n2 Isopropylation product_n1 1-Isopropyl-1H-1,2,3-triazol-4-amine (Minor Product) path_n1->product_n1 Isopropylation

Caption: Regioselectivity of the isopropylation reaction.

Characterization Data

Disclaimer: The following are predicted spectroscopic data based on closely related structures. Actual values may vary.

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~ 7.5 (s, 1H, triazole C5-H), ~ 5.5 (br s, 2H, NH₂), ~ 4.8 (sept, 1H, J ≈ 6.7 Hz, CH), ~ 1.4 (d, 6H, J ≈ 6.7 Hz, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~ 150.0 (C4), ~ 130.0 (C5), ~ 55.0 (CH), ~ 22.0 (CH₃).

  • HRMS (ESI): m/z calculated for C₅H₁₁N₄ [M+H]⁺, found: [experimental value].

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. [Link]

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (2003).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Formal [3 + 2] Cycloaddition of α-Imino Esters with Azo Compounds: Facile Construction of Pentasubstituted 1,2,4-Triazoline Skeletons. (2023). MDPI. [Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2015). National Institutes of Health. [Link]

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2012). National Institutes of Health. [Link]

  • General solution to the synthesis of N-2-substituted 1,2,3-triazoles. (2010). National Institutes of Health. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. [Link]

  • Azide alkene cycloaddition furnishing triazoles and enamines. (2018). ResearchGate. [Link]

  • The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. (2019). ResearchGate. [Link]

  • Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (2006). ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (2002). [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI. [Link]

  • Synthesis and Regioselective N-2-Functionalization of 4-Fluoro-5-aryl-1,2,3-NH-triazoles. (2017). ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). National Institutes of Health. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2021). The Royal Society of Chemistry. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). ResearchGate. [Link]

  • Topochemical Cycloaddition Reaction between an Azide and an Internal Alkyne. (2022). National Institutes of Health. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2020). National Institutes of Health. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). National Institutes of Health. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2017). SciELO. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). National Institutes of Health. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2017). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

Sources

Technical Support Center: Purification of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Isopropyl-2H-1,2,3-triazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable compound. Here, we synthesize our in-field experience with established chemical principles to provide you with robust, reliable, and scientifically-grounded troubleshooting advice.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is crucial. These properties dictate its behavior in various purification systems.

PropertyValueSignificance for Purification
Molecular Formula C₅H₁₀N₄Indicates a relatively small molecule with a high nitrogen content, suggesting polarity.
Molecular Weight 126.16 g/mol (free base)Useful for mass spectrometry-based purity analysis.
Predicted pKa 3.28 ± 0.20The amine group is basic, making the compound susceptible to protonation in acidic conditions. This can be exploited for purification or be a source of challenges in chromatography.[1]
Appearance White to light yellow powderA significant color change may indicate degradation or the presence of impurities.
Solubility Soluble in polar solvents like water, methanol, and ethanol.[2]Guides the choice of solvents for both chromatography and recrystallization.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing streaking and sometimes irreversible adsorption.

Causality Explained: The lone pair of electrons on the amino group of your triazole interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can be so strong that it hinders the smooth elution of the compound, leading to tailing or streaking.

Solutions:

  • Deactivate the Silica Gel: Before running your column, flush it with a solvent system containing a small amount of a volatile base. A common choice is to use an eluent containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[3] This will neutralize the acidic sites on the silica, allowing for a much cleaner elution of your amine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.

  • Solvent System Optimization: Ensure your chosen solvent system has the appropriate polarity to move your compound without being too strong, which can cause co-elution with impurities. A good starting point is a gradient of ethyl acetate in hexanes, with the added baseline modifier (e.g., triethylamine).

Question 2: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer: While aromatic compounds are often UV-active, the 1,2,3-triazole ring system may not provide strong UV absorption, especially at low concentrations.

Solutions:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing compounds with oxidizable functional groups like amines. Your product will appear as a yellow or brown spot on a purple background.[4]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as pink or purple spots upon heating.[5]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will often reveal organic compounds as brown spots.[4][6]

Experimental Protocol: Potassium Permanganate Staining

  • Prepare the staining solution by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.

  • After developing your TLC plate, dry it completely.

  • Dip the plate into the KMnO₄ solution for a few seconds.

  • Gently wipe the excess stain from the back of the plate and allow the color to develop.

Recrystallization Issues

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent, or if the cooling is too rapid.

Solutions:

  • Use a Mixed Solvent System: This is often the key to successful recrystallization of polar compounds.[7][8] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or a non-polar solvent like hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs for polar compounds include ethanol/water and acetone/water.[8][9]

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Question 4: I have a lot of colored impurities in my crude product. Will recrystallization remove them?

Answer: Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from your target compound.

Solutions:

  • Charcoal Treatment: If the colored impurities are large, conjugated molecules, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs the colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Solvent Selection: Choose a recrystallization solvent in which the impurities are either very soluble (so they remain in the mother liquor) or very insoluble (so they can be filtered out of the hot solution).[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in my synthesis of this compound?

A1: The impurities will largely depend on your synthetic route. Common synthetic methods for 1,2,3-triazoles include cycloaddition reactions.[11][12] Potential impurities could include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be azides, alkynes, or other precursors.

  • Regioisomers: The synthesis of substituted triazoles can sometimes yield a mixture of isomers (e.g., 1-isopropyl and 3-isopropyl isomers). These can be challenging to separate due to their similar polarities.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used.

  • Residual Catalysts: If a metal catalyst (like copper) was used in the synthesis.

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, but with considerations. Due to the polar and basic nature of this compound, it may have poor retention on a standard C18 column, eluting in or near the void volume. To improve retention, you can:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to have better retention for polar analytes.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative to reverse-phase chromatography.[13]

Q3: My purified compound looks like a salt. How can I be sure I have the free base?

A3: If your purification involved acidic conditions (e.g., reverse-phase HPLC with TFA), it is likely you have isolated the corresponding salt. To obtain the free base, you can perform a basic workup. Dissolve the salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution), then extract the free base into an organic solvent and dry. Confirmation of the free base can be done by NMR and mass spectrometry.

Visualizing Purification Workflows

To aid in your experimental design, the following diagrams illustrate key decision-making processes in the purification of this compound.

Purification_Decision_Tree start Crude Product tlc_analysis TLC Analysis (with appropriate stain) start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot direct_recrystallization Direct Recrystallization single_spot->direct_recrystallization Yes column_chromatography Column Chromatography single_spot->column_chromatography No purity_check Purity Check (NMR, LC-MS) direct_recrystallization->purity_check column_chromatography->direct_recrystallization Post-column cleanup Column_Chromatography_Troubleshooting start Streaking/Poor Separation on Silica Gel Column cause Probable Cause: Acidic silica interacting with basic amine start->cause solution1 Solution 1: Deactivate Silica Gel (e.g., 1% Et3N in eluent) cause->solution1 solution2 Solution 2: Use Alternative Stationary Phase (e.g., Alumina) cause->solution2 solution3 Solution 3: Optimize Solvent System cause->solution3

Caption: Troubleshooting streaking in column chromatography.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Column chromatography issues. [Link]

  • Organic Chemistry Data. TLC Visualization Methods. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Chemistry Data. TLC stains. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Waters. [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Amerigo Scientific. This compound hydrochloride. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

  • ACS Publications. Efficient Synthesis of 2-Substituted-1,2,3-triazoles. [Link]

  • National Institutes of Health. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. [Link]

  • ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

"addressing stability and degradation issues of 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Isopropyl-2H-1,2,3-triazol-4-amine

From the Senior Application Scientist's Desk:

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. The 1,2,3-triazole core is renowned for its exceptional chemical stability, a feature that makes it a privileged scaffold in medicinal chemistry and materials science.[1][2] However, the substituents on the triazole ring introduce unique chemical properties that can influence its behavior under various experimental conditions. This document provides a proactive approach to addressing potential stability and degradation challenges, ensuring the reliability and reproducibility of your results. Our guidance is built upon established principles of heterocyclic chemistry and field-proven troubleshooting methodologies.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Proper storage is paramount to preserving the integrity of the compound. For long-term stability, the solid material should be stored at or below +4°C, protected from light and moisture.[3] The container should be tightly sealed, and for maximum longevity, storing under an inert atmosphere like argon or nitrogen is highly recommended.[3][4]

  • Causality: Low temperatures minimize the kinetic energy of molecules, slowing down potential degradation reactions. Protection from light (photons) prevents photolytic degradation, while a dry, inert atmosphere prevents hydrolysis and oxidation.[3][5]

Q2: How stable is this compound in common laboratory solvents (e.g., DMSO, Ethanol, aqueous buffers)?

A2: The 1,2,3-triazole ring is exceptionally robust and generally resistant to degradation in most common solvents.[1] However, the stability in solution can be influenced by several factors over time.

  • DMSO: Anhydrous DMSO is an excellent solvent for creating high-concentration stock solutions. However, ensure the DMSO is of high purity and has a low water content, as water can facilitate hydrolytic degradation pathways under certain conditions.

  • Protic Solvents (Ethanol, Water): The compound should be reasonably stable in protic solvents for short-term use. The primary concern is not the degradation of the triazole ring itself, but potential reactions involving the exocyclic amine, especially if other reactive species are present.

  • Aqueous Buffers: Stability is highly pH-dependent. While the triazole core resists hydrolysis under typical conditions[1][3], extreme pH values (e.g., <2 or >10) combined with elevated temperatures should be avoided. The amine group's protonation state will change with pH, affecting solubility and biological activity. For biological assays, it is crucial to validate the compound's stability in your specific assay buffer (see Troubleshooting Guide).

Q3: Is the 1,2,3-triazole ring susceptible to cleavage under experimental conditions?

A3: No, under standard experimental and physiological conditions, the 1,2,3-triazole ring is extremely stable. Its aromatic character confers significant resistance to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1] Cleavage would require harsh and forcing conditions, such as high heat or extreme chemical treatments, that are not typical for most research applications.[1]

Q4: What are the likely points of degradation on the molecule, if any?

A4: While the triazole ring is stable, degradation, if it occurs, will likely initiate at the substituents. The two primary sites for potential degradation are:

  • The Isopropyl Group: The tertiary C-H bond on the isopropyl group is susceptible to oxidation. This could occur via auto-oxidation upon prolonged exposure to air or in the presence of oxidizing agents, potentially forming a hydroxylated intermediate.

  • The 4-Amine Group: The primary amine is a nucleophile and can participate in reactions, such as condensation with aldehydes or ketones (if present as impurities or in the experimental system), potentially leading to the formation of hemiaminals or Schiff bases.[6]

Troubleshooting Guide: Experimental Challenges

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: I am observing inconsistent or diminishing activity in my biological assays over time.

This is a classic sign of compound instability in the assay medium. The compound may be degrading over the course of the experiment, leading to a lower effective concentration and unreliable results.[3]

Troubleshooting Workflow

G A Inconsistent Biological Results B 1. Verify Stock Solution Integrity Prepare fresh stock. Compare activity of old vs. new. A->B C Results Consistent? B->C D Problem Solved. Issue was degraded stock solution. Discard old stock. C->D Yes E Results Still Inconsistent. Stock solution is likely stable. C->E No F 2. Assess Stability in Assay Buffer Incubate compound in buffer for experiment duration. Analyze via HPLC/LC-MS at t=0 and t=end. E->F G Degradation Observed? F->G H Problem Identified. Compound is unstable in assay buffer. G->H Yes I No Degradation Observed. Investigate other experimental variables: - Cell health - Reagent variability - Assay protocol drift G->I No J 3. Mitigate Instability - Reduce incubation time. - Prepare fresh working solutions just before use. - Evaluate buffer components (e.g., pH, metal ions). - Add antioxidants if oxidation is suspected. H->J

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: During purity analysis by HPLC or LC-MS, I notice new, minor peaks appearing in my sample that were not there initially.

This indicates the formation of degradation products. Identifying the conditions that promote this degradation is key to preventing it.

Potential Degradation Pathways

The primary degradation pathways are likely oxidative or involve reactions of the amine group. The triazole ring itself is expected to remain intact under typical analytical and storage conditions.[7]

G cluster_0 Oxidative Pathway cluster_1 Condensation Pathway A This compound B 2-(2-hydroxypropan-2-yl)-2H-1,2,3-triazol-4-amine (Hydroxylated Intermediate) A->B Oxidation [O] C 2-(2-oxopropyl)-2H-1,2,3-triazol-4-amine (Keto-derivative) B->C Oxidation [O] D This compound F Schiff Base / Imine Derivative D->F Condensation (-H2O) E Aldehyde/Ketone (e.g., from solvent impurity) E->F Condensation (-H2O)

Caption: Hypothetical degradation pathways for the compound.

Recommended Actions:
  • Characterize the Impurity: If possible, use LC-MS to get a mass of the new peak. Compare this mass to potential degradation products (see diagram above).

  • Review Storage Conditions: Is the sample being exposed to light, air, or high temperatures? Ensure storage vials are properly sealed and stored in the dark at low temperatures.

  • Check Solvent Purity: Impurities in solvents (e.g., aldehydes in older ethers or alcohols) can react with the amine group. Use high-purity, fresh solvents.

  • Perform a Forced Degradation Study: To systematically identify vulnerabilities, conduct a forced degradation study as outlined in the protocol below.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol ensures the preparation of reliable, high-concentration stock solutions for downstream applications.

  • Preparation: Use a high-purity, anhydrous solvent such as DMSO. Ensure the solvent is fresh and has been stored properly to minimize water content.

  • Weighing: Accurately weigh the solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Vortex or sonicate briefly until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in low-binding tubes.

  • Storage: Purge the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing tightly. Store aliquots at -20°C or -80°C, protected from light.

  • Self-Validation: Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound. When a new batch of stock is made, compare its performance in a standard assay against a previously validated aliquot to ensure consistency.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol helps identify the compound's liabilities by subjecting it to accelerated degradation conditions.[8][9] This is crucial for developing stability-indicating analytical methods and understanding potential interactions in your experiments.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solution to the following conditions in parallel. Include a control sample stored at 4°C in the dark.

Stress ConditionReagent/MethodTimeTemperature
Acid Hydrolysis Add 0.1 M HCl to the sample solution.24 hours60°C
Base Hydrolysis Add 0.1 M NaOH to the sample solution.24 hours60°C
Oxidation Add 3% H₂O₂ to the sample solution.24 hoursRoom Temp
Thermal Stress Heat the sample solution.48 hours80°C
Photolytic Stress Expose the solution to direct UV light (e.g., 254 nm) or a photostability chamber.24 hoursRoom Temp
  • Analysis: After the exposure time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method, such as RP-HPLC with UV and/or MS detection.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. This allows you to identify whether the compound is sensitive to acid, base, oxidation, heat, or light.

References

  • Yuan, T., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports. Available at: [Link]

  • Gao, Y., et al. (2023). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zielińska, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Hübschmann, S., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available at: [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Available at: [Link]

  • Al-Hourani, B.J. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Available at: [Link]

  • Nisar, M., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry. Available at: [Link]

  • ResearchGate (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Szafranski, K., et al. (2016). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules. Available at: [Link]

  • ResearchGate (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Loba Chemie (2018). Safety Data Sheet for 4-AMINO–1,2,4-TRIAZOLE Extra Pure. Loba Chemie. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-5-(4-fluorophenyl)-1,3,4-thiadiazole Derivatives. Molecules. Available at: [Link]

  • Al-wsabie, A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-benzoyl-5-methyl-1,3-thiazol-2-yl)acetamide. Molbank. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

Sources

"optimizing reaction conditions for the synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

The synthesis of N2-substituted 1,2,3-triazoles, such as the target compound, is a significant challenge in heterocyclic chemistry. Unlike the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) which reliably yields N1-substituted (or 1,4-disubstituted) triazoles, direct and regioselective synthesis of the N2-isomer requires specialized strategies.[1][2][3][4][5] This guide focuses on addressing the common hurdles associated with achieving high regioselectivity and yield for this specific isomer.

Part 1: Core Synthesis Strategy & Rationale

The synthesis of a 2,4-disubstituted 1,2,3-triazole is non-trivial. Direct cycloaddition methods often favor other isomers. Therefore, a robust strategy involves the post-functionalization of a pre-formed 4-amino-1H-1,2,3-triazole ring. This approach separates the challenge of ring formation from the challenge of regioselective N-alkylation.

Plausible Synthetic Pathway:

  • Step 1: Formation of the 4-amino-1H-1,2,3-triazole core. This can be achieved through various methods, often starting from precursors like malononitrile or cyanoacetamide, which react with an azide source.

  • Step 2: Regioselective N2-isopropylation. This is the critical step. Direct alkylation of the NH-triazole can lead to a mixture of N1 and N2 isomers.[6][7] Achieving high N2 selectivity often requires specific catalysts (e.g., gold or copper complexes) or directing groups that sterically or electronically favor alkylation at the internal N2 position.[6][8][9]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Question 1: My N-isopropylation step is producing a mixture of N1 and N2 isomers. How can I improve N2-selectivity?

Answer: This is the most common challenge. Poor N2-selectivity is often due to the thermodynamic and kinetic competition between the N1 and N2 nitrogen atoms for the alkylating agent.

  • Causality: The NH-proton of a 1,2,3-triazole can tautomerize, making both terminal (N1/N3) and internal (N2) nitrogens available for nucleophilic attack. Direct alkylation with isopropyl halides under standard basic conditions (e.g., NaH, K₂CO₃ in DMF) often yields the thermodynamically more stable N1-isomer or a difficult-to-separate mixture.[7]

  • Troubleshooting & Optimization:

    • Catalyst Selection: Transition metal catalysis can dramatically influence regioselectivity. Gold-catalyzed alkylation using vinyl ethers has shown high selectivity for the N2 position, potentially through a hydrogen-bonding interaction that directs the electrophile to N2.[6][8] Similarly, specific copper-based nanocatalysts have been developed for N2-selective cross-dehydrogenative coupling (CDC) reactions.[9]

    • Steric Hindrance: If your 4-amino-1H-1,2,3-triazole has a bulky substituent at the C5-position, it can sterically block the N1 position, thereby favoring alkylation at N2. If your synthetic route allows, consider using a bulkier precursor.

    • Thermodynamic vs. Kinetic Control: Some protocols report an N1- to N2-isomerization under thermodynamic control.[7] This involves running the reaction at a higher temperature for a longer duration, sometimes with a specific catalyst system, to allow the initially formed kinetic N1-product to rearrange to the more stable N2-product. This is highly system-dependent.

    • Alternative Reagents: Instead of isopropyl halides, consider using reagents like N-tosylhydrazones under catalyst-free thermal conditions, which have been shown to favor the formation of 2,4-disubstituted 2H-1,2,3-triazoles.[1]

Question 2: The overall yield of my reaction is very low. What are the likely causes?

Answer: Low yield can stem from issues in either the triazole formation step or the subsequent N-alkylation step. A systematic approach is required to identify the root cause.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing low-yield issues.

Troubleshooting_Low_Yield Start Low Yield Observed Reagent_Purity Reagent Purity Issue? Start->Reagent_Purity Reaction_Conditions Suboptimal Conditions? Start->Reaction_Conditions Side_Reactions Side Reactions Occurring? Start->Side_Reactions Purification_Loss Product Lost During Workup? Start->Purification_Loss Check_Reagents Verify purity of starting materials & solvents via NMR/GC-MS. Ensure dryness of solvents. Reagent_Purity->Check_Reagents Yes Optimize_Temp Optimize Temperature & Time. Use a reaction calorimeter for exotherms. Monitor via TLC/LC-MS. Reaction_Conditions->Optimize_Temp Yes Analyze_Byproducts Identify byproducts by LC-MS. Consider Dimroth Rearrangement or catalyst decomposition. Side_Reactions->Analyze_Byproducts Yes Optimize_Purification Adjust column chromatography gradient. Consider salt formation/recrystallization. Check pH during extraction. Purification_Loss->Optimize_Purification Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 3: I am observing an unexpected isomer. Could it be a Dimroth Rearrangement?

Answer: Yes, this is a distinct possibility in triazole chemistry, especially with amino-substituted systems.

  • Mechanism: The Dimroth rearrangement is a common isomerization in 1,2,3-triazoles where endocyclic and exocyclic heteroatoms exchange positions.[10] For a 4-amino-1,2,3-triazole, this typically involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure to form a new triazole isomer.[11] This process can be influenced by solvent, pH, and temperature.

  • Identification: Careful characterization using 2D NMR spectroscopy (HSQC, HMBC) is essential to unambiguously confirm the connectivity of your product and rule out or confirm a rearranged structure.

  • Mitigation: If the Dimroth rearrangement is occurring, reaction conditions need to be modified. Often, running the reaction at lower temperatures and under neutral pH can suppress this side reaction. The choice of solvent can also play a crucial role.[12]

Question 4: How should I purify the final product, this compound? It seems very polar.

Answer: The free amine group makes the final product quite polar and basic, which can present purification challenges.

  • Standard Approach: Flash column chromatography on silica gel is the most common method.

    • Solvent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Due to the basic nature of the amine, streaking on the column can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system.

    • Alternative: For very polar compounds, a reverse-phase C18 column using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA may provide better separation.

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization is an excellent method for achieving high purity. Alternatively, you can form a salt (e.g., hydrochloride[13] or tosylate) by treating the purified free base with the corresponding acid. Salts often have better crystallinity and are easier to handle than the free base. A patent on triazole purification suggests forming an alkali metal salt in an alcohol slurry to precipitate the purified product away from organic impurities.[14]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N2-Selective Isopropylation (Illustrative)

This is a representative protocol based on modern N2-alkylation strategies.[7][9][15] Researchers must optimize conditions for their specific substrate.

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-1H-1,2,3-triazole (1.0 equiv), the chosen catalyst (e.g., AuCl₃, 2-5 mol%), and anhydrous solvent (e.g., Dioxane or Acetonitrile).

  • Reagent Addition: Add the isopropylating agent (e.g., 2-iodopropane, 1.5 equiv) and a suitable base if required by the catalytic cycle (e.g., Cs₂CO₃, 2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and purify using flash column chromatography as described in the FAQ section.

Table 1: Comparison of N-Alkylation Conditions
ParameterMethod A: Standard AlkylationMethod B: Gold-CatalyzedMethod C: CDC ReactionExpected Outcome
Isopropyl Source 2-iodopropaneIsopropenyl AcetateTetrahydrofuran (ether source)-
Catalyst NoneAuCl / AgOTfCu₂S NanoparticlesN2-selectivity depends on catalyst.
Base / Additive K₂CO₃NoneTBHP (oxidant)Base choice is critical.
Solvent DMFDioxaneSolvent-freeSolvent polarity affects selectivity.
Temperature 25 - 60 °C80 °C100 °CHigher temp can favor thermodynamic product.
Typical N2:N1 Ratio 1:3 to 1:1 (Poor)>20:1 (Excellent)>20:1 (Excellent)The key optimization parameter.
Reference General Knowledge[6][8][7][9]-

References

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Journal of Materials Chemistry A. Available at: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. (n.d.). ACS Omega. Available at: [Link]

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). RSC Advances. Available at: [Link]

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry. Available at: [Link]

  • Dimroth rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Available at: [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). RSC Publishing. Available at: [Link]

  • Recent Developments in N2-Selective Functionalizations of 1,2,3-Triazoles. (2022). Thieme Chemistry. Available at: [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. (n.d.). Organic Letters. Available at: [Link]

  • The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. Available at: [Link]

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (n.d.). New Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Purification of triazoles. (1981). Google Patents.
  • Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (n.d.). MDPI. Available at: [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies. (n.d.). Semantic Scholar. Available at: [Link]

  • Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (n.d.). Google Patents.
  • 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

  • This compound hydrochloride. (n.d.). Amerigo Scientific. Available at: [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PubMed Central. Available at: [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.

Sources

"troubleshooting regioselectivity in the synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this and related 2-substituted-2H-1,2,3-triazole structures. Our approach is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

FAQs: Troubleshooting Regioselectivity

Here, we address the most common questions and issues encountered during the synthesis of this compound, with a focus on controlling the regioselectivity to favor the desired N2-isopropyl isomer.

Q1: My reaction is producing a mixture of N1 and N2-isopropyl isomers. How can I favor the formation of the desired this compound?

This is the most prevalent challenge in the synthesis of N-substituted triazoles. The formation of N1 and N2 isomers is a classic example of a reaction under potential kinetic and thermodynamic control.[1][2]

Understanding the Pathways:

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster will predominate.[1] In the case of alkylating a 4-amino-1H-1,2,3-triazole, the N1 position is often more sterically accessible and the N1-anion may be the kinetically favored intermediate, leading to the 1-isopropyl isomer as the major initial product.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing for an equilibrium to be established. The most stable product will then be the major component of the mixture.[2] In many cases, the 2-substituted-2H-1,2,3-triazole is the thermodynamically more stable isomer.

Troubleshooting Strategies:

  • Reaction Temperature and Time: To favor the thermodynamic product (the desired 2-isopropyl isomer), consider increasing the reaction temperature and extending the reaction time. This will facilitate the equilibration towards the more stable isomer.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO have been shown to favor the formation of N2-alkylated triazoles.[3]

  • Choice of Base: The base used for deprotonation of the triazole can impact the N1/N2 ratio. For the alkylation of a 4-amino-1H-1,2,3-triazole with an isopropyl halide, a non-nucleophilic base such as sodium carbonate (Na₂CO₃) in DMF can be a good starting point.[3]

Visualizing the Isomeric Challenge

Caption: Synthetic pathways to N-isopropyl-4-aminotriazoles.

Q2: I have a mixture of isomers. How can I confirm the presence and ratio of the N1 and N2 products?

Definitive characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR Spectroscopic Signatures:

Nucleus N1-Isopropyl Isomer N2-Isopropyl Isomer Rationale
¹H NMR The CH proton of the isopropyl group will typically be a septet at a slightly different chemical shift compared to the N2 isomer. The triazole ring proton will also have a characteristic chemical shift.The CH proton of the isopropyl group will be a septet. The chemical shift of the triazole ring proton is often different from the N1 isomer.The electronic environment of the isopropyl group and the triazole ring proton is distinct for each regioisomer.
¹³C NMR The chemical shifts of the isopropyl carbons and the triazole ring carbons will be unique to this isomer.The chemical shifts of the isopropyl carbons and the triazole ring carbons will differ from the N1 isomer.The different substitution on the triazole ring leads to distinct carbon chemical shifts.
HMBC A key correlation will be observed between the CH proton of the isopropyl group and the two adjacent triazole ring carbons (C4 and C5).A crucial correlation will be observed between the CH proton of the isopropyl group and the C4 and C5 carbons of the triazole ring. The lack of correlation to the N1-adjacent carbon is a strong indicator.This 2D NMR experiment provides definitive evidence of the connectivity between the isopropyl group and the triazole ring.[4]

Reference Data: For N-alkylated 1,2,3-triazoles, the N2-substituted isomer is often the major product in alkylation reactions.[5] 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous structural assignment.[4]

Q3: What is the Dimroth Rearrangement and how can it help me obtain the desired 2-isopropyl isomer?

The Dimroth rearrangement is a thermally or sometimes acid/base-catalyzed isomerization of certain heterocyclic compounds, including 1,2,3-triazoles.[6] It involves the opening of the triazole ring followed by rotation and re-closure, leading to the interchange of endocyclic and exocyclic nitrogen atoms.[7]

Leveraging the Dimroth Rearrangement:

If your synthesis yields the N1-isopropyl isomer as the major product, you may be able to convert it to the more stable N2-isomer by heating the reaction mixture or the isolated N1-isomer. This rearrangement is driven by the relative thermodynamic stabilities of the two isomers.[8]

Experimental Protocol: A Template for Synthesis and Troubleshooting

The following is a generalized protocol for the synthesis of this compound, designed to be a starting point for optimization and troubleshooting.

Step 1: Synthesis of 4-Amino-1H-1,2,3-triazole (if not commercially available)

A common route to 4-amino-1,2,4-triazoles involves the reaction of hydrazine with formic acid.[9] For the 1,2,3-triazole isomer, a cycloaddition approach is more common.

Step 2: N-Isopropylation of 4-Amino-1H-1,2,3-triazole

  • Reaction Setup: To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add sodium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions (Troubleshooting Point):

    • For Kinetic Product (likely N1-isomer): Stir at room temperature for 12-24 hours.

    • For Thermodynamic Product (desired N2-isomer): Heat the reaction mixture to 80-100 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS to observe the conversion of the initially formed isomer to the desired product.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Separation can be achieved by silica gel column chromatography.[6] A gradient elution system, for example, with dichloromethane and methanol, can be effective.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis start 4-Amino-1H-1,2,3-triazole + Isopropyl Halide reaction Reaction in DMF with Na2CO3 start->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Silica Gel Chromatography workup->chromatography product1 1-Isopropyl-1H-1,2,3-triazol-4-amine (Isomer 1) chromatography->product1 product2 This compound (Desired Product) chromatography->product2 nmr NMR Analysis (1H, 13C, HMBC) product1->nmr product2->nmr

Caption: Workflow for the synthesis and purification of this compound.

References

  • Arkat USA. N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

  • Chemistry Stack Exchange. Separation of alkylated 1,2,4-triazole in solution. [Link]

  • National Institutes of Health. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • ResearchGate. (PDF) Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Supplementary Information. Selective assembly of N1- and N2-alkylated 1,2,3- triazoles via copper-catalyzed decarboxylative cycloaddition of alkynyl carboxylic acids with ethers and azidotrimethylsilane. [Link]

  • The Journal of Organic Chemistry. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

  • D-Mannitol. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

  • ResearchGate. Synthesis of 2H-1,2,3-Triazoles | Request PDF. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. [Link]

  • PubMed. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. [Link]

  • ResearchGate. Regioselective Synthesis of[3][4][6]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. | Request PDF. [Link]

  • American Chemical Society. 1H-1,2,3-Triazole. [Link]

  • National Institutes of Health. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

  • ResearchGate. Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles | Request PDF. [Link]

  • ISRES. synthesis of 1,2,4 triazole compounds. [Link]

  • National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • Google Patents.
  • MDPI. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]

Sources

"removing catalyst impurities from 2-Isopropyl-2H-1,2,3-triazol-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Catalyst Impurities from 2-Isopropyl-2H-1,2,3-triazol-4-amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical protocols for the purification of this compound, focusing on the critical step of removing residual metal catalysts from synthesis.

Introduction: The Imperative of Purity

This compound is a heterocyclic amine, a class of compounds vital in medicinal chemistry. Its synthesis, often involving metal-catalyzed reactions like the Huisgen azide-alkyne cycloaddition, can introduce metallic impurities.[1][2] The most common catalysts used for forming the 1,2,3-triazole ring are copper (Cu) and ruthenium (Ru), while subsequent modifications might employ palladium (Pd) for cross-coupling reactions.[1][3]

Residual catalyst contamination is a significant concern in drug development. Even trace amounts can interfere with downstream biological assays, compromise the stability of the active pharmaceutical ingredient (API), or pose a direct toxicological risk.[4] Regulatory bodies such as the FDA have established strict limits for elemental impurities in final drug products, making efficient removal a non-negotiable step in process chemistry.[5] This guide provides a systematic approach to diagnosing and resolving catalyst contamination issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst impurities I should expect?

A1: The expected impurities are directly related to your synthetic route. For 1,2,3-triazole synthesis, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is prevalent, making residual copper a primary concern.[2][6] If a ruthenium-catalyzed reaction (RuAAC) was used to generate a different regioisomer, then ruthenium would be the contaminant.[1] If the triazole core was further functionalized using Suzuki, Heck, or Buchwald-Hartwig couplings, residual palladium is the most likely impurity.[7][8] These can exist as dissolved homogeneous species or solid heterogeneous particles.[7]

Q2: How do I choose the best removal method for my specific situation?

A2: The optimal method depends on the nature of the catalyst, the properties of your compound, and the scale of your reaction.

  • For heterogeneous catalysts (e.g., Pd/C), simple filtration through a pad of Celite® is often sufficient as a first step.[9][10]

  • For homogeneous (dissolved) catalysts , which are more challenging to remove, the main options are adsorption onto a scavenger, crystallization, or extraction.[7][9][11]

  • The choice between methods is guided by factors like your compound's solubility, stability, and potential to chelate with the metal.[9] A decision-making workflow is provided in the diagrams section below.

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid-supported materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for specific metals.[8][9] Common functional groups include thiols, amines, and dimercaptotriazine (DMT), which are particularly effective at binding palladium and other platinum-group metals.[7][9] The process involves stirring the crude product solution with the scavenger, which binds the metal impurity. The scavenger, now containing the metal, is then easily removed by filtration.[8]

Q4: Can I use activated carbon instead of a specialized scavenger?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing metal residues, particularly palladium.[9] However, its primary limitation is a lack of selectivity. It can non-specifically adsorb your desired product, leading to significant yield loss.[9] Specialized scavengers are generally more efficient and selective, often reducing metal content to parts-per-billion (ppb) levels with minimal product loss.[7][8]

Q5: My product appears to be an oil, which prevents purification by recrystallization. What should I do?

A5: "Oiling out" is a common problem, often caused by the presence of impurities that depress the melting point.[12] First, ensure that as much of the residual solvent is removed as possible. If it remains an oil, column chromatography is the preferred method. Given that this compound is a polar compound, reverse-phase (C18) chromatography or hydrophilic interaction liquid chromatography (HILIC) may provide better separation than standard silica gel.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause Troubleshooting Steps & Solutions
High Product Loss After Scavenger Treatment The scavenger is non-selectively binding your amine product. The amine functionality in your target compound can interact with some scavenger surfaces.1. Screen Scavengers: Test different types of scavengers (e.g., thiol-based vs. amine-based) to find one with higher selectivity for the metal.[9] 2. Optimize Amount: Use the minimum effective amount of scavenger. 3. Adjust Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[9] 4. Change Method: If loss remains high, consider switching to crystallization or a liquid-liquid extraction with a chelating agent.[9]
Inconsistent Metal Removal (Batch-to-Batch) The oxidation state or coordination environment of the residual metal catalyst varies between batches.1. Standardize Work-up: Implement a consistent work-up procedure before the scavenging step to ensure the metal species is in a uniform state. 2. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple forms of the catalyst (e.g., DMT-based scavengers for various palladium species).[9]
Residual Metal Detected After Column Chromatography The metal is co-eluting with your product, possibly due to chelation with the triazole-amine moiety.1. Pre-Treat with Scavenger: Perform a scavenger treatment before running the column to remove the bulk of the metal. 2. Use a Chelating Additive: For copper impurities, washing the organic solution with an aqueous solution of a chelating agent like EDTA can be effective.[12] 3. Change Stationary Phase: Switch from silica gel to a different medium like alumina or reverse-phase C18 silica.
Compound Fails to Crystallize The presence of persistent impurities (including the catalyst) is inhibiting lattice formation. The chosen solvent system is not ideal.1. Improve Purity: Pass the crude material through a short plug of silica or treat it with activated carbon/scavenger to remove the impurities that hinder crystallization. 2. Optimize Solvent System: Re-dissolve the oil in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until turbidity appears, then cool. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]

Visualization & Workflows

Logical Flow for Method Selection

This diagram provides a decision-making framework for choosing the most appropriate purification strategy.

start Crude Product Containing This compound & Catalyst Impurity catalyst_type What is the catalyst form? start->catalyst_type filter Filter through Celite® pad catalyst_type->filter Heterogeneous (e.g., Pd/C) scavenger_choice Choose Scavenger vs. Crystallization vs. Extraction catalyst_type->scavenger_choice Homogeneous (dissolved) check_purity1 Assess Purity of Filtrate (TLC, HPLC, ICP-MS) filter->check_purity1 check_purity1->scavenger_choice Impurity Remains final_product Purified Product check_purity1->final_product Purity OK scavenge Treat with Metal Scavenger (e.g., Thiol-Silica) scavenger_choice->scavenge High value product, Need very low levels crystallize Perform Recrystallization scavenger_choice->crystallize Product is a stable solid, Moderate purity needed extract Liquid-Liquid Extraction (with chelating agent if needed) scavenger_choice->extract Different solubilities check_purity2 Assess Final Purity (TLC, HPLC, ICP-MS) scavenge->check_purity2 crystallize->check_purity2 extract->check_purity2 check_purity2->final_product Purity OK fail Impurity Remains check_purity2->fail Impurity Remains chromatography Purify by Column Chromatography fail->chromatography chromatography->final_product A 1. Crude Reaction Mixture B 2. Initial Work-up (e.g., Quench, Extraction) A->B C 3. Bulk Catalyst Removal (Filtration or Scavenging) B->C D 4. Purity Analysis (TLC, LCMS) C->D E 5. Fine Purification (Chromatography or Recrystallization) D->E F 6. Final Purity & Characterization (NMR, HPLC, ICP-MS) E->F G Pure Compound F->G

Caption: Standard workflow for catalyst impurity removal.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Removal of Homogeneous Palladium Using a Silica-Thiol Scavenger

This protocol is effective for removing dissolved palladium species from Suzuki, Heck, or similar cross-coupling reactions. [8]

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol, Biotage MP-Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2 to 16 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for residual palladium via ICP-MS or by TLC for product purity.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Rinsing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Purity Assessment: Analyze the resulting material for palladium content to confirm successful removal. If necessary, proceed to recrystallization or column chromatography for further purification.

Protocol 2: Removal of Homogeneous Copper by Extraction with a Chelating Agent

This method is useful for removing copper catalyst residues from CuAAC "click" reactions. [12]

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as Ethyl Acetate or Dichloromethane.

  • Prepare Chelating Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to ~8 with a basic solution (e.g., aq. NaOH or NH₄OH) to ensure the EDTA is fully dissolved and in its active chelating form.

  • Extraction: Transfer the organic solution of your product to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The copper ions will be sequestered by the EDTA and partition into the aqueous phase, which often turns blue or green.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution two more times, or until the aqueous layer is no longer colored.

  • Washing: Wash the organic layer with water, followed by a wash with brine (saturated aq. NaCl) to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization

This is a fundamental technique for purifying solid compounds, provided a suitable solvent system can be identified. [9]

  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. This is often determined empirically using small-scale trials. Common systems for polar molecules include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude, catalyst-containing solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid completely at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If there are insoluble impurities (like heterogeneous catalyst particles), perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Phillips, S. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Retrieved from [Link]

  • Wikipedia. (2023). Triazole. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Your trick to remove residual palladium. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Aher, R. D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891484. [Link]

  • Song, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Al-Moktadir, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Fan, Y., et al. (2007). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of AOAC International, 90(5), 1333-1340. [Link]

  • Lust, E., & Puplampu, S. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Role of Catalysis and Catalytic Agents in Drug Stability. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Scale-Up of 2-Isopropyl-2H-1,2,3-triazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

The synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine, a valuable building block in pharmaceutical development, often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction.[1][2] While lauded for its efficiency and high yield, this transformation is notoriously exothermic.[1][3] The heat of reaction for azide-alkyne cycloadditions can be significant, typically in the range of -50 to -65 kcal/mol.[3]

At the laboratory scale, this exotherm is readily managed due to a high surface-area-to-volume ratio, which allows for efficient heat dissipation. However, during scale-up, the reactor volume increases cubically while the surface area for heat exchange increases only squarely. This fundamental principle means that heat removal becomes progressively less efficient, creating a significant risk of a thermal runaway.[4][5] A runaway reaction occurs when the heat generated by the process exceeds the heat removal capacity of the system, leading to a rapid, self-accelerating increase in temperature and pressure that can result in an explosion.[4][5][6]

This guide provides targeted troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals safely navigate the challenges of scaling up this synthesis. It is grounded in the principles of process safety, emphasizing a thorough understanding of reaction thermochemistry as the cornerstone of safe and successful scale-up.[4][6]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific, acute issues that may arise during the synthesis. The advice provided is intended for immediate action and subsequent investigation.

Q1: My reaction temperature is rapidly increasing and has overshot the set point by more than 10°C. What is happening and what are my immediate actions?

A1: What is Happening: You are likely experiencing the onset of a thermal runaway.[5][6] The rate of heat generation from the cycloaddition reaction is exceeding the cooling capacity of your reactor. This could be due to several factors, including an unexpectedly high reactant concentration, insufficient cooling, or poor mixing leading to localized "hot spots."[7]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the limiting reagent (typically the azide or alkyne). This is the most critical first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, initiate your pre-planned emergency quenching procedure. This typically involves adding a pre-determined amount of a cold, inert solvent or a chemical quencher to rapidly dilute and cool the reaction mass.

  • Alert Personnel and Evacuate if Necessary: Follow your facility's emergency protocols. The generation of large amounts of gas (e.g., nitrogen from azide decomposition) can lead to over-pressurization and vessel rupture.[8]

Post-Incident Analysis: Once the situation is stabilized, a thorough investigation is required. Key areas to review include the accuracy of calorimetric data, the performance of the cooling system, and the reactant addition profile.[4]

Q2: I've noticed a sudden pressure increase in the reactor headspace that doesn't correlate with a significant temperature rise. What could be the cause?

A2: Potential Causes:

  • Azide Decomposition: Organic azides can be thermally unstable and may decompose to generate nitrogen gas, especially in the presence of impurities or localized hot spots.[9][10] This decomposition can sometimes begin at temperatures lower than the main reaction's runaway onset.

  • Side Reactions: A secondary reaction pathway may be generating gaseous byproducts.

Investigative Steps:

  • Cease Heating and Reagent Addition: Stop all energy input to the system.

  • Analyze Headspace Gas: If possible and safe, take a sample of the headspace gas for analysis (e.g., by GC-MS) to identify the components. The presence of excess N₂ would strongly suggest azide decomposition.

  • Review Thermal Hazard Data: Re-examine your Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data for the reactants and reaction mixture.[11] Look for low-temperature decomposition onsets that may have been overlooked.

  • Consider Continuous Flow: For highly energetic reactions like this, transitioning from a batch or semi-batch process to a continuous flow setup can significantly enhance safety by minimizing the volume of reacting material at any given time and providing superior heat and mass transfer.[12]

Q3: The reaction seems to have stalled. The temperature is stable, but conversion has plateaued at a low level. Why might this happen?

A3: Potential Causes:

  • Catalyst Deactivation: The copper(I) catalyst may have been oxidized to the inactive copper(II) state. This is a common issue if oxygen is not rigorously excluded from the reaction.

  • Insufficient Mixing: In larger reactors, poor agitation can lead to stratification of reactants, effectively stopping the reaction in the bulk of the vessel.

  • Inhibitor in Reagent Stream: An impurity in one of the starting materials could be poisoning the catalyst.

Troubleshooting Actions:

  • Check Inert Atmosphere: Verify that the reactor is under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Improve Agitation: Increase the stirrer speed and check if this restarts the reaction. For future runs, consider computational fluid dynamics (CFD) modeling to optimize agitator design and placement for the scaled-up vessel.

  • Re-evaluate Reagent Purity: Analyze all starting materials and solvents for potential inhibitors.

  • Consider a Reducing Agent: In some protocols, a mild reducing agent like sodium ascorbate is added to keep the copper in its active +1 oxidation state.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and execution of the scale-up process.

Q1: What are the essential process safety data I need before attempting a scale-up?

A1: A comprehensive understanding of the reaction's thermal hazards is non-negotiable.[4] The following data points are critical:

  • Heat of Reaction (ΔHrxn): Determined by reaction calorimetry (RC1), this tells you the total amount of energy released per mole of reactant.[13][14]

  • Adiabatic Temperature Rise (ΔTad): Calculated from the heat of reaction and the heat capacity of the reaction mass. This represents the maximum possible temperature increase if all cooling were to fail. A high ΔTad is a major red flag.

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature the reaction mass could reach under worst-case scenarios (e.g., cooling failure).

  • Decomposition Onset Temperature (Td24): The temperature at which the reaction mixture begins to self-heat at a rate of 0.024 °C/min, determined by thermal screening techniques like DSC.[11]

A critical safety criterion is to ensure that the MTSR is significantly lower than the Td24, often with a safety margin of at least 50-100°C.[11]

ParameterDescriptionMethod of DeterminationImportance for Scale-Up
ΔHrxn Heat of ReactionReaction Calorimetry (RC1)Quantifies the total energy release.
ΔTad Adiabatic Temperature RiseCalculated from ΔHrxn and CpPredicts the worst-case temperature increase.
MTSR Max. Temp. of SynthesisCalculated from process parametersDefines the highest credible process temperature.
Td24 Onset of DecompositionDSC, ARCDefines the temperature at which thermal instability begins.

Q2: How should I adjust my batch protocol for a semi-batch operation during scale-up?

A2: Switching from a "batch" (all reagents added at once) to a "semi-batch" (one reagent added slowly over time) process is a crucial strategy for managing exotherms.

  • Causality: The rate of heat generation in a semi-batch process is controlled by the rate of addition of the limiting reagent. This allows you to match the heat generation rate to the reactor's cooling capacity. In a batch process, the potential heat generation is instantaneous and can easily overwhelm the system.

  • Key Consideration: The addition rate should be carefully calculated based on the reaction calorimetry data.[13] The goal is to maintain the reaction temperature at the desired setpoint without accumulating a large excess of unreacted reagent. Accumulation is dangerous because a sudden reaction of this built-up material (e.g., due to a temperature spike) could lead to a runaway.[14]

Q3: What are the specific hazards associated with the organic azide precursor?

A3: Organic azides are high-energy molecules that can be sensitive to heat, shock, and friction.[9][15]

  • Stability Rules of Thumb: The stability of an organic azide is often estimated by the ratio of carbon and oxygen atoms to nitrogen atoms. A common guideline is the "Rule of Six," which suggests having at least six carbons per azide group to provide enough "dilution" to render the compound relatively safe to handle.[9][10] Azides with a low carbon-to-nitrogen ratio should never be isolated and should only be generated and used in situ.[9][10]

  • Handling Precautions:

    • Always handle organic azides behind a blast shield in a well-ventilated fume hood.[10][15]

    • Use plastic or ceramic spatulas; avoid metal spatulas which can cause friction.[10][15]

    • Never use ground glass joints for reactions involving organic azides, as they can create friction points.[10][15]

    • Do not concentrate azide solutions by rotary evaporation or distillation.[15]

Visualized Workflow: Thermal Hazard Assessment

The following diagram outlines the logical workflow for assessing the thermal hazards associated with the synthesis before proceeding with scale-up.

Thermal_Hazard_Assessment cluster_0 Step 1: Preliminary Screening cluster_1 Step 2: Reaction Energetics cluster_2 Step 3: Adiabatic & Pressure Data cluster_3 Step 4: Safety Analysis & Decision DSC_Screening Differential Scanning Calorimetry (DSC) - Screen reactants, intermediates, product - Identify decomposition onsets (Td) RC1_Calorimetry Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHrxn) - Determine Heat Flow Profile - Calculate Adiabatic Temp Rise (ΔTad) DSC_Screening->RC1_Calorimetry Initial stability confirmed ARC_Testing Accelerating Rate Calorimetry (ARC) - Confirm decomposition onset under adiabatic conditions - Measure pressure generation rate RC1_Calorimetry->ARC_Testing High ΔTad or unknown gas evolution Safety_Analysis Synthesize Data - Compare MTSR vs. Td24 - Assess gas evolution risk - Define Safe Operating Limits RC1_Calorimetry->Safety_Analysis Low ΔTad, no gas evolution ARC_Testing->Safety_Analysis Go_NoGo Proceed with Scale-Up? Safety_Analysis->Go_NoGo Scale_Up Proceed to Pilot Plant Go_NoGo->Scale_Up Yes Redesign Re-evaluate Process (e.g., change solvent, use flow chemistry) Go_NoGo->Redesign No

Caption: Workflow for Thermal Hazard Assessment Prior to Scale-Up.

Experimental Protocol: Reaction Calorimetry for Heat of Reaction

This protocol outlines the general steps for determining the heat of reaction (ΔHrxn) using a Mettler-Toledo RC1e Reaction Calorimeter.

Objective: To quantify the total heat evolved during the synthesis of this compound under controlled, semi-batch conditions.

Materials:

  • RC1e Reaction Calorimeter with appropriate reactor vessel (e.g., 1L glass)

  • Reactants (alkyne precursor, isopropyl azide solution)

  • Solvent (e.g., t-butanol/water)

  • Copper(I) catalyst source (e.g., CuI)

  • Ligand (if applicable)

  • Calibrating heater

Procedure:

  • System Setup and Calibration:

    • Assemble the reactor according to the manufacturer's instructions. Ensure all probes (temperature, stirrer) are correctly positioned.

    • Perform a heat flow calibration. This involves applying a known amount of heat to the solvent system using the electric calibration heater and measuring the instrument's response. This step is crucial for accurate data.

  • Charging the Reactor:

    • Charge the reactor with the solvent, the alkyne precursor, and the copper catalyst.

    • Establish an inert atmosphere by purging with nitrogen or argon.

    • Begin stirring at a pre-determined rate (e.g., 300 RPM) to ensure good mixing.

    • Bring the reactor contents to the desired starting temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline heat flow is observed.

  • Semi-Batch Addition:

    • Begin the controlled addition of the isopropyl azide solution via a calibrated dosing pump over a planned period (e.g., 60 minutes).

    • The RC1 software will monitor the reactor temperature (Tr) and jacket temperature (Tj) and calculate the real-time heat flow (Qr).

  • Monitoring and Completion:

    • Continuously monitor the heat flow. A positive Qr value indicates an exothermic reaction.

    • After the addition is complete, hold the reaction at the set temperature for a period (e.g., 2 hours) to ensure the reaction has gone to completion, as indicated by the heat flow returning to the baseline.

  • Data Analysis:

    • Integrate the area under the heat flow curve over the duration of the reaction. This total integrated heat (Q_total) is the total energy released.

    • Calculate the molar heat of reaction (ΔHrxn) by dividing the total heat by the number of moles of the limiting reagent added:

      • ΔHrxn = - (Q_total / moles_azide)

Self-Validation: The protocol is self-validating through the initial calibration step, which ensures the accuracy of the heat flow measurement. Additionally, the return of the heat flow signal to the initial baseline post-reaction provides confidence that the reaction is complete and all heat has been accounted for.

References

  • Tian, Y., He, W., & Wang, M. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH. Available at: [Link]

  • Mettler Toledo. Reaction Calorimetry Guide. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Patil, P. D., et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Available at: [Link]

  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards. Available at: [Link]

  • Prime Process Safety Center. Reaction Calorimetry. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • University of Victoria. Azides - Safe Work Practices. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, ACS Publications. Available at: [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. Available at: [Link]

  • Organic Process Research & Development. Scale-up of Azide Chemistry: A Case Study. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Syrris. (2018). An Introduction to Reaction Calorimetry. Available at: [Link]

  • Gorniak, A., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, PubMed Central. Available at: [Link]

  • E. L. F., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available at: [Link]

  • Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. ResearchGate. Available at: [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. Available at: [Link]

  • MDPI. (2025). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Available at: [Link]

  • IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Available at: [Link]

  • University of New Mexico Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2018). Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Google Patents. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.

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"characterization of unexpected byproducts in 2-Isopropyl-2H-1,2,3-triazol-4-amine reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address the specific challenges encountered during the synthesis of this N2-substituted triazole. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired N2-isopropyl isomer over the N1-isopropyl byproduct and other potential impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the synthesis and characterization of this compound.

FAQ 1: My reaction produced a triazole with the correct mass, but the ¹H NMR spectrum is inconsistent with the target 2-isopropyl isomer. What is the likely problem?

The most probable issue is the formation of a regioisomeric byproduct. The alkylation of a 4-amino-1H-1,2,3-triazole precursor with an isopropyl electrophile can occur at two of the three nitrogen atoms, leading to a mixture of the desired N2-substituted product and the undesired N1-substituted isomer (1-Isopropyl-1H-1,2,3-triazol-4-amine). The N2-substituted tautomer is often the most thermodynamically stable, but reaction conditions can heavily influence the product ratio.[1][2] Unambiguous characterization using 1D and 2D NMR is essential to confirm the structure.[3][4]

FAQ 2: I'm observing peaks in my LC-MS that don't correspond to my starting materials or the expected product isomers. What could these be?

Beyond the common N1/N2 isomerism, several other byproducts can form:

  • Dimroth Rearrangement Products: 4-amino-1,2,3-triazoles can undergo a Dimroth rearrangement, especially under thermal or pH-imbalanced conditions.[5][6] This is a complex isomerization that involves ring-opening and closing, leading to structurally different but isobaric (same mass) heterocyclic compounds.[7][8]

  • Byproducts from Starting Materials: If your synthesis involves azide precursors, side reactions like the Curtius rearrangement (for acyl azides) or Staudinger reaction byproducts (if phosphines are present) could occur.[9][10]

  • Solvent Adducts or Salt Forms: Depending on your workup and purification conditions, the product may form adducts with solvents or exist as various salt forms (e.g., hydrochloride, trifluoroacetate), leading to unexpected mass signals.

FAQ 3: Why is my reaction yield consistently low, with significant recovery of the starting NH-triazole?

Low conversion is a common problem in the N-alkylation of triazoles. The causality can often be traced to several factors:

  • Base and Solvent Choice: The regioselectivity and yield of triazole alkylation are highly dependent on the base, solvent, and temperature.[1] The combination of these factors influences the nucleophilicity of the different nitrogen atoms in the triazole ring. A systematic screen of conditions is often necessary.

  • Steric Hindrance: The isopropyl group is sterically bulkier than a methyl or ethyl group. This can slow down the reaction rate compared to less hindered electrophiles.

  • Reagent Purity: Impurities in the starting triazole or the isopropylating agent (e.g., 2-iodopropane, isopropyl triflate) can inhibit the reaction. Water is a particularly common inhibitor in reactions requiring strong bases.

FAQ 4: How can I definitively confirm that I have synthesized the N2-isopropyl isomer and not the N1 isomer?

While mass spectrometry confirms the molecular weight, it cannot distinguish between regioisomers. The gold standard for identification is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: The chemical shift of the C5 proton and carbon of the triazole ring is highly sensitive to the substitution pattern. In N-acyl-1,2,3-triazoles, the H5 proton of the N1 isomer is typically shifted 0.2-0.4 ppm downfield compared to the N2 isomer.[2] A similar trend can be expected for N-alkyl derivatives.

  • 2D NMR (HMBC): A ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the most definitive evidence. For the N2-isomer, a correlation should be observed between the methine proton of the isopropyl group and both the C4 and C5 carbons of the triazole ring. For the N1-isomer, a correlation would be seen between the isopropyl methine proton and the C5 carbon, but not the C4 carbon.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered in the synthesis.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
High proportion of undesired N1-isomer The reaction kinetics favor alkylation at the N1 position under the current conditions. This is often influenced by the choice of base, solvent, and counter-ion effects.1. Modify Reaction Conditions: The N2 position is often the thermodynamic sink.[1] Try switching to a more polar aprotic solvent (e.g., from THF to DMF) and a stronger, non-nucleophilic base. 2. Temperature Adjustment: Run the reaction for a longer time at a slightly elevated temperature (e.g., 40-60 °C) to allow the kinetic N1-product to potentially equilibrate to the more stable N2-product. 3. Alternative Synthetic Strategy: Consider a synthesis that builds the ring with the isopropyl group already attached to the correct nitrogen, for example, by using isopropyl hydrazine as a starting material with a suitable three-carbon synthon.[11][12]
Formation of unknown, isobaric byproduct The reaction conditions (e.g., high temperature, acidic or basic workup) may be inducing a Dimroth Rearrangement .[5][13] This is a known isomerization pathway for amino-substituted triazoles.1. Milder Conditions: Reduce the reaction temperature and shorten the reaction time. 2. pH Control: Ensure the workup and purification steps are performed under neutral or near-neutral pH conditions to avoid acid or base catalysis of the rearrangement.[6] 3. Re-characterization: Perform detailed 2D NMR analysis on the purified byproduct to elucidate its structure. It may be a valuable, albeit unexpected, compound.
Low or no conversion 1. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the triazole, leading to a low concentration of the reactive triazolide anion. 2. Poor Electrophile: The isopropylating agent (e.g., 2-bromopropane) may not be reactive enough. 3. Water Contamination: Trace amounts of water can quench the base and inhibit the reaction.1. Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). 2. More Reactive Electrophile: Use a more reactive isopropyl source, such as isopropyl triflate (i-PrOTf), which has a better leaving group. 3. Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Complex mixture of products in crude analysis Multiple side reactions are occurring simultaneously. This can be due to overly harsh conditions, reactive impurities in starting materials, or decomposition of the product.1. Simplify and Purify: Ensure all starting materials are of the highest purity. 2. Lower Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature to minimize exothermic events and decomposition. 3. Step-wise Analysis: Take aliquots at different time points to monitor the appearance of byproducts by LC-MS, helping to identify whether they form early (from starting materials) or late (from product degradation).

Section 3: Analytical & Characterization Protocols

Protocol 3.1: Distinguishing N1 vs. N2 Isomers using NMR Spectroscopy

This protocol provides a general guide for using NMR to assign the correct regiochemistry. Exact chemical shifts will be solvent and substrate-dependent.

Objective: To unambiguously assign the structure as either this compound (N2 isomer) or 1-Isopropyl-1H-1,2,3-triazol-4-amine (N1 isomer).

Methodology:

  • Sample Preparation: Dissolve a purified sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D HMBC Spectrum: Obtain a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Optimize the experiment to detect 2-bond and 3-bond correlations (typically J = 8 Hz).

  • Data Analysis (See Table Below):

    • Identify the key proton signals: the isopropyl methine (CH) and the triazole C5-H.

    • Identify the key carbon signals: the triazole C4 and C5.

    • In the HMBC spectrum, look for long-range correlations from the isopropyl methine proton to the triazole ring carbons.

Table 1: Expected NMR Correlations for Isomer Identification

IsomerIsopropyl CH Proton Correlates to:Expected Outcome
N2-Isopropyl (Target) Triazole C4 and Triazole C5 A cross-peak will be observed between the isopropyl CH proton and both ring carbons, C4 and C5.
N1-Isopropyl (Byproduct) Triazole C5 onlyA cross-peak will be observed between the isopropyl CH proton and C5, but no correlation will be seen to C4.

Section 4: Visual Guides & Workflows

Reaction Pathway Diagram

The following diagram illustrates the desired synthetic route to the N2-isomer versus the competing pathway that forms the undesired N1-isomer byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products SM 4-Amino-1H-1,2,3-triazole + Isopropyl Electrophile (iPr-X) Base Base, Solvent, Temp. SM->Base N2_Product Desired Product: This compound Base->N2_Product Thermodynamic Control N1_Product Byproduct: 1-Isopropyl-1H-1,2,3-triazol-4-amine Base->N1_Product Kinetic Control Rearrangement Dimroth Rearrangement Product (Isobaric) N2_Product->Rearrangement Heat / pH N1_Product->Rearrangement Heat / pH

Caption: Synthetic pathways in the alkylation of 4-amino-1H-1,2,3-triazole.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when encountering unexpected results in your reaction.

G start Reaction Complete Run Crude LC-MS & ¹H NMR q1 Is the desired product (correct mass) present? start->q1 q2 Is the major peak the correct isomer (by NMR)? q1->q2 Yes outcome_low_yield Low Conversion Issue (See Table 1, Row 3) q1->outcome_low_yield No / Trace outcome_success Success! Proceed to Purification. q2->outcome_success Yes action_nmr Purify major peak(s) Run 2D NMR (HMBC) q2->action_nmr No / Unsure outcome_isomer Incorrect Isomer Issue (See Table 1, Row 1) outcome_rearrangement Rearrangement Issue (See Table 1, Row 2) q3 Does HMBC confirm N2-isomer? action_nmr->q3 q3->outcome_success Yes q4 Does HMBC show N1-isomer or other connectivity? q3->q4 No q4->outcome_isomer Yes (N1 Confirmed) q4->outcome_rearrangement Yes (Other Connectivity)

Caption: Troubleshooting workflow for product characterization.

Section 5: References

  • Chen, T., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A. Available at: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 2). Available at: [Link]

  • Kunz, K. A., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Springer, B. L., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]

  • Wikipedia contributors. (n.d.). Dimroth rearrangement. Wikipedia. Available at: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Kunz, K. A., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Rashad, A. E., et al. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 4, 233-244. Available at: [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 7(15), 3239–3242. Available at: [Link]

  • Narayan, S., et al. (2011). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (53), 2820. Available at: [Link]

  • Wang, W., et al. (2022). Regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia contributors. (n.d.). 1,2,3-Triazole. Wikipedia. Available at: [Link]

  • Motornov, V., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14539-14591. Available at: [Link]

  • Almendros, M. J., et al. (2008). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available at: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles [PDF]. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Their Derivatives as Antimicrobial Agents. Molecules, 23(11), 2995. Available at: [Link]

  • NCL. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Spring 2021. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]

  • Rusanov, E. B., & Vovk, M. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available at: [Link]

  • Kumar, S. N., et al. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(19), 324-329. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

  • Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Available at: [Link]

  • Bräse, S., et al. (2009). Azides in the Synthesis of Various Heterocycles. PubMed Central. Available at: [Link]

  • Wikipedia contributors. (n.d.). Organic azide. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Available at: [Link]

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Technical Support Center: Strategies to Enhance the Regioselectivity of 2-Isopropyl-2H-1,2,3-triazol-4-amine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 2-isopropyl-2H-1,2,3-triazol-4-amine, a common challenge in heterocyclic chemistry. As Senior Application Scientists, we provide in-depth, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkylation of 4-amino-1H-1,2,3-triazole with 2-bromopropane is yielding a mixture of two isomers. How can I identify the desired this compound (2H isomer) versus the undesired 1-isopropyl-1H-1,2,3-triazol-4-amine (1H isomer)?

A1: Distinguishing between the N1 and N2 substituted regioisomers is crucial. Typically, this is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the triazole ring proton (C5-H) is a key indicator. In the 2H-isomer, the proton is generally more shielded and appears at a higher field (lower ppm value) compared to the corresponding proton in the 1H-isomer. Additionally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the isopropyl group and the N2 nitrogen of the triazole ring.

Q2: What are the fundamental principles governing regioselectivity in the N-alkylation of 4-amino-1H-1,2,3-triazole?

A2: The N-alkylation of an NH-1,2,3-triazole almost always results in a mixture of N1 and N2 substituted regioisomers.[1] The regioselectivity is a delicate balance of several factors:

  • Electronic Effects: The N2 nitrogen is generally less electron-dense, which can make it less nucleophilic than the N1 nitrogen.[1]

  • Steric Hindrance: The isopropyl group is sterically demanding. The approach to the N1 position, which is flanked by the C5 position, can be more sterically hindered than the approach to the more open N2 position.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly influence the isomeric ratio.

Q3: I have heard of the Dimroth rearrangement. Could this be affecting my reaction?

A3: Yes, the Dimroth rearrangement is a critical consideration in triazole chemistry.[2][3] It is an isomerization reaction where endocyclic and exocyclic nitrogen atoms switch places, often under thermal, acidic, or basic conditions.[2][4][5][6] While it is more commonly discussed for other triazole systems, the potential for rearrangement of your aminotriazole intermediates or products should not be overlooked, especially if your reaction conditions involve prolonged heating or strong bases/acids.

Troubleshooting Guide: Enhancing 2H-Isomer Regioselectivity

This section provides detailed troubleshooting strategies for chemists encountering poor regioselectivity in the synthesis of this compound.

Issue 1: Predominance of the Undesired 1-Isopropyl-1H-1,2,3-triazol-4-amine Isomer

If you are observing a higher yield of the 1H-isomer, it suggests that the reaction conditions favor alkylation at the N1 position. Here are several strategies to shift the selectivity towards the desired 2H-isomer.

Underlying Cause Analysis

The formation of the 1H-isomer is often the thermodynamically favored product, while the 2H-isomer can be the kinetically favored product under certain conditions. The choice of base and solvent system plays a pivotal role in modulating the nucleophilicity of the N1 and N2 nitrogens of the triazole anion intermediate.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Workflow start Low 2H:1H Isomer Ratio cond1 Modify Base start->cond1 cond2 Change Solvent System cond1->cond2 No proc1 Use a Bulkier Base (e.g., KHMDS, t-BuOK) cond1->proc1 Yes cond3 Vary Alkylating Agent/Temperature cond2->cond3 No proc2 Switch to Aprotic Polar Solvent (e.g., DMF, DMSO) cond2->proc2 Yes proc3 Use Isopropyl Iodide or Triflate at Lower Temperature cond3->proc3 Yes outcome Improved 2H:1H Ratio cond3->outcome No proc1->cond2 proc2->cond3 proc3->outcome

Caption: Troubleshooting workflow for low 2H:1H isomer ratio.

Detailed Optimization Protocols

1. Modification of the Base:

The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base can favor deprotonation and subsequent alkylation at the less sterically hindered N2 position.

  • Protocol 1: Using Potassium tert-Butoxide (t-BuOK)

    • To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-bromopropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS to determine the ratio of isomers.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

2. Solvent System Variation:

Polar aprotic solvents like DMF or DMSO can influence the regioselectivity by solvating the cation of the base, leading to a "naked" and more reactive triazolide anion. This can enhance the kinetic preference for N2 alkylation.[7]

  • Protocol 2: Screening Solvents

    • Set up parallel reactions following Protocol 1, but replace DMF with other anhydrous solvents such as DMSO, NMP, or THF.

    • Maintain consistent concentrations, temperatures, and reaction times for accurate comparison.

    • Analyze the isomeric ratio for each solvent system.

3. Impact of Alkylating Agent and Temperature:

The reactivity of the alkylating agent and the reaction temperature can be tuned to favor the kinetic product (often the 2H-isomer). Using a more reactive alkylating agent like 2-iodopropane or isopropyl triflate may allow the reaction to proceed at a lower temperature, enhancing kinetic control.

  • Protocol 3: Low-Temperature Alkylation

    • Cool a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) and a strong base (e.g., NaH, 1.1 eq) in anhydrous THF (0.1 M) to -78 °C.

    • Stir for 30 minutes at -78 °C.

    • Add isopropyl triflate (1.1 eq) dropwise.

    • Maintain the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature.

    • Work up and analyze as described in Protocol 1.

Data Summary for Optimization
Entry Base Solvent Alkylating Agent Temp (°C) Ratio (2H:1H)
1K₂CO₃Acetonitrile2-bromopropane8030:70
2NaHTHF2-bromopropane2555:45
3t-BuOKDMF2-bromopropane2575:25
4KHMDSTHF2-bromopropane085:15
5KHMDSTHFIsopropyl triflate-78 to 25>95:5

This is representative data based on established principles of regioselectivity.

Issue 2: Difficulty in Separating the 1H and 2H Isomers

Even after optimization, you may still obtain a mixture of isomers. Separation by column chromatography can be challenging due to similar polarities.

Strategies for Isomer Separation
  • Chromatography Optimization:

    • Use a high-performance flash chromatography system with high-resolution silica gel.

    • Screen a variety of solvent systems. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane/methanol might be effective.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Derivatization:

    • If the primary amine at the C4 position is not essential for subsequent steps, it can be temporarily protected with a bulky protecting group (e.g., Boc). The difference in steric environment around the N1 and N2 positions might be amplified, leading to a greater difference in polarity and easier separation of the protected isomers.

  • Crystallization:

    • Attempt fractional crystallization of the isomeric mixture from various solvents. One isomer may be less soluble and crystallize out, allowing for separation.

Mechanistic Insights

Understanding the competing reaction pathways is key to controlling the outcome.

Competition between N1 and N2 Alkylation

The deprotonation of 4-amino-1H-1,2,3-triazole by a base generates a triazolide anion, which is a resonance-stabilized ambident nucleophile. Alkylation can occur at either N1 or N2.

G cluster_0 N1 vs. N2 Alkylation Pathways start 4-Amino-1H-1,2,3-triazole anion Triazolide Anion (Resonance Hybrid) start->anion + Base path1 N1 Attack (Thermodynamic Pathway) anion->path1 + iPr-X path2 N2 Attack (Kinetic Pathway) anion->path2 + iPr-X prod1 1-Isopropyl-1H-1,2,3-triazol-4-amine (1H-Isomer) path1->prod1 prod2 This compound (2H-Isomer) path2->prod2

Caption: Competing pathways in the alkylation of 4-amino-1H-1,2,3-triazole.

The use of bulky bases and sterically demanding alkylating agents, along with low temperatures, generally favors the kinetically controlled pathway, leading to the formation of the 2H-isomer.

References

  • Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling, 21(10), 264. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(20), 11357-11364. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. OUCI. [Link]

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  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(4), 2995-3008. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4867. [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules, 27(19), 6649. [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(4), e202303991. [Link]

  • Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry, 20. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 12(1), 81. [Link]

  • (PDF) Study of regioselectivity in the synthesis of substituted 1,2,3- triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Isopropyl-2H-1,2,3-triazol-4-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the biological activity of 2-Isopropyl-2H-1,2,3-triazol-4-amine and its key structural isomers. In the dynamic field of medicinal chemistry, understanding how subtle changes in molecular architecture influence biological function is paramount. Triazole derivatives are a cornerstone in the development of therapeutics, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to dissect the structure-activity relationships (SAR) within this family of compounds.

Introduction: The Significance of Isomerism in Drug Discovery

The spatial arrangement of atoms within a molecule, or isomerism, can have a profound impact on its pharmacokinetic and pharmacodynamic properties. For heterocyclic compounds like triazoles, the positioning of substituents on the ring and the arrangement of nitrogen atoms within the ring itself can dramatically alter the molecule's interaction with biological targets.[2] This guide focuses on this compound and its isomers, providing a roadmap for a systematic evaluation of their potential as bioactive agents.

The Isomers in Focus

The central compound of our investigation is This compound . To conduct a thorough comparative analysis, we must consider its key isomers, which can be categorized as follows:

  • Positional Isomers (1,2,3-Triazole Core):

    • 1-Isopropyl-1H-1,2,3-triazol-4-amine: The isopropyl group is shifted from the N2 to the N1 position of the triazole ring.

    • 2-Isopropyl-2H-1,2,3-triazol-5-amine: The amino group is shifted from the C4 to the C5 position.

    • 1-Isopropyl-1H-1,2,3-triazol-5-amine: Both the isopropyl and amino groups are in different positions compared to the parent molecule.

  • Isomers with a 1,2,4-Triazole Core:

    • 1-Isopropyl-1H-1,2,4-triazol-5-amine

    • 3-Isopropyl-3H-1,2,4-triazol-5-amine

    • 4-Isopropyl-4H-1,2,4-triazol-3-amine

The structural differences between 1,2,3- and 1,2,4-triazoles, specifically the arrangement of nitrogen atoms, significantly influence their electronic properties and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[2]

Comparative Biological Evaluation: A Hypothetical Study

In the absence of direct comparative experimental data for this specific set of isomers, we propose a hypothetical study to elucidate their differential biological activities. This study would focus on two primary areas: cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxicity Assessment

The potential of these isomers as anticancer agents can be evaluated by assessing their cytotoxicity against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.

    • Trypsinize the cells and prepare a single-cell suspension.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of each triazole isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized.[6]

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add Triazole Isomers (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_3h Incubate for 3h add_mtt->incubate_3h solubilize Add Solubilization Solution incubate_3h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity Assessment

The potential of the triazole isomers to inhibit the growth of pathogenic microbes can be determined using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare a stock solution of each triazole isomer in a suitable solvent.

    • Add 100 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (1-11), resulting in a final volume of 100 µL.

    • Well 11 will contain the bacterial suspension without any compound (growth control).

    • Well 12 will contain only MHB (sterility control).

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Diagram: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of Triazole Isomers in 96-well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

While direct experimental data is pending, we can hypothesize potential outcomes based on established SAR principles for triazole derivatives.

  • Impact of Isopropyl Group Position: The position of the bulky isopropyl group (N1 vs. N2 on the 1,2,3-triazole ring) can influence the molecule's steric profile and its ability to fit into the binding pocket of a target protein. This could lead to significant differences in potency between the 1-isopropyl and 2-isopropyl isomers.

  • Impact of Amino Group Position: The location of the amino group is critical as it can act as a hydrogen bond donor. A change in its position (C4 vs. C5) will alter the molecule's hydrogen bonding potential and could drastically affect its interaction with biological targets.[10]

  • 1,2,3- vs. 1,2,4-Triazole Core: The 1,2,4-triazole scaffold is present in numerous approved drugs, particularly antifungals.[11] It is plausible that the 1,2,4-triazole isomers in our series could exhibit more potent antifungal activity compared to the 1,2,3-triazole counterparts. The different arrangement of nitrogen atoms affects the electronic distribution and dipole moment, which are key determinants of binding affinity.[2]

Table 1: Hypothetical Comparative Biological Activity Data

CompoundIsomer TypePredicted Cytotoxicity (IC₅₀ in µM)Predicted Antimicrobial Activity (MIC in µg/mL)
This compoundParentModerateModerate
1-Isopropyl-1H-1,2,3-triazol-4-aminePositional (Isopropyl)Potentially Higher/LowerPotentially Higher/Lower
2-Isopropyl-2H-1,2,3-triazol-5-aminePositional (Amine)Potentially DifferentPotentially Different
1-Isopropyl-1H-1,2,3-triazol-5-aminePositional (Both)Potentially DifferentPotentially Different
1-Isopropyl-1H-1,2,4-triazol-5-amine1,2,4-Triazole IsomerPotentially DifferentPotentially Higher
3-Isopropyl-3H-1,2,4-triazol-5-amine1,2,4-Triazole IsomerPotentially DifferentPotentially Higher
4-Isopropyl-4H-1,2,4-triazol-3-amine1,2,4-Triazole IsomerPotentially DifferentPotentially Higher

Conclusion

This guide outlines a systematic approach to comparing the biological activities of this compound and its isomers. By employing standardized and robust experimental protocols such as the MTT and MIC assays, researchers can generate reliable and comparable data. The insights gained from such studies are invaluable for understanding the structure-activity relationships of aminotriazoles and for the rational design of novel therapeutic agents with improved potency and selectivity.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]

  • Molecules. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • African Journal of Biological Sciences. (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]

  • Molecules. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • Molecules. (2018). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]

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A Comparative Guide to the Enantioselective Synthesis and Separation of 2-Isopropyl-2H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Triazoles in Drug Discovery

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character. When chirality is introduced, particularly at a stereocenter adjacent to or part of the triazole ring system, it unlocks the potential for stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects. The 2-isopropyl-2H-1,2,3-triazol-4-amine scaffold is of particular interest as the chiral amine functionality provides a key interaction point and a versatile handle for further derivatization. However, the development of robust and scalable methods for producing single enantiomers of these compounds remains a significant challenge.

This guide provides a comparative overview of state-of-the-art methodologies for the enantioselective synthesis and separation of this compound derivatives. We will delve into the mechanistic underpinnings of catalytic asymmetric synthesis and compare it with various resolution techniques, providing field-proven insights and detailed experimental protocols to guide researchers in this domain.

Part 1: Enantioselective Synthesis Strategies

Direct asymmetric synthesis offers the most elegant and atom-economical approach to obtaining enantiomerically pure compounds. While specific literature on the enantioselective synthesis of this compound is nascent, we can extrapolate from established methods for analogous heterocyclic systems.

Catalytic Asymmetric Synthesis via Prochiral Precursors

A promising strategy involves the asymmetric functionalization of a prochiral triazole precursor. One such approach could be the catalytic asymmetric reduction of a corresponding imine or the addition of a nucleophile to an activated triazole intermediate.

Conceptual Approach: Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a wide range of enantioselective transformations, including those involving imines.[1] A hypothetical, yet mechanistically sound, pathway could involve the synthesis of a 2-isopropyl-2H-1,2,3-triazol-4-imine, followed by asymmetric reduction or nucleophilic addition catalyzed by a CPA.

Mechanism Rationale: The chiral phosphoric acid would activate the imine by protonation, forming a chiral ion pair. This controlled chiral environment would then direct the approach of a reducing agent (e.g., a Hantzsch ester) or a nucleophile to one face of the imine, leading to the preferential formation of one enantiomer of the desired amine. The bulky isopropyl group on the triazole nitrogen and the choice of the CPA's chiral backbone (e.g., BINOL or SPINOL derivatives) would be critical for achieving high enantioinduction.[1]

Chiral_Bronsted_Acid_Catalysis Prochiral_Imine 2-Isopropyl-2H-1,2,3-triazol-4-imine Activated_Complex Chiral Ion Pair [Imine-H-CPA]⁻ Prochiral_Imine->Activated_Complex Protonation CPA Chiral Phosphoric Acid (CPA) Catalyst CPA->Activated_Complex Reducing_Agent Reducing Agent (e.g., Hantzsch Ester) Reducing_Agent->Activated_Complex Face-selective reduction Activated_Complex->CPA Catalyst Regeneration Product Enantioenriched This compound Activated_Complex->Product

Caption: Proposed mechanism for CPA-catalyzed asymmetric reduction.

Comparison of Potential Asymmetric Synthetic Methods

While direct catalytic synthesis is ideal, other methods like chiral auxiliary-guided synthesis could be considered. However, this typically involves additional protection/deprotection steps, increasing the overall step count.

MethodDescriptionAdvantagesDisadvantages
Catalytic Asymmetric Reduction Direct reduction of a prochiral imine using a chiral catalyst (e.g., CPA, Rh, or Ir complexes).[2][3]High atom economy, catalytic nature, potential for high enantioselectivity.Requires synthesis of a stable imine precursor; catalyst screening is often necessary.
Chiral Auxiliary Approach A chiral auxiliary is attached to the triazole precursor to direct a diastereoselective reaction, followed by removal of the auxiliary.Predictable stereochemical outcome, robust and well-established.Not atom-economical (requires stoichiometric auxiliary), additional synthetic steps.

Part 2: Separation of Racemic Mixtures

When direct asymmetric synthesis is not feasible or optimized, resolution of a racemic mixture is a highly practical alternative.

Kinetic Resolution via Enantioselective Acylation

Kinetic resolution is a powerful technique where one enantiomer of a racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For chiral amines, enantioselective acylation is a well-established method.[4][5]

Methodology: Chiral Hydroxamic Acid-Mediated Acylation

Chiral hydroxamic acids can act as highly effective acyl transfer agents, capable of discriminating between the two enantiomers of a racemic amine.[4][5][6] In a typical setup, the racemic this compound is treated with a slight excess of an acylating agent (e.g., an anhydride) in the presence of a catalytic amount of a chiral hydroxamic acid. One enantiomer is preferentially acylated, allowing for the separation of the resulting amide from the unreacted, enantioenriched amine.

Causality of Selectivity: The selectivity arises from the differential stability of the diastereomeric transition states formed between each amine enantiomer and the chiral acylating agent.[4] Steric and electronic factors dictate which enantiomer can more readily access the reactive site of the acylating agent, leading to a significant rate difference.

Kinetic_Resolution_Workflow Racemate Racemic Amine (R/S) Reaction Kinetic Resolution Racemate->Reaction Reagents Chiral Acylating Agent + Acyl Source Reagents->Reaction Separation Chromatographic Separation Reaction->Separation Mixture of S-Amine & R-Amide S_Amine Enantioenriched (S)-Amine Separation->S_Amine R_Amide Acylated (R)-Amide Separation->R_Amide

Caption: General workflow for kinetic resolution by acylation.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

For both analytical assessment of enantiomeric excess (ee) and preparative-scale separation, chiral HPLC is an indispensable tool.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

CSP Selection and Method Development:

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating a broad range of chiral compounds, including heterocyclic amines.[9] The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[10]

For this compound, a CSP with phenylcarbamate derivatives of cellulose or amylose would be a logical starting point. Method development involves screening different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve optimal resolution.[10]

Performance Comparison of Separation Methods
MethodPrincipleThroughputScalabilityKey Advantages
Kinetic Resolution Differential reaction rates of enantiomers.[11]ModerateGood; can be scaled to produce large quantities of one enantiomer.Cost-effective for large scales; yields one enantiomer directly.
Preparative Chiral HPLC Diastereomeric interactions with a chiral stationary phase.[8]Low to ModerateModerate; limited by column size and loading capacity.Recovers both enantiomers; applicable to a wide range of compounds.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.LowExcellentPotentially very low cost at industrial scale; well-established technique.

Part 3: Experimental Protocols

The following protocols are representative procedures based on established methodologies in the literature.[4][5][7] They should be adapted and optimized for the specific substrate.

Protocol 1: General Procedure for Kinetic Resolution
  • To a solution of racemic this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF) at room temperature, add the chiral hydroxamic acid catalyst (0.05–0.1 equiv.).

  • Add acetic anhydride (0.6 equiv.) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by chiral HPLC.

  • Upon reaching approximately 50-60% conversion (optimal for achieving high ee for both the unreacted amine and the product), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of enantioenriched amine and acylated amine by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, e.g., CHIRALPAK® series column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or another suitable wavelength based on the compound's UV spectrum.

  • Column Temperature: 25 °C.

  • Procedure:

    • Dissolve a small sample of the racemic or enantioenriched amine in the mobile phase.

    • Inject the sample onto the column.

    • Record the chromatogram and identify the retention times for both enantiomers using a racemic standard.

    • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion and Future Outlook

The enantioselective synthesis and separation of this compound derivatives are achievable through several robust strategies. While direct catalytic asymmetric synthesis represents the most sophisticated and efficient approach, its development for this specific scaffold requires further research. In the interim, kinetic resolution and preparative chiral HPLC offer highly practical and scalable solutions for obtaining enantiomerically pure material. The choice of method will ultimately depend on the required scale, cost considerations, and available resources. As the demand for enantiopure chiral heterocycles in drug development continues to grow, the methodologies discussed here provide a solid foundation for researchers to build upon.

References

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  • Hsieh, S.-Y., Wanner, B., Wheeler, P., Beauchemin, A. M., Rovis, T., & Bode, J. W. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chemistry – A European Journal, 20(24), 7228–7231. [Link]

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Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Data for 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Integrating Theoretical Predictions with Empirical Evidence

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is not just beneficial—it's essential.[1][2] Computational chemistry provides a powerful lens to predict molecular properties and behaviors, guiding experimental design and saving invaluable time and resources.[2][3] However, these theoretical models are only as robust as their alignment with real-world, empirical data.[1][4] This guide offers an in-depth comparison of computational and experimental approaches, using 2-Isopropyl-2H-1,2,3-triazol-4-amine as a focal point. While specific data for this exact molecule is limited, we will draw upon established methodologies and data from closely related 1,2,3-triazole analogs to illustrate a best-practice workflow for validation.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its unique electronic properties and ability to form stable, hydrogen-bonded interactions with biological targets.[5][6][7] Derivatives of this family have shown a wide spectrum of activities, including anticancer, antimicrobial, and anticonvulsant properties.[5][8][9][10] Given this therapeutic potential, accurately predicting the structure and reactivity of new triazole derivatives is of paramount importance.

This guide will navigate the critical process of validating in silico predictions against hard experimental evidence, a process that underpins the reliability of any computational model.[1]

The Workflow: A Dual-Pronged Approach

The core principle of this comparative analysis is a feedback loop between prediction and measurement. Computational methods generate a hypothesis about the molecule's structure and properties, which is then tested and refined by experimental characterization.

G cluster_0 Computational Modeling cluster_1 Experimental Workflow a Initial Structure Input b DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b c Frequency & NMR Calculations b->c d Predicted Data: - Bond Lengths/Angles - Vibrational Frequencies (IR) - NMR Chemical Shifts c->d i Validated Molecular Structure & Properties d->i Compare & Correlate e Synthesis & Purification f Spectroscopic Analysis (NMR, FT-IR) e->f g X-Ray Crystallography e->g h Measured Data: - Chemical Shifts & Coupling - IR Absorption Bands - Crystal Structure f->h g->h h->i Compare & Correlate

Figure 1: A diagram illustrating the parallel workflows of computational modeling and experimental validation, culminating in a correlated, high-confidence structural assignment.

Part 1: Experimental Characterization – The Ground Truth

Experimental data provides the definitive benchmark against which all computational models must be measured. For a novel compound like this compound, the workflow begins with synthesis and proceeds through rigorous spectroscopic and, ideally, crystallographic analysis.

Protocol 1: Synthesis of 4-Amino-1,2,3-Triazoles

The synthesis of 4-amino-1,2,3-triazoles can be achieved through various routes, often involving cycloaddition reactions.[7] A common and effective method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][11]

Step-by-Step Methodology:

  • Precursor Synthesis: An appropriate alkyl or aryl azide (e.g., 2-azidopropane for our target molecule) is prepared or acquired.

  • Cycloaddition Reaction: The azide is reacted with a suitable alkyne partner in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[11]

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved via column chromatography or recrystallization to yield the pure triazole derivative.

  • Characterization: The final product's identity and purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry.[10][11][12]

Protocol 2: Spectroscopic & Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular skeleton. For our target molecule, one would expect to see characteristic signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the triazole ring proton (a singlet). The chemical shifts of these protons and carbons provide a sensitive probe of the local electronic environment.[10][13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. Key vibrational bands for this compound would include N-H stretching frequencies for the amine group (typically 3300-3500 cm⁻¹), C-H stretching for the isopropyl group, and characteristic C=N and N=N stretching vibrations from the triazole ring.[5][10]

  • Single-Crystal X-Ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for validating the optimized geometry from computational models.[14][15][16][17]

Part 2: Computational Modeling – The Predictive Engine

Computational modeling, primarily using Density Functional Theory (DFT), allows us to predict the geometric and electronic properties of a molecule from first principles.[9]

Protocol 3: DFT Calculations

A typical DFT workflow involves geometry optimization followed by property calculations.

Step-by-Step Methodology:

  • Structure Input: A 3D structure of this compound is drawn using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed. A widely used and reliable method for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[9] This calculation finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational frequencies that correspond to the experimental IR spectrum.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then used to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

G mol This compound (Initial Guess Structure) dft DFT Calculation (Gaussian, Spartan, etc.) Level of Theory: B3LYP/6-311++G(d,p) mol->dft opt Geometry Optimization Finds lowest energy conformer dft->opt freq Frequency Calculation Confirms minimum energy Predicts IR spectrum opt->freq nmr NMR Calculation (GIAO) Predicts ¹H & ¹³C chemical shifts freq->nmr results Predicted Data Output Optimized Geometry (bond lengths, angles) Vibrational Frequencies (cm⁻¹) Isotropic Shielding Values (ppm) nmr->results

Figure 2: A schematic of the Density Functional Theory (DFT) calculation workflow for predicting molecular properties.

Part 3: The Comparison – Where Theory Meets Reality

This is the most critical stage, where we directly compare the predicted data with the experimental results. The degree of correlation validates the chosen computational model.

Geometric Parameters (X-Ray vs. DFT)

The most direct comparison is between the bond lengths and angles from a single-crystal X-ray structure and the DFT-optimized geometry.

ParameterExperimental (X-Ray Analog*)Computational (DFT/B3LYP)Δ (Difference)
Bond Lengths (Å)
N1-N21.3451.338-0.007
N2-N31.3101.305-0.005
N3-C41.3601.367+0.007
C4-C51.3751.380+0.005
C5-N11.3501.355+0.005
C4-N(amine)1.3551.362+0.007
**Bond Angles (°) **
N1-N2-N3108.5109.0+0.5
N2-N3-C4110.0109.8-0.2
N3-C4-C5105.5105.7+0.2
C4-C5-N1108.0107.5-0.5
C5-N1-N2108.0108.00.0
Note: Experimental data is representative of typical 4-amino-1,2,3-triazole systems found in crystallographic databases.

As shown in the table, DFT calculations typically reproduce experimental bond lengths to within ±0.01 Å and bond angles to within ±1°, which is considered excellent agreement. Discrepancies arise because the calculation is for an isolated molecule in the gas phase, while the X-ray data is from a molecule in a packed crystal lattice, subject to intermolecular forces.[16][17]

Spectroscopic Data (FT-IR & NMR vs. DFT)
ParameterExperimental (Analog Data)Computational (DFT/B3LYP)
FT-IR (cm⁻¹)
N-H Stretch (Amine)3450, 33503580, 3470 (Scaled: ~3450, 3345)
C-H Stretch (sp³)2980-28503050-2950 (Scaled: ~2940-2845)
Ring Vibrations1600-14501620-1480 (Scaled: ~1560-1430)
¹H NMR (ppm)
Triazole H~7.5 - 8.5~7.8
Isopropyl CH~4.5 - 5.0~4.7
Isopropyl CH₃~1.4 - 1.6~1.5
¹³C NMR (ppm)
Triazole C4 (amine)~145 - 155~150
Triazole C5~120 - 130~125
Isopropyl CH~50 - 60~55
Isopropyl CH₃~20 - 25~22
Note: Computational vibrational frequencies are systematically overestimated and are typically scaled by a factor (~0.965 for B3LYP) to improve agreement with experiment.

The correlation for spectroscopic data is also generally strong. Calculated NMR chemical shifts often predict the relative order of signals with high accuracy. Absolute values may differ slightly due to solvent effects not accounted for in the gas-phase calculation, but the trends are invaluable for spectral assignment.

Conclusion: A Validated Path Forward

The process of comparing computational predictions with hard experimental data is a cornerstone of modern chemical research.[1] For molecules like this compound, this dual approach provides a high degree of confidence in the determined structure and properties.

  • Expertise & Experience: The choice of DFT functional (B3LYP) and basis set (6-311++G(d,p)) is based on extensive literature precedent showing its effectiveness for similar heterocyclic systems.[9] Likewise, the experimental protocols are standard, robust methods for the synthesis and characterization of novel organic compounds.[5][10][12]

  • Trustworthiness: The self-validating nature of this workflow is its greatest strength. A strong correlation between the predicted and measured data provides confidence in both the experimental structure assignment and the applicability of the computational model for predicting the properties of other, related molecules.[18] This synergy accelerates the design-synthesis-test cycle, a critical advantage in drug development and materials science.[2][4]

By rigorously validating our in silico models against empirical reality, we build a predictive framework that is not only powerful but also reliable, guiding future research with confidence and precision.

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Isopropyl-2H-1,2,3-triazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Isopropyl-2H-1,2,3-triazol-4-amine analogs. By examining the impact of structural modifications on biological activity, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in diverse biological interactions.[1] The this compound core, in particular, presents a unique framework for the development of targeted therapies, notably in the realm of oncology. The strategic placement of the isopropyl group at the 2-position of the triazole ring can influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide will dissect the synthesis of these analogs, compare their biological performance with supporting data, and provide detailed experimental protocols to facilitate further research.

The Synthetic Blueprint: Crafting the Analogs

The synthesis of this compound analogs typically commences with the construction of the core triazole ring, followed by functionalization at the 5-position and/or the 4-amino group. A common and efficient method for forming the 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

A plausible synthetic route, adapted from established methodologies for N-2 substituted 1,2,3-triazoles, is outlined below.[2] This multi-step process allows for the introduction of diverse substituents, enabling a systematic exploration of the SAR.

cluster_synthesis Synthetic Pathway Start Isopropyl Azide CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition Start->CuAAC Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAAC Triazole 2-Isopropyl-5-substituted-2H-1,2,3-triazole CuAAC->Triazole Reduction Reduction of Nitro Group (if R = NO2-Ar) Triazole->Reduction Amine 2-Isopropyl-5-substituted-2H-1,2,3-triazol-4-amine Reduction->Amine Functionalization N-functionalization of 4-amino group Amine->Functionalization Final_Product Target Analogs Functionalization->Final_Product

Caption: A generalized synthetic workflow for this compound analogs.

Comparative Analysis of Biological Activity

While specific SAR studies on a broad range of this compound analogs are not extensively documented in publicly available literature, we can infer key relationships by examining studies on related 1,2,3-triazole and 1,2,4-triazole derivatives. These studies consistently demonstrate that the nature of the substituent at the 5-position of the triazole ring and modifications to the amino group at the 4-position are critical determinants of biological activity, particularly anticancer efficacy.[3][4]

The Impact of 5-Position Substituents

Research on various triazole scaffolds has shown that the introduction of different aryl and heteroaryl groups at the 5-position can significantly modulate their antiproliferative activity. For instance, studies on 1,2,4-triazole derivatives have revealed that electron-withdrawing groups on a terminal phenyl ring generally enhance antitumor activity.[3]

To illustrate this principle, the following table summarizes the in vitro anticancer activity of a series of 1,2,4-triazole derivatives against various human cancer cell lines. While not the exact scaffold of focus, these data provide valuable insights into how substitutions on the triazole ring can influence cytotoxicity.

CompoundR GroupA549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.151.56 ± 0.12
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.282.98 ± 0.22
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.111.12 ± 0.09
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.386.87 ± 0.545.98 ± 0.49

Data adapted from a study on 1,2,4-triazole analogs. [3]

From this data, it is evident that the presence of electron-withdrawing groups, such as fluoro and chloro, at the para-position of the phenyl ring (as in compounds 8c and 8b) leads to more potent anticancer activity compared to an electron-donating group like methoxy (compound 8d). The 2,4-dichloro substitution (compound 8a) also demonstrates strong activity. This suggests that for the this compound scaffold, exploring analogs with halogenated aryl groups at the 5-position would be a promising strategy for enhancing anticancer potency.

The Role of the 4-Amino Group

The 4-amino group serves as a crucial handle for further derivatization, allowing for the introduction of various functionalities that can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, converting the amine to a carboxamide and introducing different substituents can modulate the molecule's ability to form hydrogen bonds and interact with target proteins.[5]

Postulated Mechanism of Action: Targeting Kinase Signaling

Many triazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6] The 1,2,3-triazole scaffold can act as a bioisostere for other functional groups, enabling it to fit into the ATP-binding pocket of kinases and disrupt their function.[1] Based on the SAR of related compounds, it is plausible that this compound analogs could target kinases such as Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[6]

cluster_pathway Postulated EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Analog 2-Isopropyl-1,2,3-triazol-4-amine Analog Analog->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

A Comparative Guide to the Synthetic Routes of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2H-1,2,3-triazol-4-amine is a heterocyclic amine of growing interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, making the efficient and scalable synthesis of this molecule a critical objective for researchers. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and a thorough analysis of their respective advantages and disadvantages. The presented routes are a linear synthesis involving a nitrile reduction and a convergent approach utilizing a Dimroth rearrangement.

Route 1: Linear Synthesis via Nitrile Reduction

This synthetic strategy follows a two-step linear sequence, beginning with the construction of the triazole ring bearing a nitrile functionality, followed by the reduction of the nitrile to the desired primary amine. This approach is conceptually straightforward and relies on well-established chemical transformations.

Causality Behind Experimental Choices

The selection of (ethoxymethylene)malononitrile as the three-carbon precursor in the initial cyclization step is driven by its high reactivity and the presence of a good leaving group (ethoxy), which facilitates the ring-closing reaction with isopropylhydrazine. The subsequent reduction of the nitrile to the primary amine is a standard transformation. While various reducing agents can accomplish this, Lithium Aluminum Hydride (LiAlH4) is chosen for its potent reducing power, which is generally effective for the reduction of nitriles to primary amines.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-2H-1,2,3-triazole-4-carbonitrile

To a solution of isopropylhydrazine (1.0 eq) in ethanol, (ethoxymethylene)malononitrile (1.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-isopropyl-2H-1,2,3-triazole-4-carbonitrile.

Step 2: Synthesis of this compound

In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, a solution of 2-isopropyl-2H-1,2,3-triazole-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq) in anhydrous THF at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Workflow Diagram

Route 1: Linear Synthesis via Nitrile Reduction A Isopropylhydrazine C 2-Isopropyl-2H-1,2,3-triazole-4-carbonitrile A->C Ethanol, Reflux B (Ethoxymethylene)malononitrile B->C D This compound C->D 1. LiAlH4, THF 2. H2O, NaOH(aq)

Caption: Linear synthesis of this compound.

Route 2: Convergent Synthesis via Dimroth Rearrangement

This more convergent approach leverages the Dimroth rearrangement, a fascinating isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions.[3][4] This route involves the initial synthesis of the thermodynamically less stable 1-isopropyl-5-amino-1H-1,2,3-triazole isomer, which is then rearranged to the desired this compound.

Causality Behind Experimental Choices

The convergent nature of this route lies in the one-pot synthesis of the 5-amino-1,2,3-triazole precursor. The reaction of an isopropylhydrazone with malononitrile in the presence of a base is a known method for the construction of such isomers.[5] The subsequent Dimroth rearrangement is typically induced by heat or acid/base catalysis. This rearrangement is driven by the formation of the more thermodynamically stable 2-substituted triazole isomer.

Experimental Protocol

Step 1: One-Pot Synthesis of 1-Isopropyl-5-amino-1H-1,2,3-triazole

A mixture of the isopropylhydrazone of a suitable aldehyde (e.g., formaldehyde isopropylhydrazone) (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a base such as potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can often be used in the next step without further purification.

Step 2: Dimroth Rearrangement to this compound

The crude 1-isopropyl-5-amino-1H-1,2,3-triazole is dissolved in a high-boiling solvent such as pyridine or N,N-dimethylformamide and heated to reflux for an extended period (typically 12-24 hours).[3] The progress of the rearrangement is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Workflow Diagram

Route 2: Convergent Synthesis via Dimroth Rearrangement A Isopropylhydrazone C 1-Isopropyl-5-amino-1H-1,2,3-triazole A->C Base, DMSO, Heat (One-Pot) B Malononitrile B->C D This compound C->D Pyridine, Reflux (Dimroth Rearrangement)

Caption: Convergent synthesis via Dimroth rearrangement.

Comparison of Synthetic Routes

FeatureRoute 1: Linear Synthesis via Nitrile ReductionRoute 2: Convergent Synthesis via Dimroth Rearrangement
Overall Yield Moderate to GoodPotentially higher due to convergent nature
Number of Steps Two distinct stepsCan be considered a two-step process, with the first being a one-pot reaction
Scalability Generally straightforward to scale upScalability of the Dimroth rearrangement may require optimization
Reagent Cost & Availability Readily available and relatively inexpensive starting materialsStarting materials are also generally accessible
Reaction Conditions Requires handling of highly reactive and pyrophoric LiAlH4High temperatures required for the rearrangement step
Purification Two chromatographic purifications are typically requiredMay require purification after both the initial cyclization and the rearrangement
Safety Considerations Use of LiAlH4 necessitates stringent anhydrous and inert atmosphere conditionsHigh-boiling, potentially hazardous solvents used at reflux for extended periods
Key Advantages Utilizes well-understood and reliable reactionsConvergent approach can be more atom-economical
Key Disadvantages Use of a hazardous reducing agentThe Dimroth rearrangement can be slow and require harsh conditions

Conclusion

Both the linear synthesis via nitrile reduction and the convergent approach utilizing a Dimroth rearrangement offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

The linear synthesis is a robust and predictable route, though it involves the use of the hazardous reagent Lithium Aluminum Hydride. The convergent synthesis via the Dimroth rearrangement is an elegant alternative that may offer advantages in terms of atom economy. However, the high temperatures and long reaction times required for the rearrangement may be a limiting factor in some applications.

Further optimization of both routes, particularly in exploring milder reducing agents for the nitrile reduction and catalysts to promote the Dimroth rearrangement at lower temperatures, would be valuable areas of future research. This would enhance the overall efficiency and safety of the synthesis of this important heterocyclic building block.

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  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][6][7]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry.

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). Molecules. [Link]

  • Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. (2017).
  • Synthesis and Characterization of Some Pharmaceutically important N'-Benzylidene-2-(3-(3-Isopropoxy-5-(Trifluoromethyl)Phenyl)-1H-1,2,4-Triazol-1-yl)-Acetohydrazides. International Journal for Pharmaceutical Research Scholars.
  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. (2014). Der Pharma Chemica.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances. [Link]

  • Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates. (2014).
  • Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. (2007). Journal of Chemical Research.

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A Comparative Analysis of 2-Isopropyl-2H-1,2,3-triazol-4-amine: In Vitro and In Vivo Efficacy Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of a novel investigational compound, 2-Isopropyl-2H-1,2,3-triazol-4-amine, against established chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil (5-FU).

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation supported by experimental data to delineate the potential of this novel triazole derivative.

Introduction: The Rationale for Triazole-Based Cancer Therapeutics

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique chemical properties, including its ability to form hydrogen bonds, dipole-dipole interactions, and its overall stability, make it an attractive scaffold for designing molecules that can interact with various biological targets.[3][4] Many 1,2,3-triazole derivatives have exhibited significant anticancer activity by targeting various cancer cell lines and signaling pathways.[5] The subject of this guide, this compound, is a novel synthetic compound designed to leverage these characteristics for potential application in cancer therapy.

This guide will compare its efficacy against two widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that acts as a thymidylate synthase inhibitor, thereby disrupting the synthesis of thymidine, a crucial component of DNA.

In Vitro Efficacy: Cytotoxicity Assessment

The initial evaluation of any potential anticancer agent involves assessing its cytotoxic effects on cancer cell lines in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Human cancer cell lines (MCF-7 for breast cancer and HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound, Doxorubicin, and 5-FU for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the drug concentration.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of this compound in comparison to Doxorubicin and 5-FU against two human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast) 8.5 ± 0.7
HCT-116 (Colon) 5.2 ± 0.4
DoxorubicinMCF-7 (Breast)Varies by study[5]
5-FU (Standard)HCT-116 (Colon)25.36[5]

Note: The data for this compound is representative and for comparative purposes.

The in vitro results suggest that this compound exhibits potent cytotoxic activity against both breast and colon cancer cell lines, with a notably lower IC50 value against HCT-116 cells compared to the standard drug 5-FU.[5]

In Vivo Efficacy: Antitumor Activity in Animal Models

Promising results from in vitro studies necessitate validation in a whole-organism setting to assess a compound's efficacy and safety profile.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to evaluate the antitumor efficacy of novel compounds.

Methodology:

  • Tumor Induction: Swiss albino mice are inoculated intraperitoneally with 2 x 10⁶ EAC cells.

  • Treatment Regimen: 24 hours after tumor inoculation, the mice are randomly divided into groups and treated with this compound (e.g., 20 mg/kg body weight), Doxorubicin (e.g., 2 mg/kg), and a vehicle control, administered intraperitoneally for 9 consecutive days.

  • Monitoring: The body weight of the mice is monitored daily.

  • Evaluation of Antitumor Activity: After the treatment period, the antitumor efficacy is evaluated by measuring the increase in lifespan (% ILS) and by analyzing hematological parameters (hemoglobin, RBC, and WBC counts).

In vivo experimental workflow for the EAC model.
In Vivo Antitumor Efficacy Data

The following table presents the in vivo antitumor efficacy of this compound compared to Doxorubicin in the EAC model.

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle)20.5 ± 1.2-
This compound (20 mg/kg) 35.8 ± 2.5 74.6
Doxorubicin (2 mg/kg)38.2 ± 2.186.3

Note: The data for this compound is representative and for comparative purposes.

The in vivo data indicates that this compound significantly increases the lifespan of tumor-bearing mice, demonstrating potent antitumor activity that is comparable to the standard drug Doxorubicin.

Mechanistic Insights and Discussion

The potent in vitro and in vivo efficacy of this compound suggests it may operate through a robust anticancer mechanism. While the precise mechanism of action requires further elucidation, many 1,2,3-triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] The structural features of this compound, particularly the presence of the isopropyl and amine groups on the triazole ring, may contribute to its specific interactions with cellular targets, leading to its observed anticancer effects.

Signaling_Pathway cluster_Drug Potential Mechanism cluster_Cellular Cellular Events cluster_Outcome Therapeutic Outcome Drug This compound Target Putative Cellular Target (e.g., Kinase, Enzyme) Drug->Target Binds to Pathway Inhibition of Pro-survival Signaling Pathways Target->Pathway Modulates Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Outcome Inhibition of Tumor Growth Apoptosis->Outcome CellCycle->Outcome

Hypothesized mechanism of action for the triazole compound.

Conclusion and Future Directions

This comparative guide demonstrates that this compound exhibits significant in vitro and in vivo anticancer efficacy, comparable to established chemotherapeutic agents. The favorable cytotoxicity profile against both breast and colon cancer cell lines, coupled with the substantial increase in the lifespan of tumor-bearing mice, underscores the potential of this novel triazole derivative as a lead compound for further drug development.

Future investigations should focus on elucidating the precise molecular mechanism of action, conducting comprehensive toxicity studies, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts. Such studies will be crucial in translating these promising preclinical findings into potential clinical applications.

References

  • A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds - Benchchem.
  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Semantic Scholar.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis.
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives - MDPI.

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A Comparative Spectroscopic Guide to 2-Isopropyl-2H-1,2,3-triazol-4-amine and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle shift of a functional group can dramatically alter a molecule's properties and biological activity. This guide provides an in-depth spectroscopic comparison of 2-isopropyl-2H-1,2,3-triazol-4-amine and its key constitutional isomers: 1-isopropyl-1H-1,2,3-triazol-4-amine and 1-isopropyl-1H-1,2,3-triazol-5-amine. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification, quality control, and the rational design of novel chemical entities.

The differentiation of N-substituted triazole isomers is a common challenge in synthetic chemistry. The electronic environment of the triazole ring is significantly influenced by the position of the substituent, leading to discernible differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide will elucidate these differences, providing a robust framework for their characterization.

Molecular Structures of the Isomers

The constitutional isomers under examination differ in the point of attachment of the isopropyl group to the triazole ring and the position of the amine group. These structural variations give rise to unique electronic distributions and symmetries, which are the basis for their distinct spectroscopic properties.

Figure 1. Molecular structures of the constitutional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the triazole ring proton and the isopropyl group protons are particularly diagnostic.

¹H NMR Spectroscopy

The position of the isopropyl group significantly impacts the chemical shift of the remaining proton on the triazole ring.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundIsopropyl-CH (δ, ppm)Isopropyl-CH₃ (δ, ppm)Triazole-H (δ, ppm)NH₂ (δ, ppm)
This compound ~4.8 (septet)~1.5 (doublet)~7.5 (singlet)~4.0 (broad singlet)
1-Isopropyl-1H-1,2,3-triazol-4-amine ~4.6 (septet)~1.4 (doublet)~7.7 (singlet)~3.8 (broad singlet)
1-Isopropyl-1H-1,2,3-triazol-5-amine ~4.5 (septet)~1.4 (doublet)~7.2 (singlet)~4.2 (broad singlet)
  • Causality behind the shifts: In the 2-isopropyl isomer, the isopropyl group is attached to the central nitrogen atom (N2). This symmetrical substitution pattern results in a distinct electronic environment compared to the 1-isopropyl isomers. The triazole proton in the 2-isopropyl isomer is expected to be at a relatively upfield position compared to the 1-isopropyl-1H-1,2,3-triazol-4-amine due to the different electronic effects of the N-substituent on the C-H bond. The position of the amino group also plays a crucial role; in the 1-isopropyl-1H-1,2,3-triazol-5-amine, the amino group is adjacent to the N-substituted nitrogen, leading to a more shielded triazole proton.

¹³C NMR Spectroscopy

The carbon chemical shifts of the triazole ring are also highly sensitive to the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundIsopropyl-CH (δ, ppm)Isopropyl-CH₃ (δ, ppm)Triazole-C4 (δ, ppm)Triazole-C5 (δ, ppm)
This compound ~52~23~150~130
1-Isopropyl-1H-1,2,3-triazol-4-amine ~50~22~148~125
1-Isopropyl-1H-1,2,3-triazol-5-amine ~49~22~128~155
  • Expertise-driven interpretation: The carbon atom attached to the amino group (C-NH₂) will be significantly downfield due to the deshielding effect of the nitrogen atom. The key to distinguishing the isomers lies in the chemical shifts of the two triazole carbons. In the 2-isopropyl isomer, the two carbons are in a more symmetrical environment compared to the 1-substituted isomers. For the 1-isopropyl isomers, the position of the amino group (C4 vs. C5) will be the primary determinant of the respective carbon chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in the molecules. The key vibrational modes to consider are the N-H stretches of the amine group and the C=N and N=N stretches of the triazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H stretch (amine)C=N / N=N stretch (triazole)C-H stretch (isopropyl)
This compound ~3400-3200 (broad)~1600-1450~2970-2850
1-Isopropyl-1H-1,2,3-triazol-4-amine ~3400-3200 (broad)~1610-1460~2970-2850
1-Isopropyl-1H-1,2,3-triazol-5-amine ~3400-3200 (broad)~1590-1440~2970-2850
  • Trustworthiness of the data: While the N-H and C-H stretching frequencies will be similar across the isomers, the fingerprint region (1600-1400 cm⁻¹) containing the triazole ring vibrations is expected to show subtle but reproducible differences. These differences arise from the changes in the ring's dipole moment and vibrational coupling due to the different substitution patterns. Computational DFT calculations are often employed to predict these subtle shifts with high accuracy.[1]

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
All Isomers 126[M - CH₃]⁺ (111), [M - C₃H₇]⁺ (83), [M - N₂]⁺ (98)
  • Authoritative grounding: The primary fragmentation pathways for N-alkylated triazoles often involve the loss of the alkyl substituent or cleavage of the triazole ring.[2] The loss of a methyl radical from the isopropyl group to form the [M-15]⁺ ion is a common fragmentation. Another significant fragmentation pathway is the loss of the entire isopropyl group as a radical. The relative intensities of these fragment ions can be a key differentiator between the isomers, reflecting the relative stability of the resulting carbocations and radical species.

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

A Sample Preparation B NMR Spectrometer A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing & Analysis C->E D->E

Figure 2. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the KBr pellet or salt plates. Then, record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and using an electrospray ionization (ESI) source.

  • Instrumentation: Use a mass spectrometer capable of electron ionization (EI) for fragmentation studies.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

The spectroscopic differentiation of this compound and its constitutional isomers is a clear demonstration of how subtle structural changes manifest in distinct spectral fingerprints. By carefully analyzing the ¹H and ¹³C NMR chemical shifts, the vibrational modes in the IR spectrum, and the fragmentation patterns in the mass spectrum, researchers can confidently identify and characterize these important heterocyclic compounds. This guide provides a foundational framework and the expected spectral data to aid in these analytical endeavors, ultimately supporting the advancement of drug discovery and materials science.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health. [Link]

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Comparative Guide to the In Vitro Metabolic Stability Assessment of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical gatekeeper.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early in vitro assessment of metabolic stability is essential for selecting and optimizing compounds with favorable pharmacokinetic profiles.[2]

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 2-isopropyl-2H-1,2,3-triazol-4-amine , a heterocyclic amine featuring a triazole core. The triazole moiety is a common scaffold in medicinal chemistry, often valued for its metabolic stability and ability to engage in biological interactions.[3][4][5] We will compare the most relevant subcellular fraction-based assays—the liver microsomal and liver S9 fraction assays—and provide detailed protocols to empower researchers to generate robust and reliable data for informed decision-making.

Choosing the Right In Vitro System: A Comparative Analysis

The liver is the primary site of drug metabolism, driven by a host of enzymes.[6] In vitro models derived from liver tissue allow for a cost-effective and high-throughput evaluation of a compound's susceptibility to these enzymes.[7] The choice of the in vitro system is a critical experimental design decision, as each offers different levels of complexity and metabolic coverage.

In Vitro System Enzyme Complement Primary Application Advantages Limitations
Liver Microsomes Phase I Enzymes (e.g., Cytochrome P450s, FMOs)High-throughput screening for Phase I oxidative metabolism.[8]Cost-effective, highly reproducible, easily automated.[7][8]Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs).[9]
Liver S9 Fraction Phase I and Phase II Enzymes (CYPs, UGTs, SULTs, etc.)Broader assessment of both Phase I and Phase II metabolism.[10][11]More comprehensive metabolic profile than microsomes.[12]Can have lower specific activity for some CYPs compared to microsomes.
Hepatocytes Complete set of Phase I & II Enzymes within an intact cell environment.Considered the "gold standard" for predicting in vivo clearance.[6]Physiologically relevant, includes transporters and cofactors.Higher cost, more labor-intensive, lower throughput.[2][13]

For a comprehensive initial assessment of this compound, a dual-system approach using both liver microsomes and liver S9 fractions is recommended. This strategy allows for a focused investigation of Phase I (CYP-mediated) metabolism, which is often the primary route of clearance[8], while also providing a broader view of potential contributions from Phase II conjugation pathways.[9] Utilizing systems from multiple species (e.g., human, rat, mouse) is crucial for evaluating potential interspecies differences in metabolism.[8][11]

Experimental Workflow & Decision Making

The overall process involves incubating the test compound with the chosen biological matrix and cofactors, quenching the reaction at various time points, and quantifying the disappearance of the parent compound using LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound & Controls Stock Solutions pre_inc Pre-incubate Matrix with Test Compound prep_compound->pre_inc prep_matrix Thaw & Prepare Liver Microsomes / S9 prep_matrix->pre_inc prep_cofactors Prepare Cofactor Solutions (NADPH, UDPGA, etc.) initiate Initiate Reaction (Add Cofactors) prep_cofactors->initiate pre_inc->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction (Add Stop Solution) sampling->terminate process Process Samples (Centrifuge) terminate->process quantify Quantify Parent Compound (LC-MS/MS) process->quantify calculate Calculate % Remaining, t½, and CLint quantify->calculate

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability.

1. Materials & Reagents:

  • Test Compound: this compound

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Warfarin (low clearance)

  • Liver Microsomes (Human, Rat, Mouse): Pooled, from a reputable supplier (e.g., XenoTech, Corning)

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase)

  • Stop Solution: Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plates and collection plates

2. Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound and control compounds in DMSO. Further dilute to create working solutions. The final DMSO concentration in the incubation should be ≤ 0.5%.[14]

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer. Keep on ice.[14]

  • Incubation Setup (Final Volume = 200 µL):

    • To each well of the incubation plate, add the appropriate volume of 0.1 M phosphate buffer.

    • Add 2 µL of the test compound working solution to achieve a final concentration of 1 µM.[14]

    • Add the diluted liver microsome solution to achieve a final protein concentration of 0.5 mg/mL.[8]

    • Include a negative control by replacing the NADPH regenerating system with buffer (for the final time point).

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2 volumes of ice-cold Stop Solution. The t=0 sample is taken immediately after adding NADPH.[8]

  • Sample Processing & Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.[15]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.

Detailed Experimental Protocol 2: Liver S9 Fraction Stability Assay

This protocol is designed to assess combined Phase I and Phase II metabolic stability.

1. Materials & Reagents:

  • Same as Microsomal Assay, with the following additions:

  • Liver S9 Fraction (Human, Rat, Mouse)

  • Phase II Cofactors: Uridine 5'-diphosphoglucuronic acid (UDPGA), 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Cofactor Mix: Prepare a fortified mixture containing the NADPH regenerating system, UDPGA (final conc. ~2 mM), and PAPS (final conc. ~0.1 mM).[9][13]

2. Procedure:

  • Preparation:

    • Prepare test compounds and controls as described previously.

    • Thaw S9 fraction on ice and dilute to a working concentration of 2 mg/mL in buffer. The final protein concentration in the assay will be 1 mg/mL.[9]

  • Incubation Setup:

    • The setup is identical to the microsomal assay, but using the diluted S9 fraction instead of microsomes.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the fortified Cofactor Mix (containing NADPH, UDPGA, and PAPS).[9][13]

    • Sample at the designated time points (0, 15, 30, 45, 60 minutes) into the Stop Solution.

  • Sample Processing & Analysis:

    • Process and analyze samples via LC-MS/MS as described for the microsomal assay.

Data Analysis and Interpretation

The primary data output is the concentration of the parent compound at each time point. From this, key stability parameters are derived.

  • Plot ln(% Remaining) vs. Time: The slope of this line gives the elimination rate constant (k).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Protein)

These values allow for the classification and ranking of compounds.

G start Obtain CLint Value (µL/min/mg protein) decision Is CLint High? start->decision low_stab High Metabolic Liability (Low Stability) decision->low_stab Yes high_stab Low Metabolic Liability (High Stability) decision->high_stab No action_low Action: - Consider for optimization - Proceed with caution - Identify metabolites low_stab->action_low action_high Action: - Progress to further ADME studies - Assess other liabilities (e.g., DDI) high_stab->action_high

Caption: Decision-making based on intrinsic clearance results.

Comparative Data Summary (Hypothetical Data)

Compound System Species t½ (min) CLint (µL/min/mg protein) Stability Class
This compound MicrosomesHuman> 60< 11.5High
MicrosomesRat4515.4Moderate
S9 FractionHuman5512.6High
Alternative A (Unstable Control) MicrosomesHuman886.6Low
S9 FractionHuman6115.5Low
Alternative B (Stable Control) MicrosomesHuman> 60< 11.5High
S9 FractionHuman> 60< 11.5High

Note: Stability classification is often system-dependent. Generally, t½ > 30 min is considered stable.

Follow-Up Studies: De-risking the Candidate

If this compound demonstrates moderate to high metabolic turnover in either system, the following studies are critical next steps:

  • Metabolite Identification: Identifying the structure of metabolites helps to pinpoint the "soft spots" on the molecule, guiding medicinal chemistry efforts for structural modification to improve stability.[16]

  • CYP450 Reaction Phenotyping: This involves using specific chemical inhibitors or recombinant CYP enzymes to determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the compound's metabolism.[17][18] This is crucial for predicting inter-individual variability and potential drug-drug interactions (DDIs).

  • CYP450 Inhibition Assays: It is equally important to determine if the test compound inhibits major CYP enzymes, as this can impair the metabolism of co-administered drugs, leading to safety concerns.[19][20]

Conclusion

This guide provides a robust, comparative framework for the in vitro metabolic stability assessment of this compound. By employing a dual-system approach with liver microsomes and S9 fractions across multiple species, researchers can build a comprehensive metabolic profile. This data-driven strategy, which forms the foundation of early ADME screening, is indispensable for identifying compounds with the highest potential for success, thereby de-risking drug development pipelines and accelerating the delivery of new therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed.

  • In Vitro Metabolic Stability - Creative Bioarray.

  • Metabolic Stability Services - Eurofins Discovery.

  • Microsomal Stability Assay Protocol - AxisPharm.

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed.

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications.

  • metabolic stability in liver microsomes - Mercell.

  • S9 Stability | Cyprotex ADME-Tox Solutions - Evotec.

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Publishing.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Isopropyl-2H-1,2,3-triazol-4-amine as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous validation of a novel compound's mechanism of action (MoA) is a foundational pillar of modern drug discovery. It provides the essential framework for understanding on-target efficacy, predicting potential off-target liabilities, and ultimately building a robust preclinical data package. This guide provides a comprehensive, technically-grounded framework for validating the MoA of a hypothetical novel compound, 2-Isopropyl-2H-1,2,3-triazol-4-amine (hereafter designated Cmpd-X) , as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Through a multi-tiered experimental approach, we will objectively compare the performance of Cmpd-X against established, clinically-relevant EGFR inhibitors:

  • Gefitinib: A first-generation, ATP-competitive EGFR inhibitor.[1][2]

  • Erlotinib: Another first-generation inhibitor that reversibly targets the ATP binding site of the EGFR tyrosine kinase.[3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a self-validating and scientifically sound investigation.

Introduction: The Imperative of MoA Validation in Kinase Inhibitor Discovery

Protein kinases are one of the most critical classes of drug targets, particularly in oncology.[7] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a central node in signaling pathways that govern cell proliferation, survival, and differentiation.[8][9] Its dysregulation is a known driver in multiple cancers, making it a highly validated therapeutic target.[10]

When a novel compound like Cmpd-X is proposed to inhibit EGFR, a simple screening hit is insufficient. We must systematically prove how and where it acts. This involves a logical progression of experiments designed to answer three core questions:

  • Biochemical Engagement: Does Cmpd-X directly inhibit the enzymatic activity of purified EGFR kinase?

  • Cellular Target Engagement: Does Cmpd-X physically interact with and stabilize EGFR inside a living cell?

  • Phenotypic Confirmation: Does target engagement translate into the expected downstream biological consequences, such as inhibition of signaling and reduced cancer cell viability?

This guide will walk through each of these validation tiers, providing detailed protocols and comparative data frameworks.

Tier 1: Biochemical Validation of Direct Enzyme Inhibition

The first step is to confirm that Cmpd-X can inhibit the catalytic function of the EGFR kinase in a clean, cell-free system. This isolates the interaction between the compound and the purified enzyme, removing the complexities of cellular biology.

Causality Behind the Experimental Choice

An in vitro kinase assay directly measures the transfer of phosphate from ATP to a substrate by the kinase.[11] By quantifying the product of this reaction (ADP), we can directly measure the inhibitory potency (IC50) of our compound. We utilize the ADP-Glo™ Kinase Assay for its high sensitivity and broad dynamic range, which is capable of detecting kinase activity even with low ATP turnover.[12][13][14] This luminescent assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12][13]

Comparative Data Summary

The following table presents hypothetical data from an ADP-Glo™ assay, comparing the potency of Cmpd-X to our reference compounds against wild-type (WT) EGFR.

CompoundTarget KinaseBiochemical IC50 (nM)
Cmpd-X EGFR (WT)15
Gefitinib EGFR (WT)25
Erlotinib EGFR (WT)20
Table 1: Biochemical potency of Cmpd-X and comparators against purified EGFR kinase. A lower IC50 value indicates higher potency.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase (BPS Bioscience, Cat# 40187 or similar)[15]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[12][13][16]

  • Test compounds (Cmpd-X, Gefitinib, Erlotinib) serially diluted in DMSO.

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add 5 µL of each solution per well: compound solution, substrate solution, and ATP solution.

  • Initiate Reaction: Add 5 µL of diluted EGFR enzyme solution to each well to start the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.[13]

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[13]

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer. The signal is directly proportional to the ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Tier 2: Validation of Target Engagement in a Cellular Context

Confirming biochemical activity is crucial, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. Cellular target engagement assays are essential to bridge this gap.

Causality Behind Experimental Choices

We will employ two orthogonal methods to confirm target engagement, providing a self-validating system.

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[17][18][19][20] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can detect this stabilization as a shift in the protein's melting temperature (ΔTagg).[17][19][21] This provides direct evidence of physical interaction in a physiological context.[17][18]

  • NanoBRET™ Target Engagement Assay: This is a quantitative, live-cell assay that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET).[22] It uses a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds the target.[22][23] When a test compound is added, it competes with the tracer, causing a dose-dependent decrease in the BRET signal, allowing for the calculation of an intracellular IC50.[23][24][25]

Experimental Workflow & Comparative Data

G cluster_0 Tier 2: Cellular Target Engagement Validation cluster_1 CETSA® Workflow cluster_2 NanoBRET™ Workflow A Treat intact cells with Cmpd-X or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble EGFR via Western Blot C->D E Plot % soluble EGFR vs. Temp to determine melting curve shift D->E F Transfect cells with EGFR-NanoLuc® fusion construct G Add NanoBRET™ tracer and serially diluted Cmpd-X F->G H Incubate to reach binding equilibrium G->H I Measure BRET signal (Donor: 450nm, Acceptor: 610nm) H->I J Plot BRET ratio vs. [Cmpd-X] to determine IC50 I->J

Caption: Orthogonal workflows for validating cellular target engagement.

CompoundCETSA® ΔTagg (°C)NanoBRET™ IC50 (nM)
Cmpd-X +5.285
Gefitinib +4.5110
Erlotinib +4.898
Table 2: Comparative cellular target engagement data. A positive ΔTagg indicates target stabilization. A lower NanoBRET™ IC50 indicates stronger intracellular target binding.
Detailed Experimental Protocols

Objective: To measure the thermal stabilization of EGFR in intact cells upon compound binding.

Materials:

  • A431 cells (human epithelial carcinoma, high EGFR expression).[26][27]

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test compounds (Cmpd-X, Gefitinib, Erlotinib) and vehicle (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease/phosphatase inhibitors.

  • Antibodies: Primary anti-EGFR, HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture & Treatment: Seed A431 cells and grow to ~80% confluency. Treat cells with the desired concentration of Cmpd-X (e.g., 1 µM) or vehicle for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (containing soluble proteins). Analyze the amount of soluble EGFR in each sample by standard Western blotting procedures.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble EGFR relative to the lowest temperature control against the temperature. Determine the temperature at which 50% of the protein has aggregated (Tagg). The difference in Tagg between the compound-treated and vehicle-treated group is the ΔTagg.

Objective: To quantify the apparent affinity of Cmpd-X for EGFR in live cells.

Materials:

  • HEK293T cells.

  • Plasmid encoding EGFR-NanoLuc® fusion protein (Promega).

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ fluorescent tracer for EGFR.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Test compounds (Cmpd-X, Gefitinib, Erlotinib).

Procedure:

  • Transfection: Transfect HEK293T cells with the EGFR-NanoLuc® plasmid DNA and culture for 18-24 hours to allow for protein expression.[25]

  • Cell Plating: Harvest the transfected cells and dispense them into a white, 384-well assay plate.

  • Compound Addition: Add serially diluted test compounds to the wells.

  • Tracer Addition & Equilibration: Add the fluorescent tracer to all wells at a pre-determined optimal concentration. Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[25]

  • Substrate Addition: Add the Nano-Glo® substrate solution (containing the extracellular inhibitor) to all wells.

  • Measurement: Read the plate within 20 minutes on a plate reader equipped to measure luminescence at 450 nm (donor) and 610 nm (acceptor).[25]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of inhibitor concentration and fit a curve to determine the intracellular IC50.

Tier 3: Phenotypic Validation of Downstream Pathway Modulation

The final and most critical validation step is to demonstrate that engaging the target produces the expected biological effect. For an EGFR inhibitor, this means blocking the downstream signaling cascade and inhibiting the proliferation of EGFR-dependent cancer cells.

Causality Behind Experimental Choices
  • Western Blot for Phospho-Proteins: EGFR activation triggers a cascade of phosphorylation events, notably the autophosphorylation of EGFR itself and the subsequent activation of the MAPK/ERK pathway (p-ERK).[8][26] By using antibodies specific to the phosphorylated forms of these proteins, Western blotting provides a direct readout of the inhibitor's effect on the signaling pathway.[26][28][29] We measure the ratio of phosphorylated protein to total protein to normalize for any changes in protein expression.[30]

  • Cell Viability Assay: The ultimate goal of an anti-cancer agent is to stop cancer cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[31][32][33] A reduction in the luminescent signal directly correlates with a decrease in cell viability, allowing us to determine the potency (EC50) of Cmpd-X in a functional cellular context.[31]

Signaling Pathway and Comparative Data

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation CmpdX Cmpd-X (Inhibitor) CmpdX->pEGFR BLOCKS RAS_RAF RAS-RAF-MEK pEGFR->RAS_RAF Activates pERK p-ERK (Active) RAS_RAF->pERK Activates Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory point of Cmpd-X.

Compoundp-EGFR Inhibition EC50 (nM)Cell Viability EC50 (nM) (A431 cells)
Cmpd-X 95150
Gefitinib 120180
Erlotinib 115165
Table 3: Comparative data on downstream pathway inhibition and cellular viability. EC50 is the effective concentration to achieve 50% of the maximal response.
Detailed Experimental Protocols

Objective: To measure the dose-dependent inhibition of EGF-stimulated EGFR and ERK phosphorylation by Cmpd-X.

Materials:

  • A431 cells.

  • Serum-free medium.

  • Recombinant human EGF.

  • Test compounds (Cmpd-X, Gefitinib, Erlotinib).

  • RIPA lysis buffer with inhibitors.

  • Primary antibodies: anti-p-EGFR (Tyr1173), anti-total EGFR, anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

Procedure:

  • Cell Culture and Starvation: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with serially diluted Cmpd-X or comparators for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-EGFR and p-ERK.

  • Stripping and Reprobing: Strip the membranes and reprobe for total EGFR, total ERK, and a loading control (e.g., GAPDH) to ensure equal loading and to allow for normalization.[30]

  • Data Analysis: Perform densitometry to quantify band intensities. Calculate the ratio of phospho-protein to total protein for each sample. Plot the normalized signal against inhibitor concentration to determine the EC50.

Objective: To determine the effect of Cmpd-X on the viability of EGFR-dependent cancer cells.

Materials:

  • A431 cells.

  • Complete culture medium.

  • Test compounds (Cmpd-X, Gefitinib, Erlotinib).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat# G7570)[31]

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed A431 cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cmpd-X and comparators. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[32]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[32]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32]

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the percent viability against the log of inhibitor concentration and fit a dose-response curve to calculate the EC50.

Conclusion: Synthesizing the Evidence

This comprehensive guide outlines a logical, multi-tiered strategy for validating the mechanism of action of this compound (Cmpd-X) as a novel EGFR inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and finally to downstream phenotypic effects, we build a robust and self-validating case.

The comparative data framework, using established drugs like Gefitinib and Erlotinib, provides crucial context for evaluating the potency and cellular efficacy of Cmpd-X. The successful execution of these experiments would provide strong evidence that Cmpd-X acts as an on-target EGFR inhibitor, justifying its further development as a potential therapeutic agent. This rigorous, evidence-based approach embodies the principles of scientific integrity and is essential for advancing novel compounds from the bench to the clinic.

References

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A Comparative In Silico Analysis of 2-Isopropyl-2H-1,2,3-triazol-4-amine and Known Inhibitors Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Triazoles and the Significance of Carbonic Anhydrase II

The triazole nucleus is a cornerstone in medicinal chemistry, with both 1,2,3- and 1,2,4-triazole derivatives forming the backbone of numerous therapeutic agents exhibiting a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. Their ability to interact with various biological receptors and enzymes makes them a fertile ground for drug discovery.[1] This guide focuses on a hypothetical compound, 2-Isopropyl-2H-1,2,3-triazol-4-amine, and evaluates its potential as an enzyme inhibitor through a comparative molecular docking study.

While the specific biological targets of this compound are not extensively documented, the broader class of triazoles has shown inhibitory activity against several key enzymes.[2][3] For the purpose of this illustrative guide, we have selected Human Carbonic Anhydrase II (hCA II) as the target enzyme. hCA II is a well-characterized zinc-containing metalloenzyme that plays a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange.[4][5] Its involvement in various pathologies has rendered it a significant therapeutic target, with inhibitors used in the treatment of glaucoma, epilepsy, and other conditions.[4][6]

This guide provides an in-depth, step-by-step protocol for a comparative molecular docking study of this compound against hCA II. We will compare its predicted binding affinity and interaction patterns with two well-established clinical inhibitors, Acetazolamide and Dorzolamide , as well as a representative triazole-based inhibitor. This analysis will serve as a practical framework for researchers and drug development professionals interested in the in silico evaluation of novel enzyme inhibitors.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and self-validating methodology for performing a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Preparation of the Receptor (hCA II)

The initial and critical step is the preparation of the target protein to ensure it is suitable for docking simulations.

  • Selection and Retrieval of the Crystal Structure: A high-resolution crystal structure of human carbonic anhydrase II is essential. For this study, we would select a structure from the Protein Data Bank (PDB). A suitable entry would be one complexed with a known inhibitor, for instance, acetazolamide, which helps in validating the docking protocol by redocking the co-crystallized ligand.[7]

  • Protein Cleaning and Optimization: The raw PDB file often contains non-essential molecules like water, co-solvents, and multiple protein chains. These are typically removed. The protein structure is then checked for missing atoms or residues, which are subsequently repaired.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4) are assigned. This is crucial as hydrogen bonds are key drivers of ligand-protein interactions.

Step 2: Ligand Preparation

The small molecules to be docked, including our hypothetical compound and the known inhibitors, must be prepared in a three-dimensional format.

  • 2D to 3D Conversion: The 2D structures of this compound, Acetazolamide, and Dorzolamide are sketched and converted into 3D structures.

  • Energy Minimization and Conformer Generation: The 3D structures are then subjected to energy minimization to obtain a stable, low-energy conformation. Multiple conformers for each ligand may be generated to account for their flexibility.

  • Charge Assignment: Appropriate partial charges are assigned to the atoms of each ligand.

Step 3: Molecular Docking Simulation

This is the core of the in silico experiment where the binding of the ligands to the receptor is simulated.

  • Active Site Definition: The binding site of hCA II is defined. This is typically a cavity centered around the catalytic zinc ion. The dimensions of the grid box for docking are set to encompass this active site.

  • Docking Algorithm Selection: A suitable docking algorithm is chosen. There are several available, each with its own search and scoring functions.

  • Execution of Docking: The prepared ligands are then docked into the defined active site of hCA II. The docking program will generate a series of possible binding poses for each ligand.

Step 4: Analysis and Interpretation of Results

The output of the docking simulation is then analyzed to compare the potential of the different inhibitors.

  • Scoring and Ranking: The generated poses for each ligand are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding.

  • Interaction Analysis: The best-scoring pose for each ligand is visually inspected to analyze the key molecular interactions with the active site residues of hCA II. This includes identifying hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

  • Comparative Analysis: The docking scores and interaction patterns of this compound are compared against those of the known inhibitors, Acetazolamide and Dorzolamide.

Below is a Graphviz diagram illustrating this comprehensive workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation Select & Retrieve PDB Clean & Optimize Protonate & Assign Charges docking Molecular Docking Define Active Site Select Algorithm Run Simulation receptor_prep->docking ligand_prep Ligand Preparation 2D to 3D Conversion Energy Minimization Assign Charges ligand_prep->docking results Results Analysis Score & Rank Poses Analyze Interactions Comparative Evaluation docking->results

Caption: A schematic of the molecular docking workflow.

Comparative Docking Results (Hypothetical Data)

The following table summarizes the hypothetical docking results of this compound and the reference inhibitors against the active site of human carbonic anhydrase II.

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting ResiduesZinc Coordination
This compound -7.8-8.5His94, His96, His119, Thr199, Thr200Yes (via N of triazole)
Acetazolamide -8.5-9.2His94, His96, His119, Thr199, Thr200Yes (via sulfonamide)
Dorzolamide -9.1-9.8His94, His96, His119, Val121, Leu198, Thr199, Thr200Yes (via sulfonamide)
Triazole-based Inhibitor (Reference) -8.2-8.9His94, His96, His119, Thr199, Thr200Yes (via N of triazole)

Analysis of Hypothetical Results:

Based on this illustrative data, this compound shows a promising, albeit slightly lower, predicted binding affinity for hCA II compared to the established drugs Acetazolamide and Dorzolamide. The key interactions with the histidine residues in the active site and coordination with the catalytic zinc ion are crucial for inhibitory activity. The isopropyl group may contribute to favorable hydrophobic interactions within the active site pocket. Dorzolamide's higher affinity could be attributed to additional interactions with residues like Val121 and Leu198.[8]

The Role of Carbonic Anhydrase II in Cellular pH Regulation

Carbonic anhydrase II is a key player in maintaining cellular pH homeostasis.[9] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to various physiological processes.[5][10] The diagram below illustrates a simplified pathway of how hCA II contributes to pH regulation.

Cellular_pH_Regulation cluster_cell CO2_in CO₂ (from metabolism) hCAII hCA II CO2_in->hCAII H2O H₂O H2O->hCAII HCO3 HCO₃⁻ hCAII->HCO3 H_plus H⁺ hCAII->H_plus Transporter Bicarbonate Transporter HCO3->Transporter pH_reg Intracellular pH Regulation H_plus->pH_reg Extracellular Extracellular Space Transporter->Extracellular Export Intracellular Intracellular Space

Caption: Role of hCA II in intracellular pH regulation.

By rapidly interconverting CO₂ and bicarbonate, hCA II ensures the availability of bicarbonate for transport across the cell membrane, which is a critical mechanism for buffering against intracellular pH changes.[9] Inhibition of hCA II disrupts this balance, leading to alterations in cellular pH and downstream physiological effects.

Conclusion

This comparative guide has outlined a comprehensive in silico approach to evaluate the potential of a novel compound, this compound, as an inhibitor of human carbonic anhydrase II. While the presented docking data is hypothetical, the detailed protocol and analysis provide a valuable framework for researchers. The results suggest that this compound could be a potential candidate for further investigation as an hCA II inhibitor, warranting synthesis and in vitro validation to confirm these in silico predictions. This study underscores the power of molecular docking as a preliminary screening tool in the drug discovery pipeline, enabling the rational design and prioritization of promising therapeutic agents.

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  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00310/full]
  • Dorzolamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dorzolamide]
  • Carbonic anhydrase function in relation to pH regulation. University of Münster. [URL: https://www.medizin.uni-muenster.
  • Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Carbonic Anhydrase II Selective Inhibitors. Selleckchem. [URL: https://www.selleckchem.com/targets/carbonic-anhydrase-ii-inhibitor.html]
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2201986]
  • Carbonic anhydrase and cardiac pH regulation. American Journal of Physiology-Heart and Circulatory Physiology. [URL: https://journals.physiology.org/doi/full/10.1152/ajpheart.1996.270.2.H652]
  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. [URL: https://www.researchgate.

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Safety Operating Guide

Guide to Establishing Safe Disposal Procedures for Novel or Poorly Documented Triazole Derivatives: A Case Study with 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a systematic, procedural framework for establishing a safe and compliant disposal plan for such compounds. The core principle is that in the absence of specific data, a conservative approach based on the compound's chemical family, potential reactivity, and regulatory guidelines is paramount. This process ensures the safety of personnel and the protection of the environment.

Part 1: Hazard Identification and Information Gathering

The foundational step in any disposal plan is to understand the potential hazards. For a novel compound, this requires a multi-pronged approach.

1.1. The Primacy of the Safety Data Sheet (SDS) The manufacturer or supplier-provided Safety Data Sheet (SDS) is the single most authoritative source of information. Section 13 of the SDS, "Disposal Considerations," will provide specific guidance. If you have synthesized the compound in-house, you are responsible for creating a provisional SDS based on the known reactivity of the starting materials and the expected properties of the product.

1.2. Analog and Surrogate Compound Analysis In the absence of a specific SDS for 2-isopropyl-2H-1,2,3-triazol-4-amine, a thorough review of related compounds is necessary.

  • Structural Analogs: Examine the SDS for similar triazole-amines. The amine functional group (-NH2) can impart basic and potentially corrosive properties. The triazole ring itself is generally stable, but nitrogen-rich compounds can have thermal instability.

  • Precursors and Reactants: The hazards of the reagents used in its synthesis (e.g., isopropyl azide and an appropriate propargylamine derivative) provide crucial clues about the potential hazards of the final product and any byproducts in the waste stream.

1.3. Consulting Regulatory and Chemical Databases Utilize resources like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to understand the regulations governing chemical waste. While they may not list this specific compound, they provide the framework for classifying and disposing of hazardous materials.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This workflow outlines the decision-making process for safely managing the disposal of a compound with limited safety information.

Based on the information gathered in Part 1, make a conservative preliminary hazard assessment. For this compound, assume the following until proven otherwise:

  • Toxicity: Treat as a toxic substance. Amines can be irritants and sensitizers.

  • Reactivity: Assume it is incompatible with strong oxidizing agents and strong acids.

  • Environmental Hazard: Treat as a substance potentially harmful to aquatic life.

Proper segregation is the most critical step in laboratory waste management.

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards identified (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Do not mix this waste with other waste streams (e.g., halogenated solvents, acids) unless you have definitive data on their compatibility.

Your institution's EHS department is your most critical partner in this process.

  • Provide your EHS officer with all the information you have gathered, including the synthesis scheme and your preliminary hazard assessment.

  • EHS will determine the final waste classification based on institutional protocols and local/national regulations (e.g., EPA's RCRA codes).

  • EHS will provide the correct, compliant waste container and advise on storage requirements pending pickup.

The final disposal will be managed by your institution's contracted hazardous waste disposal vendor, as directed by EHS. The most common and safest method for unknown or novel organic compounds is:

  • High-Temperature Incineration: This is the preferred method for organic compounds, as it ensures complete destruction of the molecule, converting it to relatively benign products like CO2, H2O, and N2. The incinerators used for chemical waste operate at extremely high temperatures and have sophisticated "scrubbing" systems to neutralize acidic gases and remove particulate matter.

Part 3: Data Summary and Visualization
Parameter Assessment Based on Analogues Actionable Guideline
Physical State Solid or Liquid (at STP)Segregate as solid or liquid chemical waste. Do not dispose of down the drain.
Assumed Toxicity Potentially toxic, skin/eye irritant.Wear appropriate PPE: lab coat, gloves (nitrile), and safety glasses/goggles.
Reactivity Potential incompatibility with strong oxidizers/acids.Segregate from other reactive waste streams. Store in a cool, dry place.
Waste Classification Assume "Hazardous" pending EHS evaluation.Label waste container clearly with "Hazardous Waste" and full chemical name.
Primary Disposal Route High-Temperature IncinerationConsolidate waste for pickup by a certified hazardous waste vendor.

This diagram illustrates the mandatory decision-making process when handling a chemical with incomplete safety information.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: On-Site Management cluster_2 Phase 3: Compliance & Disposal start Start: Novel Compound Synthesized (e.g., this compound) sds Obtain Manufacturer SDS start->sds analog Analyze Structural Analogs & Precursors sds->analog If SDS is unavailable assess Perform Conservative Hazard Assessment (Toxic, Irritant) analog->assess segregate Segregate & Label Waste 'Hazardous Waste - [Chemical Name]' assess->segregate ehs Consult Institutional EHS (Provide All Data) segregate->ehs disposal EHS Determines Final Disposal (Likely Incineration) ehs->disposal pickup Waste Pickup by Certified Vendor disposal->pickup

Caption: Decision workflow for establishing a safe disposal plan for novel chemical compounds.

References

  • U.S. Environmental Protection Agency (EPA).Introduction to Hazardous Waste Identification. This resource provides the fundamental principles for identifying and classifying hazardous waste under the Resource Conservation and Recovery Act (RCRA).
  • Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets. This document details the required sections and information that must be present in an SDS, which is the primary source for chemical safety and disposal information.
  • The American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories. This guide offers a comprehensive framework for hazard assessment in a laboratory setting, which is the first step in creating a safe disposal plan.

A Researcher's Guide to the Safe Handling of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through a comprehensive understanding of potential hazards and the diligent application of control measures. This includes the correct use of personal protective equipment (PPE), adherence to safe operational procedures, and preparedness for emergency situations.

Hazard Assessment and Control

Before any laboratory work commences, a thorough risk assessment is mandatory.[1][2] While a specific Safety Data Sheet (SDS) for 2-Isopropyl-2H-1,2,3-triazol-4-amine is not available, related triazole and amine compounds exhibit a range of hazards including potential skin and eye irritation, respiratory irritation, and in some cases, suspected carcinogenicity.[3][4][5] Therefore, a cautious approach assuming similar hazards is warranted.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]

  • Unknown Long-term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown. Some related triazoles are suspected of causing cancer.[3][6]

The hierarchy of controls will be applied to mitigate these risks, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical to prevent exposure.[2][7] The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Must conform to EN166 (EU) or NIOSH (US) standards.[3][8][9] Contact lenses should be avoided as they can absorb and concentrate irritants.[8]
Skin Protection Chemical-resistant gloves (Nitrile recommended). A lab coat or chemical-resistant apron.Gloves should be inspected for degradation before and during use.[8][10] Follow proper glove removal techniques to avoid skin contact.[3] For prolonged or repeated contact, gloves with a higher protection class are advised.[8]
Respiratory Protection A dust mask (N95 or equivalent) is required for handling powders. For procedures with a higher risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator should be used.All respiratory protection should be used within a comprehensive respiratory protection program.
Body Protection A lab coat or overalls should be worn.Protective clothing should be laundered on a regular basis.[11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure and contamination.

Pre-Handling Preparations
  • Review Safety Protocols: Before any work, thoroughly review this guide and any internal laboratory safety procedures.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[3]

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[3]

Handling Procedures
  • Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.

  • Portioning: If transferring the substance, do so carefully within the fume hood.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]

  • Keep containers tightly sealed.[2]

  • The storage area should be clearly marked.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in regular trash.

Emergency Response: A Step-by-Step Guide

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing.[14] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[1][14] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[12] Avoid generating dust.[8]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for hazardous waste disposal.[9][12]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety office.

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep 1. Risk Assessment & Protocol Review Vent 2. Verify Fume Hood Function Prep->Vent PPE 3. Don Appropriate PPE Vent->PPE Handle 4. Handle in Fume Hood PPE->Handle Store 5. Secure Storage Handle->Store Waste 6. Segregate Hazardous Waste Handle->Waste Spill Spill Response Handle->Spill Spill Event Exposure First Aid Handle->Exposure Exposure Event Dispose 7. Professional Disposal Waste->Dispose

Caption: Safe handling workflow for this compound.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved January 21, 2026.
  • Carbonyl-di-(1,2,4-triazole) - Apollo Scientific. (n.d.). Apollo Scientific. Retrieved January 21, 2026.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 21, 2026.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). Benchchem. Retrieved January 21, 2026.
  • This compound hydrochloride. (n.d.). BLD Pharm. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific. Retrieved January 21, 2026.
  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved January 21, 2026.
  • What are the safety precautions when using Triazole? (n.d.). Blog. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 21, 2026.
  • First Aid for Chemical Exposures. (n.d.). Canadian Centre for Occupational Health and Safety. Retrieved January 21, 2026.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 21, 2026.
  • This compound | 959237-97-9. (n.d.). ChemicalBook. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. (2020, August 19). Castrol. Retrieved January 21, 2026.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 21, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.